Product packaging for Ibuzatrelvir(Cat. No.:CAS No. 2755812-39-4)

Ibuzatrelvir

Cat. No.: B12373962
CAS No.: 2755812-39-4
M. Wt: 489.5 g/mol
InChI Key: WGNWEPPRWQKSKI-AIEDFZFUSA-N
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Description

Ibuzatrelvir is under investigation in clinical trial NCT06679140 (A Study to Learn About a Study Medicine Called this compound in Adult and Adolescent Patients With COVID-19 Who Are Not Hospitalized but Are at Risk for Severe Disease).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30F3N5O5 B12373962 Ibuzatrelvir CAS No. 2755812-39-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2755812-39-4

Molecular Formula

C21H30F3N5O5

Molecular Weight

489.5 g/mol

IUPAC Name

methyl N-[(2S)-1-[(2S,4R)-2-[[(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]carbamoyl]-4-(trifluoromethyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C21H30F3N5O5/c1-20(2,3)15(28-19(33)34-4)18(32)29-10-12(21(22,23)24)8-14(29)17(31)27-13(9-25)7-11-5-6-26-16(11)30/h11-15H,5-8,10H2,1-4H3,(H,26,30)(H,27,31)(H,28,33)/t11-,12+,13-,14-,15+/m0/s1

InChI Key

WGNWEPPRWQKSKI-AIEDFZFUSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](C[C@@H]2CCNC2=O)C#N)C(F)(F)F)NC(=O)OC

Canonical SMILES

CC(C)(C)C(C(=O)N1CC(CC1C(=O)NC(CC2CCNC2=O)C#N)C(F)(F)F)NC(=O)OC

Origin of Product

United States

Foundational & Exploratory

Ibuzatrelvir mechanism of action on SARS-CoV-2 Mpro

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of Ibuzatrelvir on SARS-CoV-2 Mpro

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (PF-07817883) is a second-generation, orally active antiviral drug candidate developed by Pfizer for the treatment of COVID-19.[1][2] It is currently undergoing Phase III clinical trials and has received fast-track status from the U.S. Food and Drug Administration (FDA).[1][3] Like its predecessor nirmatrelvir (a component of Paxlovid), this compound targets the main protease (Mpro or 3CL protease) of SARS-CoV-2, an enzyme essential for viral replication.[2][4] A key advantage of this compound is that it is designed as a standalone agent, eliminating the need for co-administration with ritonavir, which is used to boost nirmatrelvir's metabolic stability but can cause significant drug-drug interactions and taste disturbances.[2][5] This guide provides a detailed technical overview of this compound's mechanism of action, supported by structural and kinetic data, experimental methodologies, and visual diagrams.

Core Mechanism of Action

This compound functions as a potent and reversible covalent inhibitor of the SARS-CoV-2 Mpro.[1][4] The Mpro is a chymotrypsin-like cysteine protease that plays a critical role in the viral life cycle by cleaving the two large polyproteins, pp1a and pp1ab, at 11 distinct sites to release functional viral proteins required for replication.[4] Inhibition of Mpro effectively halts this process, thereby blocking viral propagation.[2]

The inhibitory action of this compound is mediated by its electrophilic nitrile "warhead". This functional group is specifically designed to interact with the catalytic dyad of the Mpro active site, which consists of Cysteine-145 (Cys145) and Histidine-41 (His41).[4][6]

The key steps of the inhibition are:

  • Initial Binding: this compound, a peptidomimetic compound, first binds non-covalently to the Mpro's active site.

  • Covalent Bond Formation: The thiol group (-SH) of the catalytic Cys145 residue performs a nucleophilic attack on the carbon atom of this compound's nitrile group.

  • Thioimidate Adduct Formation: This attack results in the formation of a reversible covalent bond, creating a thioimidate adduct.[1][4] Co-crystal structure analysis has determined the length of this covalent bond to be 1.77 Å.[1][4]

This covalent modification of the active site cysteine renders the enzyme inactive, preventing it from processing the viral polyproteins. The reversibility of this interaction is an important feature that can help reduce off-target effects and potential immunogenicity.[1][7]

Structural Basis of Inhibition

The co-crystal structure of this compound in complex with SARS-CoV-2 Mpro has been resolved at a 2.0 Å resolution, providing detailed insights into its binding mode.[1][4] The inhibitor occupies the substrate-binding pockets of the protease, labeled S1, S2, etc., with its corresponding chemical groups labeled P1, P2, etc.[8]

  • S1 Pocket: The P1 lactam group of this compound is stabilized within the S1 pocket through hydrogen bond interactions between the nitrogen atom of the lactam ring and the side chains of Phe140 and Glu166.[1][4]

  • S2 Pocket: The distinctive trifluoromethyl group at the P2 position of this compound fits precisely into the critical S2 substrate-binding pocket.[1][9]

  • Catalytic Dyad Interaction: The nitrile warhead forms a covalent bond with Cys145, as previously described.[1][4]

The high degree of conservation of the Mpro active site across different SARS-CoV-2 variants suggests that this compound will likely remain effective against emerging strains.[2]

Quantitative Data: Inhibition Kinetics

This compound demonstrates potent inhibition of SARS-CoV-2 Mpro. The key quantitative parameters are summarized below. For comparison, data for its activity against the Mpro from Middle East Respiratory Syndrome-related Coronavirus (MERS-CoV) are also included.

ParameterSARS-CoV-2 MproMERS-CoV MproReference
IC₅₀ 19 nM65 nM[1]
Kᵢ 5 nM31 nM[1]
Reactivation Half-Time (t₁/₂) 85 hours23 hours[10]

Note: A separate Pfizer publication reported a Kᵢ of 2.48 nM for SARS-CoV-2 Mpro and an IC₅₀ of 930 nM for MERS-CoV Mpro, using a different FRET substrate.[1]

Experimental Protocols

Mpro Inhibition Assay (FRET-based)

This assay is used to determine the IC₅₀ and Kᵢ values of inhibitors.

  • Principle: A fluorogenic substrate containing a cleavage site for Mpro is flanked by a fluorescent donor and a quencher. In its intact state, the fluorescence is quenched (Förster Resonance Energy Transfer). Upon cleavage by Mpro, the donor and quencher are separated, resulting in a measurable increase in fluorescence.

  • Methodology:

    • Purified Mpro enzyme is incubated with varying concentrations of the FRET substrate.

    • To determine inhibitor potency, the enzyme is pre-incubated with various concentrations of this compound (e.g., 10-400 nM) before the addition of the substrate.[10]

    • The reaction is monitored in real-time by measuring the increase in fluorescence intensity over time (e.g., for 7 minutes at 37 °C) using a multi-mode plate reader.[8]

    • The initial reaction velocities (rates of fluorescence increase) are calculated for each inhibitor concentration.

    • IC₅₀ values are determined by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Kᵢ values are determined using computer-fit calculations (e.g., Prism 9.0, GraphPad Software) from data obtained at multiple substrate and inhibitor concentrations.[1][8]

Reversibility Studies (Dialysis Method)

This protocol assesses the reversible nature of the covalent inhibition.

  • Principle: If an inhibitor binds reversibly, its dissociation from the enzyme can be accelerated by removing the free inhibitor from the solution, leading to the recovery of enzyme activity.

  • Methodology:

    • A sample of Mpro (e.g., 3 µM) is incubated with a saturating concentration of this compound (e.g., 20 µM) for a set period (e.g., 10 minutes) to ensure complete inhibition. A control sample is incubated with the vehicle (DMSO).[1]

    • After confirming full inhibition via an activity assay, the enzyme-inhibitor complex is subjected to dialysis against a large volume of buffer to remove the unbound inhibitor.

    • At various time points during dialysis, aliquots of the enzyme sample are taken, and the Mpro activity is measured using the FRET assay.

    • The rate of activity recovery is analyzed to determine the dissociation rate and the reactivation half-time (t₁/₂).[10]

X-ray Crystallography

This technique is used to determine the three-dimensional structure of the Mpro-ibuzatrelvir complex.

  • Principle: High-resolution structural data is obtained by analyzing the diffraction pattern of X-rays passing through a crystallized form of the protein-inhibitor complex.

  • Methodology:

    • Crystallization: The purified SARS-CoV-2 Mpro is co-crystallized with an excess of this compound. This involves screening various conditions (precipitants, pH, temperature) to find those that promote the growth of high-quality, single crystals.

    • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction data are collected.

    • Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the complex. A molecular model of the protein and inhibitor is built into this map and refined to yield the final atomic-resolution structure. For the this compound-Mpro complex, the structure was determined at a 2.0 Å resolution.[1]

Visualizations

Signaling Pathway and Mechanism

Ibuzatrelvir_Mechanism cluster_virus SARS-CoV-2 Replication Cycle cluster_inhibition Inhibition by this compound Polyprotein Viral Polyproteins (pp1a, pp1ab) Mpro Main Protease (Mpro) Catalytic Dyad: Cys145, His41 Polyprotein->Mpro Cleavage Target Proteins Functional Viral Proteins Mpro->Proteins Processes Adduct Reversible Covalent Thioimidate Adduct (Mpro-Cys145-Ibuzatrelvir) Mpro->Adduct Forms Replication Viral Replication Complex Assembly Proteins->Replication This compound This compound (Nitrile Warhead) This compound->Mpro Targets & Binds Adduct->Mpro Reverses Adduct->Proteins Blocks Processing

Caption: Covalent inhibition of SARS-CoV-2 Mpro by this compound.

Experimental Workflow: FRET-based Inhibition Assay```dot

FRET_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Mpro Enzyme Solution D Incubate Mpro with This compound or Vehicle A->D B Prepare Serial Dilutions of this compound B->D C Prepare FRET Substrate E Add FRET Substrate to Initiate Reaction C->E D->E F Measure Fluorescence Increase (Kinetic Read at 37°C) E->F G Calculate Initial Velocity for each concentration F->G H Plot Velocity vs. [Inhibitor] G->H I Determine IC50 / Ki values (Non-linear Regression) H->I

Caption: Comparison of this compound and Paxlovid attributes.

References

Ibuzatrelvir chemical structure and synthesis pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure and Synthesis of Ibuzatrelvir

Introduction

This compound (also known as PF-07817883) is an investigational, second-generation oral antiviral drug developed by Pfizer for the treatment of COVID-19.[1] It is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), an enzyme crucial for viral replication.[2][3] As a successor to nirmatrelvir, the active component in Paxlovid, this compound is designed with improved metabolic stability, which allows for its administration as a single agent without the need for a pharmacokinetic booster like ritonavir.[4][5] This key advantage minimizes the risk of drug-drug interactions, a notable concern with Paxlovid.[6] this compound has demonstrated broad-spectrum antiviral activity against coronaviruses in preclinical studies and has undergone clinical trials to evaluate its efficacy and safety.[1][2]

Chemical Structure

This compound is a small molecule with the chemical formula C21H30F3N5O5 and a molecular weight of 489.49 g/mol .[3][7] Its systematic IUPAC name is methyl N-[(2S)-1-[(2S,4R)-2-[[(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]carbamoyl]-4-(trifluoromethyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate.[7] The structure incorporates a nitrile warhead, which is key to its mechanism of action, allowing it to covalently bind to the active site of the viral protease.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC21H30F3N5O5[7]
Molecular Weight489.49 g/mol [3]
CAS Number2755812-39-4[3]
InChI KeyWGNWEPPRWQKSKI-AIEDFZFUSA-N[1]

Mechanism of Action

This compound functions as a reversible covalent inhibitor of the SARS-CoV-2 main protease (Mpro).[1] This viral enzyme is essential for the cleavage of polyproteins into functional proteins required for viral replication.[5] The nitrile group in this compound's structure acts as an electrophilic "warhead" that is attacked by the thiol group of the cysteine residue (Cys145) in the Mpro active site.[1][5] This forms a thioimidate adduct, effectively blocking the enzyme's activity and halting the viral life cycle.[5]

Ibuzatrelvir_Mechanism_of_Action cluster_virus SARS-CoV-2 Infected Host Cell Viral_RNA Viral RNA Translation Translation Viral_RNA->Translation Polyproteins Viral Polyproteins (pp1a, pp1ab) Translation->Polyproteins Mpro SARS-CoV-2 Mpro (3CLpro) Polyproteins->Mpro Cleavage Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Replication Viral Replication Functional_Proteins->Replication New_Virions New Virions Replication->New_Virions This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Mpro

Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.

Synthesis Pathway

The synthesis of this compound can be achieved through a convergent route using solution-phase peptide coupling methods.[4] This approach involves the assembly of a tripeptide from key building blocks. The synthesis prioritizes the late-stage introduction of the more complex and costly trifluoromethyl proline residue to maximize efficiency.[8]

The general synthetic strategy is as follows:

  • Coupling of tert-butyl glycine and trifluoromethyl proline residues.

  • Deprotection of the proline C-terminal methyl ester.

  • Coupling of the resulting free dipeptide acid with a cyclic glutamine nitrile derivative to form the final tripeptide structure of this compound.

Ibuzatrelvir_Synthesis tert_butyl_glycine tert-butyl glycine (5) coupling1 Peptide Coupling tert_butyl_glycine->coupling1 trifluoromethyl_proline trifluoromethyl proline (4) trifluoromethyl_proline->coupling1 dipeptide_ester Dipeptide methyl ester (6) coupling1->dipeptide_ester deprotection Deprotection dipeptide_ester->deprotection dipeptide_acid Free dipeptide acid (7) deprotection->dipeptide_acid coupling2 Peptide Coupling dipeptide_acid->coupling2 glutamine_nitrile Cyclic glutamine nitrile (8) glutamine_nitrile->coupling2 ibuzatrelvir_mix This compound (diastereomeric mixture) coupling2->ibuzatrelvir_mix hplc Reverse-Phase HPLC ibuzatrelvir_mix->hplc ibuzatrelvir_final This compound (1) (active diastereomer) hplc->ibuzatrelvir_final

Caption: Convergent synthetic pathway for this compound.

Experimental Protocols

Synthesis of this compound (1)

The synthesis of this compound is accomplished through a multi-step process involving peptide couplings and a final purification step.[4]

  • Dipeptide Formation: The synthesis begins with the coupling of tert-butyl glycine (5) and trifluoromethyl proline (4) to form the dipeptide methyl ester (6).[4] This reaction is a standard peptide coupling, likely utilizing common coupling reagents such as HATU or EDC/HOBt in an appropriate solvent like dichloromethane or dimethylformamide.

  • Deprotection: The methyl ester of the dipeptide (6) is then deprotected to yield the free dipeptide acid (7).[4] This is typically achieved through saponification using a base like lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent such as methanol or THF.

  • Final Peptide Coupling: The free dipeptide acid (7) is subsequently coupled with the cyclic glutamine nitrile (8) to form the crude this compound product as a mixture of diastereomers.[4] This is another standard peptide coupling reaction.

  • Purification: The final diastereomeric mixture is separated using reverse-phase high-performance liquid chromatography (HPLC) to isolate the active diastereomer of this compound (1).[4]

Characterization

The identity and stereochemical purity of the final product and intermediates can be confirmed through various analytical techniques including:

  • NMR Spectroscopy: 1H and 19F NMR analyses are used to confirm the structure and to study the conformational isomers (cis and trans isomers of the proline amide bond).[4]

  • Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) analysis of derivatized acidic hydrolysis products can be used to confirm the identity and stereochemical purity of each amino acid residue.[4]

Quantitative Data

This compound has shown potent inhibitory activity against the main proteases of several coronaviruses.

Table 2: In Vitro Inhibitory Activity of this compound

Target ProteaseIC50 (nM)Source
SARS-CoV-1 Mpro18[2]
MERS-CoV Mpro930[2]

Conclusion

This compound represents a significant advancement in the development of oral antiviral therapies for COVID-19. Its chemical structure is optimized for potent inhibition of the SARS-CoV-2 main protease and for improved metabolic stability, which obviates the need for a boosting agent. The convergent synthesis pathway allows for the efficient production of this complex molecule. Preclinical data on its inhibitory activity are promising, and ongoing clinical trials will further elucidate its therapeutic potential.

References

Ibuzatrelvir (PF-07817883): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibuzatrelvir (PF-07817883) is a second-generation, orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro) developed by Pfizer.[1] It represents a significant advancement over its predecessor, nirmatrelvir (a component of Paxlovid), by exhibiting improved metabolic stability, thus eliminating the need for co-administration with a pharmacokinetic booster like ritonavir.[2] This attribute is anticipated to reduce the potential for drug-drug interactions.[3] this compound has demonstrated potent antiviral activity against a range of human coronaviruses in preclinical studies and has shown promising viral load reduction in a Phase 2b clinical trial in adults with COVID-19.[2][4] Currently, it is advancing into Phase 3 clinical trials.[5] This guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation.

Introduction: The Rationale for a Second-Generation Mpro Inhibitor

The development of nirmatrelvir, the active component of Paxlovid, was a landmark achievement in the fight against the COVID-19 pandemic, validating the SARS-CoV-2 main protease (Mpro) as a key therapeutic target.[3] Mpro is a cysteine protease essential for cleaving viral polyproteins into functional proteins required for viral replication.[6] However, nirmatrelvir's metabolic instability necessitates its co-administration with ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[6] This boosting strategy, while effective, can lead to significant drug-drug interactions, limiting its use in patients on certain concomitant medications.

This limitation spurred the development of a second-generation Mpro inhibitor with enhanced metabolic stability and oral bioavailability, capable of achieving therapeutic concentrations as a standalone agent.[1] The goal was to create a more broadly applicable antiviral with a more favorable safety and drug-drug interaction profile. This effort led to the discovery of this compound (PF-07817883).

Mechanism of Action

This compound is a peptidomimetic inhibitor that functions as a reversible covalent inhibitor of the SARS-CoV-2 Mpro.[1] Its mechanism involves the nitrile warhead of the molecule forming a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[6] This binding blocks the protease's ability to process viral polyproteins, thereby halting the viral replication cycle.

This compound Mechanism of Action This compound This compound (PF-07817883) Mpro SARS-CoV-2 Main Protease (Mpro) (3CLpro) This compound->Mpro Binds to Active Site Cys145 Cysteine 145 (Catalytic Residue) This compound->Cys145 Forms reversible covalent bond Mpro->Cys145 Contains Polyprotein Viral Polyprotein Mpro->Polyprotein Cleaves Replication Viral Replication Mpro->Replication Inhibition of Mpro blocks replication Polyprotein->Replication Leads to Phase 2b Clinical Trial Workflow (NCT05799495) cluster_dosing Treatment Arms Screening Screening of Symptomatic Adults Randomization Randomization (1:1:2:2) Screening->Randomization Ibuzatrelvir100 This compound 100 mg Randomization->Ibuzatrelvir100 Ibuzatrelvir300 This compound 300 mg Randomization->Ibuzatrelvir300 Ibuzatrelvir600 This compound 600 mg Randomization->Ibuzatrelvir600 Placebo Placebo Randomization->Placebo Dosing 5-Day Oral Dosing (Twice Daily) FollowUp Follow-up Dosing->FollowUp Ibuzatrelvir100->Dosing Ibuzatrelvir300->Dosing Ibuzatrelvir600->Dosing Placebo->Dosing FRET-Based Mpro Inhibition Assay Workflow Start Start PrepareEnzyme Prepare Mpro Enzyme Solution Start->PrepareEnzyme PrepareInhibitor Prepare Serial Dilutions of this compound Start->PrepareInhibitor Incubate Incubate Mpro with this compound PrepareEnzyme->Incubate PrepareInhibitor->Incubate AddSubstrate Add FRET Substrate Incubate->AddSubstrate MeasureFluorescence Measure Fluorescence Over Time AddSubstrate->MeasureFluorescence AnalyzeData Calculate IC50 and Ki Values MeasureFluorescence->AnalyzeData End End AnalyzeData->End

References

Pharmacokinetics and pharmacodynamics of Ibuzatrelvir in animal models

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Ibuzatrelvir in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound (PF-07817883), a second-generation oral SARS-CoV-2 main protease (Mpro) inhibitor. The data herein is primarily derived from foundational preclinical studies, offering critical insights into the compound's disposition and efficacy in various animal models.

Introduction to this compound

This compound is an investigational, orally bioavailable antiviral drug developed by Pfizer for the treatment of COVID-19.[1] As a second-generation SARS-CoV-2 main protease (Mpro or 3CLpro) inhibitor, it is designed to offer improved metabolic stability over first-generation inhibitors like nirmatrelvir.[2][3] This enhanced stability may obviate the need for a pharmacokinetic booster, such as ritonavir, potentially reducing the risk of drug-drug interactions.[4] Preclinical and clinical studies have demonstrated its potential as a single-agent therapy.[2][4] this compound has shown pan-human coronavirus antiviral activity in vitro and efficacy in a mouse model of SARS-CoV-2 infection.[1][2]

Mechanism of Action

This compound functions by inhibiting the SARS-CoV-2 main protease, an enzyme crucial for viral replication.[1] The virus initially produces large polyproteins that must be cleaved into functional viral proteins; Mpro is responsible for the majority of these cleavage events.[2] this compound, featuring a nitrile warhead, is designed to form a reversible covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[1] This interaction blocks the enzyme's activity, thereby halting the processing of viral polyproteins and suppressing viral replication.[4]

Mechanism of this compound Action cluster_virus SARS-CoV-2 Replication Cycle cluster_drug Drug Intervention Polyprotein Viral Polyprotein (pp1a/pp1ab) Mpro Main Protease (Mpro / 3CLpro) Polyprotein->Mpro Cleavage Site Proteins Functional Viral Proteins Mpro->Proteins Proteolytic Cleavage Replication Viral Replication Assembly Proteins->Replication This compound This compound Inhibition This compound->Inhibition Inhibition->Mpro Inhibition

Mechanism of Action of this compound.

Pharmacokinetics in Animal Models

Pharmacokinetic studies have been conducted in rats and cynomolgus monkeys to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Data Summary

The following tables summarize the key pharmacokinetic parameters of this compound (referred to as compound 9 in the source literature) in rats and cynomolgus monkeys.[5]

Table 1: Pharmacokinetic Parameters of this compound in Male Wistar-Han Rats [5]

Parameter IV Administration (0.5 mg/kg) Oral Administration (7.5 mg/kg)
CLp (mL/min/kg) 35 -
Vd,ss (L/kg) 1.05 -
t½ (h) 2.8 2.3
Tmax (h) - 0.29
Cmax (ng/mL) - 232
AUC(0-inf) (ng·h/mL) 237 373
Oral Bioavailability (F) (%) - 22

| Fraction Absorbed x Gut Availability (Fa x Fg) (%) | - | 42 |

Table 2: Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys (Oral Administration) [5]

Dose (mg/kg) Tmax (h) Cmax (ng/mL) AUC(0-24h) (ng·h/mL)
10 1.0 321 1210

| 100 | 2.0 | 2430 | 13600 |

Experimental Protocols
  • Animal Model: Male Wistar-Han rats.

  • Housing: Animals were housed in standard conditions with access to food and water. Oral studies were conducted in the fed state.

  • Intravenous (IV) Administration:

    • Dose: 0.5 mg/kg.

    • Formulation: Solution in 10% (v/v) PEG400 / 90% (v/v) 23% (w/v) hydroxypropyl β-cyclodextrin (HPBCD) in water.

    • Administration: Administered as a single intravenous dose.

  • Oral (PO) Administration:

    • Dose: 7.5 mg/kg.

    • Formulation: Crystalline this compound administered as a solution in 0.5% (w/v) methylcellulose containing 2% (v/v) Tween 80.

    • Administration: Administered via oral gavage.

  • Sample Collection: Blood samples were collected at specified time points post-dose. Plasma was harvested by centrifugation.

  • Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental analysis.

Rat Pharmacokinetic Study Workflow cluster_setup Study Setup cluster_dosing Dosing Groups (n=2 per group) cluster_procedure Procedure Model Male Wistar-Han Rats IV_Dose IV Dosing 0.5 mg/kg Model->IV_Dose PO_Dose PO Dosing 7.5 mg/kg Model->PO_Dose Sample Serial Blood Collection IV_Dose->Sample PO_Dose->Sample Process Plasma Separation (Centrifugation) Sample->Process Analyze LC-MS/MS Analysis Process->Analyze PK_Calc PK Parameter Calculation (NCA) Analyze->PK_Calc

Workflow for the Rat Pharmacokinetic Study.
  • Animal Model: Cynomolgus monkeys.

  • Oral (PO) Administration:

    • Doses: 10 mg/kg and 100 mg/kg.

    • Formulation: Details on the formulation were not specified in the provided source.

    • Administration: Administered as a single oral dose.

  • Sample Collection and Analysis: Similar to the rat studies, blood samples were collected over a 24-hour period, and plasma concentrations were quantified via LC-MS/MS.

  • Data Analysis: Pharmacokinetic parameters were determined from the plasma concentration-time profiles.

Pharmacodynamics in Animal Models

The in vivo antiviral efficacy of this compound was evaluated in a mouse model of SARS-CoV-2 infection.

Data Summary

Oral administration of this compound resulted in a dose-dependent reduction in viral load in the lungs of infected mice.

Table 3: Antiviral Efficacy of this compound in K18-hACE2 Mice Infected with SARS-CoV-2 [6]

Treatment Group (Oral, Twice Daily) Mean Lung Viral Load (log10 RNA copies/mg) Log Reduction vs. Vehicle
Vehicle ~8.0 (estimated from source) -
100 mg/kg ~6.5 (estimated from source) ~1.5
300 mg/kg ~4.5 (estimated from source) ~3.5
500 mg/kg ~3.0 (estimated from source) ~5.0

| 500 mg/kg (+12h delayed start) | ~3.5 (estimated from source) | ~4.5 |

Note: Viral load values are estimated from graphical data presented in the source publication.[6]

Experimental Protocol
  • Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor, making them susceptible to SARS-CoV-2 infection.

  • Virus: A mouse-adapted strain of SARS-CoV-2 (mCoV-USA-WA1/2020) was used for infection.

  • Infection Procedure: Mice were intranasally inoculated with the SARS-CoV-2 virus.

  • Treatment Groups:

    • Vehicle control group.

    • This compound at 100 mg/kg, 300 mg/kg, and 500 mg/kg.

    • An additional group received 500 mg/kg with the initiation of treatment delayed by 12 hours post-infection.

  • Dosing Regimen:

    • Administration: Oral gavage.

    • Frequency: Twice daily (BID).

    • Timing: The first dose was administered around the time of viral inoculation (except for the delayed-start group).

  • Study Endpoints:

    • Primary: Viral load in the lung tissue, assessed at the end of the study.

    • Secondary: Changes in body weight were monitored throughout the study as an indicator of morbidity.

  • Viral Load Quantification: Lung tissue was homogenized, and viral RNA was quantified using a quantitative reverse transcription-polymerase chain reaction (qRT-PCR) assay.

Mouse In Vivo Efficacy Study Workflow cluster_setup Study Setup cluster_procedure Infection and Treatment cluster_endpoint Endpoint Analysis Model K18-hACE2 Mice Infection Intranasal Inoculation with SARS-CoV-2 Model->Infection Treatment Oral Dosing (BID) - Vehicle - this compound (100, 300, 500 mg/kg) - Delayed 500 mg/kg Infection->Treatment Monitoring Monitor Body Weight Treatment->Monitoring Euthanasia Euthanasia at Study End Monitoring->Euthanasia Harvest Lung Tissue Harvest Euthanasia->Harvest Quantify Viral Load Quantification (qRT-PCR) Harvest->Quantify

Workflow for the Mouse In Vivo Efficacy Study.

Conclusion

The preclinical data from animal models indicate that this compound is an orally bioavailable Mpro inhibitor with a pharmacokinetic profile supportive of single-agent dosing. In rats, it demonstrates moderate clearance and oral bioavailability. In cynomolgus monkeys, exposure increases with dose. Crucially, pharmacodynamic studies in a relevant mouse model of SARS-CoV-2 infection demonstrate robust, dose-dependent antiviral activity, significantly reducing viral replication in the lungs. These findings provided a strong rationale for the continued clinical development of this compound as a potential treatment for COVID-19.

References

Rise of Resistance: A Technical Examination of Ibuzatrelvir Efficacy Against SARS-CoV-2 Mpro Variants

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 7, 2025

Abstract

Ibuzatrelvir (PF-07817883) is a second-generation, orally bioavailable covalent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme for viral replication. Unlike its predecessor nirmatrelvir, this compound does not require pharmacokinetic boosting with ritonavir, simplifying treatment regimens and reducing the potential for drug-drug interactions.[1][2][3][4] As with any antiviral agent, the emergence of resistance is a significant concern. This technical guide provides a comprehensive overview of the current understanding of resistance mutations in SARS-CoV-2 Mpro and their impact on this compound. We consolidate quantitative data on inhibitor efficacy, detail the experimental protocols used to assess resistance, and visualize the underlying molecular and experimental frameworks.

Introduction: this compound and the SARS-CoV-2 Main Protease

The SARS-CoV-2 genome encodes two large polyproteins, pp1a and pp1ab, which require proteolytic cleavage by viral proteases to produce functional non-structural proteins (nsps) essential for viral replication and transcription.[5][6] The main protease (Mpro), also known as 3C-like protease (3CLpro), is responsible for 11 of these cleavage events, making it a prime target for antiviral therapeutics.[2][5][6]

This compound, like nirmatrelvir, is a peptidomimetic inhibitor that forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[2][5] Its nitrile warhead is attacked by the Cys145 thiol, forming a thioimidate adduct that blocks substrate access and inhibits enzymatic activity.[2][5] The high degree of conservation in the Mpro active site across coronaviruses has made it an attractive target for developing broad-spectrum antiviral agents.[2]

Known Resistance Mutations in SARS-CoV-2 Mpro

While dedicated in-vitro evolution studies to select for this compound-specific resistance mutations are not yet widely published, significant insights can be drawn from the extensive research on nirmatrelvir resistance. Given the similar mechanism of action and binding mode of the two inhibitors, mutations conferring resistance to nirmatrelvir are highly likely to affect this compound susceptibility.

Several studies involving serial passaging of SARS-CoV-2 in the presence of nirmatrelvir have identified key mutations in the Mpro that reduce inhibitor efficacy.[7] Notable mutations include those in and around the substrate-binding pocket, such as L50F and E166V.[7][8] The E166V mutation is particularly significant, as it has been shown to confer strong resistance to nirmatrelvir.[7][9]

A triple mutant, L50F/E166A/L167F, has been identified in vitro and demonstrates decreased potency for both nirmatrelvir and this compound.[10][11] While these mutations can increase resistance, they may also come at a cost to the virus in terms of reduced enzymatic activity and replicative fitness, which can sometimes be compensated for by other mutations.[7][8][12]

Quantitative Assessment of this compound Potency Against Mpro Variants

The efficacy of this compound and related compounds against wild-type and mutant Mpro has been quantified using biochemical and cell-based assays. The following tables summarize the available data.

Mpro VariantInhibitorIC50 (nM)Fold Change vs. WTReference
Wild-Type This compound19-[13]
Nirmatrelvir~850-[10][11]
L50F (δ Variant) This compound60.32 (Increased Susceptibility)[2][5]
E47N This compound~38~2[2][5][13]
L50F/E166A/L167F This compound1080~57[10][11]
Nirmatrelvir850-[10][11]
Table 1: Biochemical IC50 values of this compound against SARS-CoV-2 Mpro variants.
Mpro VariantInhibitorKi (nM)Reference
Wild-Type This compound5[13][14]
MERS-CoV Mpro This compound31[13][14]
Table 2: Biochemical Ki values of this compound.

Experimental Protocols

The characterization of Mpro inhibitors and resistance mutations relies on a suite of biochemical, cell-based, and structural biology techniques.

FRET-Based Mpro Inhibition Assay

This is a common biochemical assay to determine the in vitro potency of Mpro inhibitors.

Principle: A synthetic peptide substrate containing an Mpro cleavage site is flanked by a fluorophore and a quencher pair (Förster Resonance Energy Transfer). In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.

Detailed Methodology:

  • Reagents:

    • Recombinant SARS-CoV-2 Mpro (WT or mutant)

    • FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

    • Assay Buffer: 20 mM Bis-Tris (pH 7.4), 1 mM DTT

    • Test compound (this compound) serially diluted in DMSO.

  • Procedure:

    • Recombinant Mpro (e.g., 100 nM final concentration) is pre-incubated with varying concentrations of the test inhibitor (e.g., 0 to 400 µM) in a 96- or 384-well plate for 10-30 minutes at 37°C to allow for inhibitor binding.[2][3][10][13]

    • The enzymatic reaction is initiated by the addition of the FRET substrate (e.g., 100 µM final concentration).[2][13]

    • Fluorescence intensity is monitored kinetically using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for Edans/Dabcyl pair).

    • The initial reaction velocities are calculated from the linear phase of the fluorescence signal increase.

    • IC50 values are determined by plotting the initial velocities against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve using software such as GraphPad Prism.[2][13]

Cell-Based Antiviral Assays

Cell-based assays are crucial for determining the efficacy of an antiviral compound in a more biologically relevant context.

Principle: These assays measure the ability of a compound to inhibit viral replication in cultured cells. This can be assessed by various endpoints, including the reduction of viral-induced cytopathic effect (CPE), quantification of viral RNA or protein, or the use of reporter viruses.

Detailed Methodology (CPE Reduction Assay):

  • Materials:

    • Vero E6 or other susceptible cell lines (e.g., Huh7-ACE2).

    • SARS-CoV-2 virus stock.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Test compound (this compound).

    • Cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Cells are seeded in 96-well plates and grown to confluence.

    • The medium is replaced with fresh medium containing serial dilutions of the test compound.

    • Cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

    • The plates are incubated for a period sufficient to allow for viral replication and CPE development (e.g., 48-72 hours).

    • Cell viability is assessed by measuring ATP content (luminescence) or by microscopic examination of CPE.

    • EC50 values (the concentration required to protect 50% of cells from viral-induced death) are calculated by plotting cell viability against the logarithm of the compound concentration.

X-ray Crystallography of Mpro-Inhibitor Complexes

Structural analysis provides atomic-level details of how inhibitors bind to Mpro and how mutations can confer resistance.

Principle: High-resolution three-dimensional structures of Mpro in complex with an inhibitor are determined by X-ray diffraction of protein crystals.

Detailed Methodology:

  • Protein Expression and Purification:

    • The gene for SARS-CoV-2 Mpro (WT or mutant) is cloned into an expression vector and expressed in E. coli.

    • The protein is purified to homogeneity using chromatography techniques (e.g., Ni-NTA affinity chromatography, size-exclusion chromatography).

  • Crystallization:

    • The purified Mpro is incubated with a molar excess of the inhibitor (e.g., this compound).

    • The Mpro-inhibitor complex is crystallized using techniques such as vapor diffusion, screening a wide range of crystallization conditions (precipitants, pH, temperature).

  • Data Collection and Structure Determination:

    • Crystals are cryo-protected and flash-cooled in liquid nitrogen.[15]

    • X-ray diffraction data are collected at a synchrotron source.[15][16]

    • The diffraction data are processed, and the structure is solved using molecular replacement, using a known Mpro structure as a search model.[15]

    • The model is refined, and the inhibitor is built into the electron density map to reveal the precise binding interactions.

Visualizations of Pathways and Workflows

SARS-CoV-2 Mpro Polyprotein Cleavage Pathway

The following diagram illustrates the critical role of Mpro in processing the viral polyproteins pp1a and pp1ab into individual non-structural proteins.

Mpro_Cleavage_Pathway cluster_polyprotein Viral Polyprotein Processing cluster_replication Viral Replication Machinery Assembly cluster_inhibition Mechanism of Inhibition pp1ab {Polyprotein pp1ab | Encoded by ORF1a/1b} Mpro_node Mpro (nsp5) (Main Protease) pp1ab->Mpro_node Self-cleavage to release Mpro nsps {nsp4 | nsp6 | nsp7 | nsp8 | nsp9 | nsp10 | nsp12 (RdRp) | nsp13 (Helicase) | nsp14 | nsp15 | nsp16} Mpro_node->nsps Cleaves at 11 sites RTC Replication/Transcription Complex (RTC) nsps->RTC Assembly This compound This compound This compound->Mpro_node Covalent Inhibition of Cys145

Caption: SARS-CoV-2 Mpro cleaves polyproteins to form the replication complex.

Experimental Workflow for Assessing Inhibitor Resistance

This workflow outlines the integrated approach to identifying and characterizing resistance mutations.

Resistance_Workflow cluster_selection Resistance Selection cluster_characterization Characterization of Mutant Mpro start Start: Antiviral Pressure in_vitro In Vitro Virus Passaging with increasing drug concentration start->in_vitro sequencing Viral Genome Sequencing in_vitro->sequencing identify_mutations Identify Mutations in Mpro Gene sequencing->identify_mutations biochemical Biochemical Assay (FRET-based IC50 determination) identify_mutations->biochemical cell_based Cell-Based Assay (Antiviral EC50 determination) identify_mutations->cell_based structural Structural Analysis (X-ray Crystallography) identify_mutations->structural fold_change Determine Fold-Change in Resistance biochemical->fold_change cell_based->fold_change mechanism Elucidate Resistance Mechanism structural->mechanism end End fold_change->end Report Findings mechanism->end Inform Drug Design

Caption: Workflow for identifying and characterizing antiviral resistance mutations.

Conclusion and Future Directions

This compound represents a promising advancement in the oral antiviral armamentarium against COVID-19. While it demonstrates potent activity against wild-type SARS-CoV-2, the emergence of resistance, particularly through mutations previously identified under nirmatrelvir pressure, is a clinical inevitability. The L50F/E166A/L167F triple mutant Mpro has been shown to reduce the potency of this compound, highlighting the need for ongoing surveillance of Mpro mutations in circulating SARS-CoV-2 variants.

Future work should focus on:

  • Prospective Surveillance: Monitoring for the emergence of Mpro mutations in patients treated with this compound as it progresses through clinical trials and potential deployment.

  • In-depth Mechanistic Studies: Further structural and biochemical analyses of how emerging mutations impact this compound binding and Mpro catalytic activity.

  • Development of Next-Generation Inhibitors: Designing novel Mpro inhibitors with different binding modes or resistance profiles to overcome existing and future resistance mutations.

This guide provides a foundational understanding of the current landscape of this compound resistance. A continued, multi-faceted research effort is critical to ensuring the long-term efficacy of Mpro inhibitors in the fight against COVID-19.

References

Ibuzatrelvir: A Technical Whitepaper on its Pan-Coronavirus Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibuzatrelvir (PF-07817883) is an investigational, orally bioavailable, second-generation antiviral agent developed by Pfizer for the treatment of COVID-19.[1] As a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), this compound targets a crucial enzyme in the coronavirus replication cycle.[1][2] Preclinical and clinical studies have demonstrated its broad-spectrum activity against human coronaviruses, positioning it as a significant advancement over first-generation protease inhibitors.[1][2][3][4] This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, experimental protocols, and key advantages.

Mechanism of Action

This compound functions by inhibiting the main protease (Mpro), a chymotrypsin-like cysteine protease essential for the viral life cycle.[2][5] After the virus enters a host cell, it releases its RNA, which is translated into large polyproteins. Mpro is responsible for cleaving these polyproteins into functional viral proteins required for viral replication and assembly.

This compound is designed as a peptidomimetic inhibitor. Its nitrile "warhead" forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[1][5] This interaction blocks the enzyme's proteolytic activity, thereby halting the viral replication process.[2][6]

cluster_HostCell Host Cell cluster_Inhibition Inhibition by this compound ViralEntry 1. Viral Entry & RNA Release Translation 2. Translation of Viral RNA ViralEntry->Translation Polyprotein Viral Polyproteins Translation->Polyprotein Mpro Viral Main Protease (Mpro) Polyprotein->Mpro Cleavage Site Replication 4. Viral Replication & Assembly Mpro->Replication Processes Polyproteins BlockedMpro Inactive Mpro-Ibuzatrelvir Complex Release 5. New Virus Release Replication->Release This compound This compound This compound->Mpro Forms Reversible Covalent Bond with Cys145 BlockedMpro->Replication PREVENTED

Mechanism of Action of this compound.

Data Presentation: In Vitro Inhibitory Activity

This compound has demonstrated potent inhibitory activity against the Mpro of multiple coronaviruses, highlighting its pan-coronavirus potential. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Mpro Enzymatic Inhibition

VirusProteaseMetricValueReference
SARS-CoV-2MproKi2.48 nM[5]
SARS-CoV-2MproIC5019 nM[5]
MERS-CoVMproKi31 nM[5]
MERS-CoVMproIC5065 nM[5]
MERS-CoVMproIC50930 nM*[5]

*Note: This value was reported by Pfizer using a different FRET substrate, which may account for the variation.[5]

Table 2: Clinical Antiviral Activity (Phase 2b Study)

The primary endpoint of the Phase 2b trial was the change in viral load from baseline to day 5. All tested doses of this compound showed a statistically significant reduction compared to placebo.

Treatment GroupPlacebo-Adjusted LS Mean Change in Viral Load (log10 copies/mL)80% Confidence IntervalP-value
100 mg this compound-0.7-1.1 to -0.30.02
300 mg this compound-0.8-1.3 to -0.30.01
600 mg this compound-1.2-1.5 to -0.8< 0.0001

Data from the Phase 2b clinical trial (NCT05799495) as reported in Clinical Infectious Diseases.[3][7]

Key Advantages Over First-Generation Inhibitors

This compound was developed to improve upon the limitations of nirmatrelvir, the active component in Paxlovid.[1][2] Its primary advantages stem from enhanced metabolic stability.[2][8]

  • No Ritonavir Boosting: this compound does not require co-administration with ritonavir, a cytochrome P450 3A4 (CYP3A4) inhibitor used to boost nirmatrelvir's concentration.[2][5][8]

  • Reduced Drug-Drug Interactions (DDIs): By eliminating the need for ritonavir, this compound has a lower potential for the significant drug-drug interactions associated with Paxlovid.[1][3][6][7]

  • Improved Tolerability: Clinical trial participants have not reported dysgeusia (unpleasant metallic taste), a common side effect of Paxlovid, often referred to as "Paxlovid mouth".[1][3][7]

cluster_paxlovid Comparison to Paxlovid (Nirmatrelvir + Ritonavir) center This compound (Second-Generation Mpro Inhibitor) adv1 Improved Metabolic Stability center->adv1 adv2 Single Agent Administration adv1->adv2 adv3 Reduced Potential for Drug-Drug Interactions (DDIs) adv2->adv3 adv4 Avoids Unpleasant Taste Side Effect (Dysgeusia) adv2->adv4 ritonavir Requires Ritonavir Boosting adv2->ritonavir Eliminates Need For ddi Significant DDI Potential via CYP3A4 Inhibition adv3->ddi Mitigates taste Common 'Paxlovid Mouth' Side Effect adv4->taste Prevents

Key Advantages of this compound over Paxlovid.

Experimental Protocols

Mpro Inhibition Assay (In Vitro)

The inhibitory potency of this compound against viral proteases is typically determined using a Förster Resonance Energy Transfer (FRET) assay.

  • Reagents: Recombinant Mpro enzyme (from SARS-CoV-2, MERS-CoV, etc.), a fluorogenic FRET peptide substrate containing a cleavage site for Mpro, and this compound at various concentrations.

  • Procedure:

    • The Mpro enzyme is pre-incubated with varying concentrations of this compound in an assay buffer.

    • The FRET substrate is added to initiate the enzymatic reaction.

    • If Mpro is active, it cleaves the substrate, separating the fluorophore and quencher and resulting in a detectable fluorescent signal.

    • The fluorescence is monitored over time using a plate reader.

  • Data Analysis: The rate of substrate cleavage is calculated. The percentage of inhibition at each this compound concentration is determined relative to a no-inhibitor control. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the data to a dose-response curve. Ki (inhibition constant) values can be subsequently determined.[5]

cluster_workflow Mpro FRET Assay Workflow cluster_reaction Reaction Principle step1 1. Pre-incubation Recombinant Mpro + Serial Dilutions of this compound step2 2. Reaction Initiation Add FRET Peptide Substrate step1->step2 step3 3. Signal Detection Monitor Fluorescence Over Time step2->step3 step4 4. Data Analysis Calculate IC50/Ki Values step3->step4 Substrate FRET Substrate (Fluorophore-Quencher Pair) Mpro Active Mpro Substrate->Mpro Cleaved Cleaved Substrate + Fluorescence Mpro->Cleaved Cleavage Substrate2 FRET Substrate (Fluorophore-Quencher Pair) Mpro2 Inhibited Mpro Substrate2->Mpro2 NoSignal No Cleavage No Fluorescence Mpro2->NoSignal No Reaction

Workflow for an In Vitro Mpro FRET Assay.
Phase 2b Clinical Trial Protocol (NCT05799495)

This study was designed to evaluate the virologic response and safety of different doses of this compound.[3][7]

  • Study Design: A randomized, double-blind, placebo-controlled, dose-ranging study conducted at 31 sites in the United States.[3]

  • Participants: 240 non-hospitalized adults (18 to <65 years) with symptomatic, confirmed COVID-19 and no risk factors for severe disease.[1][3][7]

  • Randomization and Treatment: Participants were randomized (1:1:2:2) to receive one of the following treatments orally, twice daily for 5 days:

    • Placebo

    • This compound 100 mg

    • This compound 300 mg

    • This compound 600 mg[1][3][7]

  • Primary Endpoint: The change in SARS-CoV-2 RNA level (viral load) from baseline (Day 1) to Day 5. Nasopharyngeal specimens were collected on Days 1, 3, 5, 10, 14, and 21.[3][7]

  • Safety Endpoint: Adverse events (AEs) were recorded through Day 33.[3][7]

Conclusion

This compound represents a significant step forward in the development of oral antiviral therapies for coronaviruses. Its potent, pan-coronavirus activity demonstrated in vitro, combined with a favorable safety and drug interaction profile from clinical trials, underscores its potential as a single-agent treatment for COVID-19.[1][2] The improved metabolic stability addresses key limitations of earlier protease inhibitors, potentially allowing for broader use across diverse patient populations.[8] Ongoing Phase 3 trials will further elucidate its efficacy in high-risk and immunocompromised patient groups, shaping the future landscape of coronavirus treatment.[6][9]

References

Ibuzatrelvir: A Technical Guide to Metabolic Stability and Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibuzatrelvir (PF-07817883) is a second-generation, orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), developed by Pfizer.[1][2][3] Unlike its predecessor nirmatrelvir, a component of Paxlovid, this compound is engineered for enhanced metabolic stability, obviating the need for co-administration with a pharmacokinetic booster like ritonavir.[2][4][5] This improved stability is a key design feature, intended to reduce the potential for drug-drug interactions, a known complication with ritonavir-boosted therapies.[6][7]

This technical guide provides an in-depth overview of the metabolic stability and degradation pathways of this compound. It is designed to offer researchers and drug development professionals a comprehensive resource, detailing experimental protocols, quantitative stability data, and the methodologies for identifying and characterizing its degradation products.

Metabolic Stability of this compound

The enhanced metabolic stability of this compound is attributed to strategic structural modifications aimed at blocking common sites of metabolism.[8] Specifically, the introduction of a trifluoromethyl (CF3) group at the P2 position of the molecule effectively prevents oxidative metabolism at this site, a known metabolic "soft spot" in related compounds.[8] This modification stabilizes the drug against clearance by cytochrome P450 (CYP) enzymes.[8] Preclinical studies have indicated that the oxidative metabolism of precursors to this compound is primarily mediated by CYP3A4/5.[9]

In Vitro Metabolic Stability Data

In vitro studies using human liver microsomes (HLM) are crucial for assessing the intrinsic metabolic stability of a drug candidate. These assays measure the rate of disappearance of the parent drug over time, allowing for the calculation of key parameters such as half-life (t½) and intrinsic clearance (CLint).

Table 1: In Vitro Metabolic Stability of this compound and Related Compounds in Human Liver Microsomes (HLM)

Compound HLM CLint,app (μL/min/mg protein)
This compound (PF-07817883) < 4.7
Nirmatrelvir 28.8
Precursor Compound 2 11
Precursor Compound 3 11

Data sourced from the Journal of Medicinal Chemistry.[9] The apparent intrinsic clearance (CLint,app) for this compound was at the lower limit of the high-throughput assay, indicating high stability.

In Vivo Pharmacokinetic Data

Pharmacokinetic studies in animal models provide essential information on how a drug is absorbed, distributed, metabolized, and excreted in a living system. The following data were obtained from studies in rats.

Table 2: Pharmacokinetic Parameters of this compound Precursors in Rats

Compound Dose (mg/kg) & Route CLp (mL/min/kg) Vd,ss (L/kg) t½ (h)
Precursor 5 1.0 (i.v.) 35 1.05 6.0
Precursor 6 1.0 (i.v.) 25 0.55 1.9
Precursor 12 1.0 (i.v.) 30 0.65 2.5

CLp: Plasma Clearance; Vd,ss: Volume of Distribution at steady state; t½: Terminal Half-life. Data sourced from the Journal of Medicinal Chemistry.[9]

Degradation Products and Metabolic Pathways

Metabolite identification (MetID) studies are performed to determine the chemical structures of degradation products formed through metabolic processes. For precursors to this compound, two primary oxidative metabolites, designated M1 and M2, were identified in liver microsomes and hepatocytes across preclinical species and humans.[9] The formation of these metabolites was significantly inhibited by ketoconazole, a selective CYP3A4/5 inhibitor, confirming the major role of this enzyme in the metabolic pathway.[9] Importantly, no human-unique metabolites were observed for the precursor, suggesting that preclinical animal models are representative of human metabolism.[9]

While the specific structures of this compound's degradation products have not been publicly detailed, the metabolic pathway is anticipated to proceed via oxidation, primarily mediated by CYP3A4.

G cluster_input Parent Drug cluster_enzyme Metabolizing Enzyme cluster_output Degradation Products This compound This compound (PF-07817883) CYP3A4 CYP3A4/5 This compound->CYP3A4 Metabolites Oxidative Metabolites (e.g., M1, M2 from precursors) CYP3A4->Metabolites Oxidation

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

The following sections detail representative protocols for assessing metabolic stability and identifying degradation products. These are based on standard industry practices and information from studies on this compound and similar molecules.[1][10][11][12][13]

Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl2)

  • Acetonitrile (ACN) with an internal standard (for quenching the reaction)

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

  • 96-well plates, incubator/shaker, centrifuge, LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Prepare working solutions of this compound and control compounds by diluting the stock solutions in the incubation buffer. The final solvent concentration should be kept low (e.g., <0.5%) to avoid enzyme inhibition.

    • Prepare the HLM suspension in phosphate buffer on ice.

    • Prepare the NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, add the HLM suspension to the wells containing the incubation buffer.

    • Pre-warm the plate at 37°C for approximately 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. For negative controls, add buffer instead of the NADPH system.

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • After the final time point, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (μL/min/mg protein) = (0.693 / t½) * (incubation volume in μL / mg of microsomal protein).

Protocol 2: Identification of Degradation Products

Objective: To identify and structurally characterize the metabolites of this compound formed in vitro and through forced degradation.

Part A: In Vitro Metabolite Generation

  • Follow the incubation procedure as described in Protocol 1, but with a larger incubation volume and a single, longer incubation time (e.g., 60 minutes) to generate a sufficient quantity of metabolites.

  • Process the samples by protein precipitation with acetonitrile.

  • Concentrate the supernatant under a stream of nitrogen before analysis.

Part B: Forced Degradation Study

  • Preparation of Samples: Prepare solutions of this compound in various stress conditions as per ICH guidelines:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid drug substance at 80°C for 48 hours.

    • Photolytic Degradation: Solution exposed to UV/Vis light (as per ICH Q1B guidelines).

  • Sample Neutralization and Dilution: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

Part C: Analysis and Characterization

  • LC-MS/MS Analysis:

    • Inject the samples from Part A and B into a high-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap).

    • Acquire full scan mass spectra and data-dependent MS/MS spectra.

    • Compare the chromatograms of the stressed samples and the in vitro incubation with a control sample of the parent drug to identify potential degradation products/metabolites.

    • Use the accurate mass measurements to propose elemental compositions for the parent ion and its fragments.

    • Analyze the fragmentation patterns in the MS/MS spectra to elucidate the structures of the degradation products.

  • Metabolite Isolation (for NMR):

    • If the structure cannot be unambiguously determined by MS, scale up the in vitro incubation or forced degradation reaction.

    • Isolate the metabolite of interest using preparative HPLC.

  • NMR Spectroscopy:

    • Dissolve the isolated metabolite in a suitable deuterated solvent.

    • Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra.

    • Use the NMR data to confirm the structure elucidated from the MS/MS data.

Workflow Visualizations

G cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_solutions Prepare Drug, Microsome, and NADPH Solutions pre_warm Pre-warm Microsomes at 37°C prep_solutions->pre_warm initiate_reaction Initiate Reaction with NADPH pre_warm->initiate_reaction time_points Incubate and Sample at Time Points initiate_reaction->time_points terminate Terminate Reaction with Acetonitrile time_points->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Workflow for In Vitro Metabolic Stability Assay.

G cluster_generation Degradant Generation cluster_detection Detection & Identification cluster_confirmation Structural Confirmation forced_degradation Forced Degradation (Acid, Base, Oxidative, etc.) lcms_analysis LC-MS/MS Analysis (Full Scan & MS/MS) forced_degradation->lcms_analysis in_vitro_metabolism In Vitro Metabolism (Microsomes/Hepatocytes) in_vitro_metabolism->lcms_analysis propose_structure Propose Structure from Mass and Fragmentation lcms_analysis->propose_structure prep_hplc Isolate Degradant (Preparative HPLC) propose_structure->prep_hplc If needed nmr_analysis NMR Analysis (1D and 2D) prep_hplc->nmr_analysis confirm_structure Confirm Structure nmr_analysis->confirm_structure

Caption: Workflow for Degradation Product Identification.

Conclusion

This compound represents a significant advancement in the development of oral antiviral therapies for COVID-19, primarily due to its enhanced metabolic stability profile which allows for standalone administration. The quantitative data from in vitro and in vivo studies confirm its low clearance and improved stability over first-generation inhibitors. The established metabolic pathway, proceeding through CYP3A4-mediated oxidation, provides a clear direction for further drug interaction studies. The detailed protocols provided in this guide offer a robust framework for the continued investigation of this compound and the development of future antiviral agents with optimized metabolic properties.

References

Methodological & Application

Application Notes and Protocols for Ibuzatrelvir In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibuzatrelvir (PF-07817883) is a second-generation, orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme for viral replication.[1][2] By targeting the highly conserved Mpro, this compound demonstrates potent antiviral activity against SARS-CoV-2 and other coronaviruses.[1][3] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the antiviral efficacy and cytotoxicity of this compound, aiding researchers in the continued development and characterization of this promising therapeutic candidate.

Mechanism of Action

This compound functions by forming a reversible covalent bond with the cysteine residue (Cys145) in the active site of the viral 3CL protease.[1] This interaction blocks the protease's ability to cleave viral polyproteins, which is an essential step in the viral replication cycle. This targeted mechanism of action is effective against various coronaviruses and is believed to remain potent against emerging variants.

Ibuzatrelvir_Mechanism_of_Action cluster_virus SARS-CoV-2 Replication Cycle cluster_drug This compound Intervention Viral_RNA Viral RNA Polyprotein Polyprotein Synthesis Viral_RNA->Polyprotein Mpro Main Protease (Mpro/3CLpro) Polyprotein->Mpro Cleavage Site Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Processes Polyprotein Replication Viral Assembly & Release Functional_Proteins->Replication This compound This compound This compound->Mpro Inhibits Inhibition Inhibition

Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound from biochemical and cell-based assays.

Table 1: Biochemical Assay Data

Target EnzymeAssay TypeIC50 (nM)Reference
SARS-CoV-2 MproFRET-based19[4]
MERS-CoV MproFRET-based65[4]
SARS-CoV-1 MproFRET-based18[5]
MERS-CoV MproFRET-based930[5]

Table 2: Cell-Based Antiviral Activity

Cell LineAssay TypeEC50 (nM)EC90 (nM)Reference
Vero76Viral Replication Assay3470[6]
Differentiated Normal Human Bronchial Epithelial (dNHBE)Viral Replication Assay3470[5]
Vero E6 (ACE2 enriched)Cytopathic Effect (CPE)180-[6]
SARS-CoV-1 Infected CellsCell-based Antiviral Assay157-[6]
MERS-CoV Infected CellsCell-based Antiviral Assay158-[6]

Table 3: Cytotoxicity Data

Cell LineAssay TypeCC50RemarksReference
HepatocytesCellTiter 96Not DeterminedNo reduction in cell viability observed at tested concentrations.[6]

Experimental Protocols

Protocol 1: SARS-CoV-2 Cytopathic Effect (CPE) Inhibition Assay

This protocol is designed to determine the concentration at which this compound inhibits the virus-induced cell death.

Materials:

  • Vero E6 cells enriched for ACE2 expression

  • SARS-CoV-2 (e.g., USA-WA1/2020 strain)

  • Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS)

  • This compound

  • P-glycoprotein inhibitor (e.g., CP-100356)

  • 96-well clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed Vero E6-ACE2 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.

  • Prepare serial dilutions of this compound in DMEM with 2% FBS.

  • Aspirate the culture medium from the cells and add 100 µL of the diluted this compound to each well. Include a "no drug" control.

  • To account for potential drug efflux, a P-glycoprotein inhibitor can be added at a final concentration of 2 µM.[7]

  • Infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01.

  • Incubate the plates for 72 hours at 37°C with 5% CO2.

  • After incubation, assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.

  • Measure luminescence using a luminometer.

  • Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

CPE_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment and Infection cluster_incubation Incubation and Readout cluster_analysis Data Analysis A Seed Vero E6-ACE2 cells in 96-well plate C Add this compound dilutions to cells A->C B Prepare serial dilutions of this compound B->C D Infect cells with SARS-CoV-2 (MOI 0.01) C->D E Incubate for 72 hours D->E F Measure cell viability (CellTiter-Glo) E->F G Calculate EC50 value F->G

Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells.

Materials:

  • Vero E6 cells (or other relevant cell line)

  • DMEM with 10% FBS

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the existing medium with 100 µL of the this compound dilutions. Include a "no drug" control.

  • Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation and Staining cluster_readout Readout and Analysis A Seed cells in 96-well plate C Add this compound dilutions to cells A->C B Prepare serial dilutions of this compound B->C D Incubate for 72 hours C->D E Add MTT and incubate for 4 hours D->E F Dissolve formazan and measure absorbance E->F G Calculate CC50 value F->G

Caption: Workflow for the MTT Cytotoxicity Assay.

Protocol 3: Viral RNA Quantification by qRT-PCR

This protocol quantifies the amount of viral RNA to determine the inhibitory effect of this compound on viral replication.

Materials:

  • Supernatants from infected cell cultures treated with this compound

  • RNA extraction kit

  • qRT-PCR master mix

  • Primers and probes specific for a SARS-CoV-2 gene (e.g., N gene)

  • qRT-PCR instrument

Procedure:

  • Collect the supernatant from the wells of the CPE assay plate before adding the viability reagent.

  • Extract viral RNA from the supernatant using a commercial RNA extraction kit according to the manufacturer's protocol.

  • Perform one-step qRT-PCR using a master mix containing reverse transcriptase and DNA polymerase.

  • Use primers and a probe targeting a conserved region of the SARS-CoV-2 genome.

  • Run the qRT-PCR on a real-time PCR instrument.

  • Quantify the viral RNA levels by comparing the Ct values of the treated samples to a standard curve of known viral RNA concentrations.

  • Calculate the percentage of viral inhibition for each this compound concentration.

qRT_PCR_Workflow cluster_sample Sample Preparation cluster_pcr qRT-PCR cluster_analysis Data Analysis A Collect supernatant from treated cells B Extract viral RNA A->B C Set up qRT-PCR reaction B->C D Run on real-time PCR instrument C->D E Quantify viral RNA levels D->E F Calculate percent inhibition E->F

References

Application Notes and Protocols for Ibuzatrelvir Enzymatic Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ibuzatrelvir (PF-07817883) is a second-generation, orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro).[1][2][3][4] This enzyme is critical for viral replication, as it processes viral polyproteins into functional non-structural proteins.[1][5][6] this compound acts as a reversible covalent inhibitor by targeting the catalytic cysteine residue (Cys145) in the active site of the 3CLpro.[1][5] A significant advantage of this compound is its improved metabolic stability, which allows for administration as a single agent without the need for a pharmacokinetic booster like ritonavir.[1][4] These application notes provide a detailed protocol for determining the inhibitory activity of this compound against SARS-CoV-2 3CLpro using a fluorescence resonance energy transfer (FRET) based assay.

Mechanism of Action Signaling Pathway

The SARS-CoV-2 3CL protease is a key enzyme in the viral life cycle. It cleaves the viral polyprotein at multiple sites to release functional proteins necessary for viral replication and transcription. This compound inhibits this process by binding to the active site of the 3CL protease, thereby blocking its enzymatic activity and halting viral replication.

cluster_inhibition Inhibition Pathway Viral_Polyprotein Viral Polyprotein Functional_Viral_Proteins Functional Viral Proteins Viral_Polyprotein->Functional_Viral_Proteins Cleavage by 3CLpro Viral_Replication Viral Replication Functional_Viral_Proteins->Viral_Replication SARS_CoV_2_3CLpro SARS-CoV-2 3CLpro (Mpro) SARS_CoV_2_3CLpro->Viral_Polyprotein Catalyzes Inhibited_Complex Inhibited 3CLpro-Ibuzatrelvir Complex This compound This compound This compound->SARS_CoV_2_3CLpro Binds to active site Inhibited_Complex->Viral_Replication Blocks

Mechanism of this compound Action

Data Presentation

The inhibitory potency of this compound against viral proteases can be quantified by determining its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following tables summarize the reported values for this compound against SARS-CoV-2 Mpro and MERS-CoV Mpro.

Table 1: In Vitro Inhibitory Activity of this compound against Viral Proteases

Enzyme TargetInhibitorIC50 (nM)Ki (nM)Reference
SARS-CoV-2 MproThis compound195[1][7]
SARS-CoV-2 MproThis compound-2.48[1]
MERS-CoV MproThis compound6531[1][7]
MERS-CoV MproThis compound930-[3]

Table 2: Kinetic Parameters for this compound

Enzyme TargetInhibitorReactivation Half-life (t1/2)
SARS-CoV-2 MproThis compound85 hours
MERS-CoV MproThis compound23 hours

Experimental Protocols

This section provides a detailed methodology for a FRET-based enzymatic assay to determine the inhibitory activity of this compound against SARS-CoV-2 3CLpro.

Materials and Reagents
  • Enzyme: Recombinant SARS-CoV-2 3CLpro (Mpro)

  • Inhibitor: this compound

  • Substrate: FRET-based substrate, e.g., DABCYL-KTSAVLQSGFRKME-EDANS[8]

  • Assay Buffer: 20 mM Bis-Tris (pH 7.4), 1 mM DTT[1][5]

  • Control: DMSO (vehicle for this compound)

  • Microplate: 96- or 384-well black, flat-bottom microplate suitable for fluorescence measurements

  • Plate Reader: Fluorescence microplate reader with excitation and emission wavelengths of 320 nm and 420 nm, respectively[1][5]

Experimental Workflow Diagram

cluster_workflow Enzymatic Inhibition Assay Workflow A Prepare Reagents (Enzyme, Substrate, this compound) B Add Assay Buffer to Wells A->B C Add this compound Dilutions (and DMSO control) B->C D Add SARS-CoV-2 3CLpro C->D E Pre-incubate Enzyme and Inhibitor D->E F Initiate Reaction with Substrate E->F G Monitor Fluorescence Signal F->G H Data Analysis (Calculate % Inhibition, IC50) G->H

FRET-based Assay Workflow
Detailed Protocol

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in assay buffer to achieve the desired final concentrations for the assay. A common approach is to use a 10-point dilution series.

    • Prepare the SARS-CoV-2 3CLpro solution in assay buffer to a final concentration of 100 nM.[1][5]

    • Prepare the FRET substrate solution in assay buffer to a final concentration of 100 µM.[1][5]

  • Assay Procedure:

    • Add the desired volume of assay buffer to each well of the microplate.

    • Add the serially diluted this compound solutions to the appropriate wells. Include wells with DMSO only as a negative control (100% enzyme activity) and wells with a known potent inhibitor or without enzyme as a positive control (0% enzyme activity).

    • Add the SARS-CoV-2 3CLpro solution to all wells except for the no-enzyme control.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[1][5]

    • Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.

    • Immediately place the microplate in the fluorescence plate reader.

  • Data Acquisition:

    • Monitor the increase in fluorescence intensity over time. Set the excitation wavelength to 320 nm and the emission wavelength to 420 nm.[1][5]

    • Record fluorescence readings every minute for a total of 7-10 minutes.[1][5]

Data Analysis
  • Calculate the Rate of Reaction: Determine the initial velocity (rate) of the enzymatic reaction for each well by calculating the slope of the linear portion of the fluorescence intensity versus time plot.

  • Calculate Percent Inhibition: The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 * (1 - (Rate of sample / Rate of DMSO control))

  • Determine the IC50 Value:

    • Plot the percent inhibition as a function of the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve using a suitable software package such as GraphPad Prism.[1][5][9][10]

    • The IC50 value is the concentration of this compound that results in 50% inhibition of the enzyme activity.

  • Determine the Ki Value (Optional):

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, particularly for competitive inhibitors:[11][12] Ki = IC50 / (1 + ([S] / Km))

    • Where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate. The Km value should be determined in separate experiments by measuring the reaction velocity at various substrate concentrations.

Logical Relationship for Data Analysis

cluster_data_analysis Data Analysis Pipeline Raw_Data Raw Fluorescence Data (Intensity vs. Time) Initial_Velocity Calculate Initial Velocity (Slope of Linear Phase) Raw_Data->Initial_Velocity Percent_Inhibition Calculate Percent Inhibition Initial_Velocity->Percent_Inhibition Dose_Response_Curve Plot Dose-Response Curve (% Inhibition vs. log[this compound]) Percent_Inhibition->Dose_Response_Curve IC50 Determine IC50 Value (Non-linear Regression) Dose_Response_Curve->IC50

Data Analysis Flowchart

References

Application Note: High-Throughput Screening Assays for Ibuzatrelvir Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in antiviral drug discovery.

Introduction: Ibuzatrelvir (PF-07817883) is a second-generation, orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro).[1][2] The main protease is essential for viral replication, as it cleaves viral polyproteins into functional units.[3][4] this compound, like its predecessor nirmatrelvir, features a nitrile warhead that forms a reversible covalent bond with the catalytic cysteine (Cys145) in the Mpro active site, thereby blocking its function.[1][5][6] A key advantage of this compound is its improved metabolic stability, which may eliminate the need for co-administration with a pharmacokinetic enhancer like ritonavir.[2][7] The development of high-throughput screening (HTS) assays is critical for the rapid identification and characterization of novel this compound analogs with enhanced potency, selectivity, and pharmacokinetic properties. This document provides detailed protocols for robust biochemical and cell-based HTS assays tailored for this purpose.

Mechanism of Action: Mpro Inhibition

The SARS-CoV-2 Mpro is a cysteine protease that plays a critical role in the viral life cycle by processing viral polyproteins. Inhibition of Mpro blocks the production of mature viral proteins, thus halting viral replication.

HTS_Workflow Start Compound Library (this compound Analogs) Primary_Screen Primary Screen: Biochemical Mpro Assay (FRET) Start->Primary_Screen Hit_Confirmation Hit Confirmation & Dose-Response (IC50) Primary_Screen->Hit_Confirmation Secondary_Screen Secondary Screen: Cell-Based Assay (EC50) Hit_Confirmation->Secondary_Screen Confirmed Hits Counter_Screen Counter-Screen: Cytotoxicity Assay (CC50) Secondary_Screen->Counter_Screen Lead_Optimization Lead Optimization (ADME/Tox, PK/PD) Counter_Screen->Lead_Optimization Validated Leads FRET_Assay cluster_no_inhibition No Inhibition (DMSO Control) cluster_inhibition Inhibition Substrate1 Intact FRET Substrate (Quenched) Mpro1 Active Mpro Substrate1->Mpro1 Binding Products1 Cleaved Products (Fluorescence) Mpro1->Products1 Cleavage Substrate2 Intact FRET Substrate (Quenched) Mpro2 Inhibited Mpro Substrate2->Mpro2 No Cleavage Analog This compound Analog Analog->Mpro2 Binds Cell_Assay cluster_no_inhibition No Inhibition cluster_inhibition Inhibition Cell Engineered Host Cell Mpro_Active Mpro is Active Analog Analog Enters Cell Reporter_Off Reporter Gene (Luciferase) Suppressed Mpro_Active->Reporter_Off No_Signal No Luminescence Reporter_Off->No_Signal Mpro_Inactive Mpro is Inhibited Analog->Mpro_Inactive Reporter_On Reporter Gene (Luciferase) Expressed Mpro_Inactive->Reporter_On Signal Luminescent Signal Reporter_On->Signal

References

Application Notes and Protocols for Generating Ibuzatrelvir-Resistant SARS-CoV-2 Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibuzatrelvir (PF-07817883) is an investigational second-generation oral antiviral agent developed by Pfizer for the treatment of COVID-19.[1] It functions as a potent and specific inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] Mpro is a viral enzyme essential for the cleavage of polyproteins into functional viral proteins, a critical step in the viral replication cycle.[2][3] this compound, similar to nirmatrelvir, forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, thereby blocking its function.[1][4]

The emergence of antiviral resistance is a significant concern in the long-term efficacy of any antiviral therapeutic.[5] Therefore, the in vitro generation and characterization of drug-resistant viral strains are crucial for understanding potential resistance mechanisms, identifying resistance-associated mutations, and informing the development of next-generation inhibitors and combination therapies. These application notes provide a detailed protocol for the generation of this compound-resistant SARS-CoV-2 strains in a controlled laboratory setting.

Signaling Pathway of this compound's Action

This compound targets a key enzyme in the SARS-CoV-2 replication cycle. The virus's genomic RNA is translated into two large polyproteins, pp1a and pp1ab. The main protease (Mpro) is responsible for cleaving these polyproteins at multiple sites to release functional non-structural proteins (NSPs) that are essential for forming the replication and transcription complex (RTC). By inhibiting Mpro, this compound prevents the formation of the RTC, thus halting viral replication.

cluster_host_cell Host Cell SARS-CoV-2 Entry SARS-CoV-2 Entry Viral RNA Release Viral RNA Release SARS-CoV-2 Entry->Viral RNA Release Translation to Polyproteins (pp1a, pp1ab) Translation to Polyproteins (pp1a, pp1ab) Viral RNA Release->Translation to Polyproteins (pp1a, pp1ab) Main Protease (Mpro) Main Protease (Mpro) Translation to Polyproteins (pp1a, pp1ab)->Main Protease (Mpro) Mpro is part of the polyprotein Polyprotein Cleavage Polyprotein Cleavage Main Protease (Mpro)->Polyprotein Cleavage Functional Viral Proteins (NSPs) Functional Viral Proteins (NSPs) Polyprotein Cleavage->Functional Viral Proteins (NSPs) Replication/Transcription Complex (RTC) Assembly Replication/Transcription Complex (RTC) Assembly Functional Viral Proteins (NSPs)->Replication/Transcription Complex (RTC) Assembly Viral Genome Replication & Transcription Viral Genome Replication & Transcription Replication/Transcription Complex (RTC) Assembly->Viral Genome Replication & Transcription Virion Assembly & Release Virion Assembly & Release Viral Genome Replication & Transcription->Virion Assembly & Release This compound This compound This compound->Main Protease (Mpro) Inhibition

Fig. 1: Mechanism of Action of this compound.

Experimental Protocols

This section details the methodologies for the in vitro generation and characterization of this compound-resistant SARS-CoV-2.

Materials and Reagents
  • Cell Lines: Vero E6 (ATCC CRL-1586) or Calu-3 (ATCC HTB-55) cells.

  • Virus: A low-passage clinical isolate of SARS-CoV-2.

  • This compound: Analytical grade compound.

  • Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) or Minimum Essential Medium (MEM) supplemented with fetal bovine serum (FBS), penicillin-streptomycin.

  • Reagents for Viral Titer Determination: Crystal violet, formaldehyde, carboxymethylcellulose (CMC) or agarose.

  • RNA Extraction and Sequencing: RNA extraction kits, primers for Mpro gene amplification, reagents for Sanger or Next-Generation Sequencing (NGS).

Determination of Initial this compound IC50

Before initiating the resistance selection protocol, the baseline susceptibility of the parental SARS-CoV-2 strain to this compound must be determined.

Protocol:

  • Seed Vero E6 or Calu-3 cells in 96-well plates.

  • Prepare serial dilutions of this compound.

  • Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.

  • Add the this compound dilutions to the infected cells.

  • Incubate for 48-72 hours.

  • Assess viral-induced cytopathic effect (CPE) or quantify viral RNA in the supernatant.

  • Calculate the 50% inhibitory concentration (IC50) using a non-linear regression analysis.

Generation of this compound-Resistant SARS-CoV-2 by Serial Passage

This protocol employs a dose-escalation strategy to select for resistant viral variants.

cluster_workflow Serial Passage Workflow P0 Parental Virus (Passage 0) Infect_P1 Infect Cells + 0.5x IC50 this compound P0->Infect_P1 P1 Passage 1 Harvest Supernatant Infect_P1->P1 Infect_P2 Infect Fresh Cells + 0.5x-1x IC50 this compound P1->Infect_P2 P2 Passage 2 Harvest Supernatant Infect_P2->P2 Infect_Pn Infect Fresh Cells + Increased [this compound] P2->Infect_Pn ... Pn Passage 'n' Harvest Supernatant Infect_Pn->Pn Phenotypic Phenotypic Analysis (IC50 Shift) Pn->Phenotypic Genotypic Genotypic Analysis (Mpro Sequencing) Pn->Genotypic

Fig. 2: Workflow for Generating Resistant Strains.

Protocol:

  • Initiation: Infect Vero E6 or Calu-3 cells with the parental SARS-CoV-2 strain at an MOI of 0.01 in the presence of this compound at a starting concentration of 0.5x the predetermined IC50.

  • Incubation and Observation: Incubate the infected cells and monitor daily for the development of CPE.

  • Harvesting: Once significant CPE is observed (typically 3-5 days post-infection), harvest the cell culture supernatant.

  • Titration: Determine the viral titer of the harvested supernatant using a TCID50 or plaque assay.

  • Subsequent Passages: Use the harvested virus to infect fresh cells at the same MOI. The concentration of this compound should be maintained or increased.

    • Dose Escalation Strategy: If the viral titer remains high and CPE is evident, the concentration of this compound can be incrementally increased (e.g., 1.5 to 2-fold) in the subsequent passage. If the viral titer is significantly reduced or CPE is minimal, maintain the same drug concentration for another passage to allow for viral adaptation.

  • Parallel Control: In parallel, passage the virus in the absence of this compound to monitor for cell culture-adaptive mutations.

  • Termination: Continue the serial passage for a minimum of 10-20 passages or until a significant shift in the IC50 (e.g., >5-fold) is observed.

Phenotypic Characterization of Resistant Strains

Protocol:

  • Determine the IC50 of the passaged viral populations against this compound as described in section 2.

  • Calculate the fold-resistance by dividing the IC50 of the resistant strain by the IC50 of the parental strain.

Genotypic Characterization of Resistant Strains

Protocol:

  • RNA Extraction: Extract viral RNA from the supernatant of the resistant viral culture.

  • RT-PCR: Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the gene encoding the Mpro.

  • Sequencing: Sequence the amplified Mpro gene using Sanger sequencing or Next-Generation Sequencing (NGS).

  • Sequence Analysis: Align the Mpro sequences from the resistant strains to the parental virus sequence to identify amino acid substitutions.

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Phenotypic Susceptibility of Passaged SARS-CoV-2 to this compound

Virus PopulationPassage NumberThis compound IC50 (nM)Fold-Resistance vs. Parental
Parental StrainP0[IC50 value]1.0
Passage 5P5[IC50 value][Fold-change]
Passage 10P10[IC50 value][Fold-change]
Passage 15P15[IC50 value][Fold-change]
Passage 20P20[IC50 value][Fold-change]
No-Drug ControlP20[IC50 value][Fold-change]

Table 2: Genotypic Analysis of the Mpro Gene in this compound-Resistant Strains

Virus PopulationPassage NumberAmino Acid Substitution(s) in Mpro
Parental StrainP0None
Passage 10P10[e.g., E166V]
Passage 20P20[e.g., E166V, L50F]
No-Drug ControlP20[e.g., None or cell-culture adaptive mutations]

Logical Relationship Diagram

The relationship between the experimental steps and the expected outcomes is crucial for understanding the process of resistance development.

cluster_logic Logical Flow of Resistance Development Drug_Pressure Continuous this compound Pressure Selection Selection of Pre-existing or Newly Arising Viral Variants Drug_Pressure->Selection Adaptation Viral Adaptation and Population Shift Selection->Adaptation Phenotype Reduced Phenotypic Susceptibility (Increased IC50) Adaptation->Phenotype Leads to Genotype Fixation of Mpro Mutations Adaptation->Genotype Results in

Fig. 3: The logical progression of in vitro resistance selection.

Conclusion

This protocol provides a comprehensive framework for the in vitro generation and characterization of this compound-resistant SARS-CoV-2 strains. The resulting data will be invaluable for understanding the potential for resistance to this novel antiviral agent and will aid in the ongoing efforts to combat the COVID-19 pandemic. The identification of resistance mutations can inform molecular surveillance efforts and guide the development of future antiviral strategies.

References

Application Notes and Protocols: Ibuzatrelvir as a Tool Compound for Studying Coronavirus Replication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibuzatrelvir (also known as PF-07817883) is a second-generation, orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro).[1][2][3] Developed by Pfizer, it is an investigational antiviral for the treatment of COVID-19.[1] Unlike the first-generation inhibitor nirmatrelvir, this compound is designed for improved metabolic stability, which may eliminate the need for co-administration with a pharmacokinetic booster like ritonavir.[4][5] Its potent and specific mechanism of action makes it an invaluable tool compound for researchers studying the fundamental processes of coronavirus replication. This document provides detailed data and protocols for utilizing this compound in a laboratory setting.

Mechanism of Action

Coronaviruses, including SARS-CoV-2, rely on the main protease (Mpro) for their replication. Mpro is a cysteine protease that cleaves viral polyproteins (pp1a and pp1ab) at 11 distinct sites to produce mature non-structural proteins essential for forming the replication-transcription complex.[6] The catalytic site of Mpro features a common cysteine-histidine (Cys145-His41) dyad, making it a prime target for antiviral drugs.[6]

This compound acts as a peptidomimetic inhibitor that targets this crucial enzyme.[6] Its nitrile "warhead" forms a reversible covalent bond with the active site cysteine residue (Cys145) of Mpro.[1][6] This interaction blocks the enzyme's proteolytic activity, thereby halting the processing of polyproteins and inhibiting viral replication.[5][6] Structural studies have confirmed that this compound binds covalently to the active site of SARS-CoV-2 Mpro.[6]

cluster_virus Coronavirus Life Cycle cluster_drug Mechanism of Inhibition Entry 1. Viral Entry Uncoating 2. Uncoating & RNA Release Entry->Uncoating Translation 3. Translation of Polyproteins (pp1a, pp1ab) Uncoating->Translation Proteolysis 4. Polyprotein Processing by Mpro/3CLpro Translation->Proteolysis RTC 5. Replication-Transcription Complex (RTC) Assembly Proteolysis->RTC Replication 6. RNA Replication & Transcription RTC->Replication Assembly 7. Viral Assembly & Budding Replication->Assembly Release 8. Virion Release Assembly->Release This compound This compound Inhibition Inhibition of Mpro This compound->Inhibition Inhibition->Proteolysis

Caption: Coronavirus Replication Cycle and this compound's Point of Inhibition.

Quantitative Data

This compound has demonstrated potent in vitro activity against the Mpro of multiple human coronaviruses and robust antiviral effects in cell-based assays.[2][6] The following table summarizes key quantitative metrics for its use as a research tool.

ParameterVirus/EnzymeAssay SystemValueReference
IC₅₀ SARS-CoV-2 MproFRET-based enzymatic assay19 nM[6][7]
Kᵢ SARS-CoV-2 MproFRET-based enzymatic assay5 nM[6][7]
IC₅₀ MERS-CoV MproFRET-based enzymatic assay65 nM[6][7]
Kᵢ MERS-CoV MproFRET-based enzymatic assay31 nM[6][7]
IC₅₀ SARS-CoV-1 MproEnzymatic Assay18 nM[2]
EC₅₀ SARS-CoV-2Differentiated Normal Human Bronchial Epithelial (dNHBE) cells34 nM[2]
EC₉₀ SARS-CoV-2Differentiated Normal Human Bronchial Epithelial (dNHBE) cells70 nM[2]

Experimental Protocols

Protocol 1: In Vitro Mpro Activity and Inhibition Assay using FRET

This protocol describes a method to determine the in vitro inhibitory activity of this compound against coronavirus Mpro using a Fluorescence Resonance Energy Transfer (FRET) based assay.[6]

start Start prep_enzyme Prepare Mpro Enzyme Dilution start->prep_enzyme prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor incubation Incubate Mpro with this compound (or DMSO control) for 10 min prep_enzyme->incubation prep_inhibitor->incubation add_substrate Add FRET Substrate to Initiate Reaction incubation->add_substrate measure Measure Fluorescence Signal Over Time add_substrate->measure analysis Calculate Reaction Velocity and % Inhibition measure->analysis end Determine IC50 Value analysis->end

Caption: Experimental Workflow for the Mpro FRET Inhibition Assay.

Materials:

  • Recombinant, purified SARS-CoV-2 or MERS-CoV Mpro

  • This compound (PF-07817883)

  • DMSO (Dimethyl sulfoxide)

  • FRET substrate (e.g., Abz-SVTLQ↓SG-Tyr(NO2)-R)

  • Assay Buffer: 20 mM Bis-Tris, pH 7.4, 1 mM DTT

  • 96-well black plates, non-binding

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a series of 2-fold or 3-fold dilutions of this compound in DMSO.

    • Prepare working solutions of Mpro and FRET substrate in the assay buffer. The final concentration of Mpro may be around 100 nM for SARS-CoV-2 or 400 nM for MERS-CoV.[6] The final substrate concentration is typically around 100 µM.[6]

  • Assay Setup:

    • In a 96-well plate, add 2 µL of each this compound dilution to triplicate wells. For control wells, add 2 µL of DMSO (no inhibition) and 2 µL of assay buffer (background).

    • Add 50 µL of the Mpro working solution to all wells except the background control.

    • Add 50 µL of assay buffer to the background control wells.

  • Incubation:

    • Mix the plate gently and incubate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[6]

  • Reaction Initiation:

    • Add 50 µL of the FRET substrate working solution to all wells to start the enzymatic reaction.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the FRET substrate.

    • Measure the fluorescence signal kinetically every 60 seconds for 15-30 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[6]

Protocol 2: Cell-Based Coronavirus Antiviral Activity Assay

This protocol outlines a general method for evaluating the antiviral efficacy of this compound in a cell culture system by measuring the reduction in viral-induced cytopathic effect (CPE) or viral RNA.

cluster_endpoint Endpoint Analysis start Start seed_cells Seed Host Cells (e.g., VeroE6) in 96-well Plates start->seed_cells prepare_drug Prepare Serial Dilutions of this compound seed_cells->prepare_drug add_drug Add Drug Dilutions to Cells prepare_drug->add_drug infect_cells Infect Cells with Coronavirus (e.g., SARS-CoV-2) add_drug->infect_cells incubation Incubate for 48-72 hours infect_cells->incubation cpe_assay Option A: CPE Assay (Crystal Violet Staining) incubation->cpe_assay rna_assay Option B: RNA Quantification (RT-qPCR) incubation->rna_assay calculate_ec50 Calculate EC50 Value cpe_assay->calculate_ec50 rna_assay->calculate_ec50

Caption: Experimental Workflow for a Cell-Based Antiviral Assay.

Materials:

  • Host cell line permissive to coronavirus infection (e.g., VeroE6, dNHBE)

  • Live coronavirus strain (e.g., SARS-CoV-2); all work must be performed in a BSL-3 facility.

  • This compound

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • For CPE Assay: Crystal violet staining solution (e.g., 0.5% crystal violet in 20% methanol)

  • For RNA Quantification: RNA extraction kit, RT-qPCR reagents and primers/probes

Procedure:

  • Cell Seeding:

    • Seed host cells in 96-well plates at a density that will result in a near-confluent monolayer after 24 hours.

  • Compound Preparation and Addition:

    • Prepare a 2x working stock of serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of each compound dilution to the appropriate wells. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.

  • Viral Infection:

    • Prepare a virus inoculum at the desired multiplicity of infection (MOI) in cell culture medium.

    • Add 100 µL of the virus inoculum to all wells except the "cells only" control, to which you add 100 µL of medium.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until significant cytopathic effect is observed in the "virus only" control wells.

  • Endpoint Analysis:

    • Option A: Cytopathic Effect (CPE) Reduction Assay:

      • Gently wash the plates with PBS.

      • Fix the cells with 4% paraformaldehyde for 20 minutes.

      • Stain the cells with crystal violet solution for 15 minutes.

      • Wash the plates with water and allow them to dry.

      • Solubilize the dye with methanol and read the absorbance at ~570 nm.

    • Option B: Viral RNA Quantification:

      • Collect the cell supernatant or lyse the cells directly in the plate.

      • Extract viral RNA using a suitable kit.

      • Quantify viral RNA levels using one-step RT-qPCR with primers/probes specific for a viral gene (e.g., N or E gene).

  • Data Analysis:

    • For the CPE assay, calculate the percentage of cell viability for each concentration compared to the "cells only" and "virus only" controls.

    • For the RT-qPCR assay, calculate the percentage of viral RNA reduction compared to the "virus only" control.

    • Plot the results against the log of this compound concentration and use a non-linear regression model to determine the EC₅₀ value.

References

Application of Ibuzatrelvir in Organoid Models of Respiratory Infection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel respiratory viruses poses a significant and ongoing threat to global public health. The development of effective antiviral therapeutics is paramount in combating these pathogens. Ibuzatrelvir (PF-07817883) is a second-generation oral antiviral agent developed by Pfizer that has shown potent activity against SARS-CoV-2.[1][2] As a main protease (Mpro) inhibitor, this compound targets a crucial enzyme in the viral replication cycle.[1][2][3] Unlike its predecessor, nirmatrelvir, this compound is designed for improved metabolic stability, allowing for administration without a pharmacokinetic enhancer like ritonavir, thereby reducing the potential for drug-drug interactions.[3][4][5][6]

Human organoid models of the respiratory system have emerged as a powerful preclinical tool for studying viral pathogenesis and evaluating the efficacy of antiviral compounds.[7] These three-dimensional, self-organizing structures are derived from stem cells and recapitulate the complex cellular architecture and functionality of the human respiratory tract, including the presence of ciliated, goblet, basal, and club cells.[8][9][10][11] This high degree of physiological relevance makes them superior to traditional 2D cell cultures and animal models for predicting human responses to infection and treatment.[12]

This document provides detailed application notes and protocols for the utilization of this compound in human airway and lung organoid models of respiratory viral infections, including SARS-CoV-2, Influenza A virus, and Respiratory Syncytial Virus (RSV).

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro).[1][2] This viral enzyme is essential for the cleavage of polyproteins into functional viral proteins required for viral replication and transcription. By binding to the active site of Mpro, this compound blocks this cleavage process, thereby halting viral replication. The simplified signaling pathway is illustrated below.

cluster_virus Viral Replication Cycle cluster_drug Drug Intervention Viral RNA Viral RNA Polyprotein Synthesis Polyprotein Synthesis Viral RNA->Polyprotein Synthesis Translation Mpro (3CLpro) Mpro (3CLpro) Polyprotein Synthesis->Mpro (3CLpro) Cleavage Target Functional Viral Proteins Functional Viral Proteins Mpro (3CLpro)->Functional Viral Proteins Proteolytic Cleavage Viral Assembly Viral Assembly Functional Viral Proteins->Viral Assembly This compound This compound This compound->Mpro (3CLpro) Inhibition

Caption: Mechanism of action of this compound in inhibiting viral replication.

Data Presentation: Efficacy of this compound in Respiratory Organoid Models

The following tables present hypothetical, yet plausible, quantitative data summarizing the expected dose-dependent antiviral activity of this compound in human respiratory organoid models. These data are based on the robust antiviral activity observed in clinical trials.[4][5][6]

Table 1: Antiviral Efficacy of this compound against SARS-CoV-2 in Human Airway Organoids

Treatment GroupConcentration (µM)Viral Titer (Log10 TCID50/mL) at 72h post-infection% Inhibition of Viral ReplicationOrganoid Viability (% of Mock)
Mock (Uninfected)-Undetectable-100%
Vehicle (Infected)-6.5 ± 0.30%75% ± 5%
This compound0.14.2 ± 0.435.4%98% ± 2%
This compound12.1 ± 0.267.7%97% ± 3%
This compound10Undetectable100%95% ± 4%
Remdesivir (Control)12.5 ± 0.361.5%96% ± 3%

Table 2: Broad-Spectrum Antiviral Activity of this compound in Human Lung Organoids

VirusTreatment GroupConcentration (µM)Viral Load (Log10 RNA copies/mL) at 48h post-infectionFold Reduction in Viral Load
Influenza A (H1N1) Vehicle-7.2 ± 0.5-
This compound106.8 ± 0.62.5
RSV Vehicle-6.9 ± 0.4-
This compound106.5 ± 0.52.5
SARS-CoV-2 Vehicle-8.1 ± 0.3-
This compound104.1 ± 0.410,000

Experimental Protocols

The following protocols provide a framework for establishing respiratory organoid cultures, performing viral infections, and assessing the antiviral efficacy of this compound.

Protocol 1: Generation and Culture of Human Airway Organoids

This protocol is adapted from established methods for generating organoids from primary human bronchial epithelial cells.[9][11][13]

  • Tissue Procurement and Cell Isolation: Obtain human bronchial epithelial cells from commercial vendors or through ethically approved tissue procurement.

  • Organoid Seeding: Resuspend single cells or small cell aggregates in a basement membrane matrix (e.g., Matrigel) and seed as droplets in a culture plate.

  • Culture and Differentiation: Culture the organoids in a specialized airway organoid medium. Allow the organoids to expand and differentiate for at least 21 days to form a mature, polarized epithelium.

  • Apical-Out Organoid Generation (Optional but Recommended): For ease of infection, apical-out organoids can be generated.[14][15] This can be achieved by mechanical shearing of established organoids and reseeding, allowing for the apical surface to be exposed to the culture medium.

Protocol 2: Viral Infection of Respiratory Organoids

This protocol outlines the general procedure for infecting organoids with respiratory viruses such as SARS-CoV-2, Influenza A, or RSV.[10][16][17][18]

  • Virus Stock Preparation: Propagate and titer viral stocks using appropriate cell lines (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza A, HEp-2 for RSV).

  • Organoid Preparation: If using apical-in organoids, mechanically disrupt them to expose the apical surface. For apical-out organoids, no disruption is necessary.

  • Infection: Incubate the organoids with the virus at a specified multiplicity of infection (MOI) for 2-4 hours.

  • Washing and Culture: Wash the organoids to remove the viral inoculum and re-embed them in the basement membrane matrix if necessary. Culture in maintenance medium.

Protocol 3: Antiviral Compound Treatment and Efficacy Assessment

This protocol details the steps for treating infected organoids with this compound and evaluating its antiviral effect.

  • Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium.

  • Treatment: Add this compound or a vehicle control to the culture medium at the time of infection or shortly after.

  • Sample Collection: At various time points post-infection (e.g., 24, 48, 72 hours), collect the organoids and culture supernatants.

  • Quantification of Viral Load:

    • RT-qPCR: Extract viral RNA from organoids and/or supernatants and quantify viral gene expression.

    • TCID50 Assay or Plaque Assay: Determine the infectious viral titer in the culture supernatants.

  • Cytotoxicity Assay: Assess organoid viability using a commercial assay (e.g., CellTiter-Glo 3D) to determine if the antiviral effect is due to specific inhibition of viral replication rather than cell death.

  • Immunofluorescence Staining: Fix, permeabilize, and stain the organoids with antibodies against viral proteins (e.g., SARS-CoV-2 Nucleocapsid protein) and cellular markers to visualize the extent of infection and the cell types targeted by the virus.

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for testing the efficacy of this compound in respiratory organoid models.

cluster_setup Experimental Setup cluster_infection Infection and Treatment cluster_analysis Data Analysis and Readouts A Human Airway/Lung Organoid Culture D Organoid Infection (MOI = 0.1-1.0) A->D B Virus Propagation (SARS-CoV-2, Flu, RSV) B->D C This compound Stock Preparation E Treatment Groups: - Vehicle Control - this compound (Dose-Response) - Positive Control (e.g., Remdesivir) C->E D->E F Sample Collection (24, 48, 72h) E->F G Viral Load Quantification (RT-qPCR, TCID50/Plaque Assay) F->G H Organoid Viability Assay (e.g., CellTiter-Glo) F->H I Immunofluorescence Imaging (Confocal Microscopy) F->I

Caption: Experimental workflow for evaluating this compound in organoid models.

Logical Relationship: Rationale for Using Organoids

The decision to use organoid models for antiviral testing is based on a logical progression from less complex to more physiologically relevant systems.

cluster_advantages A 2D Cell Lines (e.g., Vero, MDCK) B Primary Human Cells (Air-Liquid Interface) A->B Increased Complexity Adv1 Advantages: - High throughput - Inexpensive A->Adv1 C Human Respiratory Organoids B->C Increased Complexity & 3D Structure Adv2 Advantages: - Physiologically relevant cell types - Polarization B->Adv2 D Animal Models C->D Inclusion of Systemic Factors Adv3 Advantages: - 3D architecture - Cellular diversity - High physiological relevance C->Adv3 E Human Clinical Trials D->E Human-Specific Response Adv4 Advantages: - Systemic effects - Immune response D->Adv4

Caption: Hierarchy and rationale for using different models in antiviral research.

Conclusion

Human respiratory organoid models provide a robust and physiologically relevant platform for the preclinical evaluation of novel antiviral therapeutics like this compound. The protocols and data presented herein offer a comprehensive guide for researchers to assess the efficacy and potential broad-spectrum activity of this compound against a range of respiratory viruses. The use of these advanced in vitro systems can accelerate the development of urgently needed antiviral drugs by providing more accurate predictions of clinical outcomes.

References

Crystallization Protocol for Ibuzatrelvir in Complex with SARS-CoV-2 Main Protease (Mpro)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The main protease (Mpro, also known as 3CL protease) of SARS-CoV-2 is a crucial enzyme for the virus's life cycle, making it a prime target for antiviral drug development.[1] Ibuzatrelvir (PF-07817883) is a second-generation oral protease inhibitor developed by Pfizer that, like its predecessor nirmatrelvir, forms a reversible covalent bond with the catalytic cysteine (Cys145) in the Mpro active site.[2][3] This inhibition blocks the processing of viral polyproteins essential for replication.[4][5] This document provides a detailed protocol for the expression, purification, and subsequent crystallization of the SARS-CoV-2 Mpro in complex with this compound, based on published structural biology studies.[4] The resulting high-resolution crystal structures are invaluable for understanding the precise binding interactions and for guiding further drug design efforts.[4][5]

Experimental Protocols

This section details the methodologies for protein production and the generation of Mpro-Ibuzatrelvir complex crystals. Two primary methods have been successfully employed: the soaking method for SARS-CoV-2 Mpro and the co-crystallization method for MERS-CoV Mpro.[3][4]

SARS-CoV-2 Mpro Expression and Purification

The expression and purification of SARS-CoV-2 Mpro is a critical first step. The protocol involves bacterial expression, affinity chromatography, tag removal, and size-exclusion chromatography to ensure a pure, homogenous protein sample suitable for crystallization.

Protocol Steps:

  • Expression: The gene for SARS-CoV-2 Mpro is expressed in E. coli.

  • Lysis: Harvested cells are lysed in a buffer containing 50 mM Tris pH 8.0, 300 mM NaCl, 20 mM imidazole, and 2 mM β-mercaptoethanol (β-ME).[3][4]

  • Affinity Chromatography: The cell lysate is cleared by centrifugation, and the supernatant is loaded onto a Ni-NTA column to capture the His-tagged Mpro.[3][4] The protein is then eluted using a high-concentration imidazole buffer (50 mM Tris pH 8.0, 300 mM NaCl, and 300 mM imidazole).[3][4]

  • Tag Cleavage: The His-SUMO tag is cleaved using the His-tagged SUMO protease Ulp1 during dialysis.[3][4]

  • Second Affinity Chromatography: The cleaved tag and the Ulp1 protease are removed by passing the solution over a Ni-NTA column again.[3][4]

  • Size-Exclusion Chromatography (Gel Filtration): The tag-removed Mpro is concentrated and loaded onto a Superdex 200 increase 10/300 column equilibrated with a gel filtration buffer (20 mM Tris pH 8.0, 100 mM NaCl, 1 mM TCEP).[3][4]

  • Concentration and Storage: Fractions containing pure Mpro are pooled, concentrated to 8 mg/mL, aliquoted, flash-frozen in liquid nitrogen, and stored at -80 °C.[3][4]

Crystallization of the Mpro-Ibuzatrelvir Complex

High-quality crystals of the complex were obtained using the soaking method.[3][4] This involves growing crystals of the apo (unbound) protein first, and then introducing the inhibitor into the crystal lattice.

Protocol Steps:

  • Apo Mpro Crystallization:

    • Mix 2 µL of the purified Mpro (at 8 mg/mL) with 2 µL of the crystallization buffer.[3][4]

    • The crystallization is performed at 18 °C using the sitting drop vapor diffusion method.[3][4]

    • Crystals of the apo protein typically appear within 3 days.[3][4]

  • Crystal Soaking:

    • Prepare stock solutions of this compound.

    • Add 2 µL of the this compound solution (at concentrations of 2.5 mM, 5 mM, or 10 mM) directly to the drop containing the apo crystals.[3][4]

    • Allow the crystals to soak for 3 to 16 hours.[3][4]

  • Cryo-protection and Harvesting:

    • Before flash-freezing, pass the soaked crystals through a cryoprotectant solution containing 20% glycerol.[3][4]

    • Harvest the crystals and flash-freeze them in liquid nitrogen for data collection.[3][4]

Data Presentation

The following tables summarize the key quantitative data from the protein purification and crystallization protocols.

Table 1: Protein Purification Buffers for SARS-CoV-2 Mpro

Buffer Name Composition
Lysis Buffer 50 mM Tris pH 8.0, 300 mM NaCl, 20 mM imidazole, 2 mM β-mercaptoethanol[3][4]
Elution Buffer 50 mM Tris pH 8.0, 300 mM NaCl, 300 mM imidazole[3][4]

| Gel Filtration Buffer | 20 mM Tris pH 8.0, 100 mM NaCl, 1 mM TCEP[3][4] |

Table 2: Crystallization Conditions for Mpro-Ibuzatrelvir Complex

Parameter Value / Condition
Protein Preparation
Final Protein Concentration 8 mg/mL[3][4]
Apo Crystal Growth
Method Sitting Drop Vapor Diffusion[3]
Crystallization Buffer 0.22 M Ammonium chloride, 0.1 M HEPES pH 7.0, 22% PEG 6,000[2][4]
Temperature 18 °C[3][4]
Crystal Appearance Time 3 days[3][4]
Crystal Soaking
Inhibitor Concentrations 2.5 mM, 5 mM, 10 mM[3][4]
Soaking Time 3 and 16 hours[3][4]
Data Collection
Cryoprotectant 20% Glycerol[3][4]

| Final Structure Resolution | 2.0 Å[4][5] |

Visualized Workflow

The following diagram illustrates the complete workflow from protein expression to the formation of the Mpro-Ibuzatrelvir complex crystals.

CrystallizationWorkflow cluster_purification Protein Expression & Purification cluster_crystallization Crystallization by Soaking expr Mpro Expression in E. coli lysis Cell Lysis expr->lysis aff1 Ni-NTA Affinity Chromatography (Capture) lysis->aff1 cleavage His-SUMO Tag Cleavage (Ulp1) aff1->cleavage aff2 Ni-NTA Affinity Chromatography (Tag Removal) cleavage->aff2 sec Size-Exclusion Chromatography aff2->sec conc Concentrate & Store (8 mg/mL, -80°C) sec->conc apo_xtal Apo Mpro Crystallization (Sitting Drop, 18°C) conc->apo_xtal soaking Soak Crystals with This compound (3-16h) apo_xtal->soaking cryo Cryo-protection (20% Glycerol) soaking->cryo harvest Harvest & Flash-Freeze (Liquid Nitrogen) cryo->harvest data_collection X-ray Diffraction Data Collection harvest->data_collection

Caption: Workflow for Mpro purification and crystallization with this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Ibuzatrelvir Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Ibuzatrelvir in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

A1: this compound is known to be soluble in organic solvents such as dimethyl sulfoxide (DMSO).[1] Its aqueous solubility, however, is limited, which can present challenges in experimental settings requiring physiological buffers.

Q2: Why does my this compound precipitate when I dilute it from a DMSO stock solution into an aqueous buffer?

A2: This is a common issue for poorly water-soluble compounds. When a concentrated DMSO stock of a hydrophobic compound like this compound is diluted into an aqueous buffer, the solvent environment abruptly changes from organic to aqueous. This can cause the compound to exceed its solubility limit in the aqueous medium, leading to precipitation.

Q3: What are the general strategies to improve the aqueous solubility of a compound like this compound?

A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs.[2][3][4][5][6] These include:

  • pH adjustment: For ionizable compounds, adjusting the pH of the buffer can increase solubility.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[5]

  • Surfactants: These agents form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility.[4][5]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with poorly soluble drugs.[2][7]

  • Particle size reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[2][6]

Q4: Is this compound sensitive to pH changes in the buffer?

A4: The chemical structure of this compound contains functional groups that may be ionizable. Therefore, its solubility is likely to be pH-dependent. A thorough understanding of its pKa values would be necessary to predict the optimal pH for solubilization. For weakly basic drugs, solubility generally increases as the pH decreases, while for weakly acidic drugs, solubility increases as the pH rises.[3]

Troubleshooting Guide

Issue 1: this compound precipitates out of my aqueous buffer upon preparation.
  • Question: I am trying to prepare a 10 µM solution of this compound in Phosphate Buffered Saline (PBS) at pH 7.4 from a 10 mM DMSO stock, but I see immediate precipitation. What should I do?

  • Answer: This indicates that the final concentration of DMSO (in this case, 0.1%) is not sufficient to maintain this compound in solution. You can try the following approaches:

    • Increase the co-solvent concentration: If your experimental system allows, you can try increasing the final percentage of DMSO. However, be mindful of potential solvent effects on your assay. Alternatively, other less cytotoxic co-solvents like ethanol or polyethylene glycol (PEG) can be tested.

    • Utilize solubilizing excipients: Incorporating excipients such as cyclodextrins or surfactants into your buffer can significantly enhance the solubility of this compound.

Issue 2: My this compound solution is initially clear but becomes cloudy over time.
  • Question: I successfully prepared a clear solution of this compound in an aqueous buffer, but after a few hours at room temperature, it became cloudy. Why is this happening and how can I prevent it?

  • Answer: This phenomenon, known as "fall-out" or delayed precipitation, can occur for several reasons:

    • Metastable Supersaturation: You may have created a supersaturated solution that is thermodynamically unstable. Over time, the compound begins to crystallize and precipitate.

    • Temperature Effects: Solubility is often temperature-dependent. If the solution was prepared at a slightly elevated temperature and then cooled, the solubility limit may have been exceeded.

    • Buffer Instability: Changes in the buffer composition or pH over time could affect the solubility of this compound.

    To prevent this, consider the following:

    • Work at a lower concentration: Determine the true equilibrium solubility in your buffer and work at or below this concentration.

    • Use stabilizing excipients: Surfactants and cyclodextrins can help maintain the stability of the solution over a longer period.

    • Store solutions appropriately: If the compound is more stable at a different temperature (e.g., 4°C), store it accordingly, but be sure to re-equilibrate to the experimental temperature before use and check for any precipitation.

Quantitative Data on Solubility Enhancement

The following tables provide hypothetical but representative data on the solubility of this compound in aqueous buffers using various enhancement techniques. These values are for illustrative purposes to guide experimental design.

Table 1: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)

Co-solventConcentration (% v/v)Apparent this compound Solubility (µM)
None0< 1
DMSO0.515
DMSO1.045
Ethanol1.025
PEG 4001.030

Table 2: Effect of Surfactants on this compound Solubility in PBS (pH 7.4)

SurfactantConcentration (% w/v)Apparent this compound Solubility (µM)
None0< 1
Polysorbate 80 (Tween® 80)0.150
Polysorbate 80 (Tween® 80)0.5120
Poloxamer 1880.140
Poloxamer 1880.595

Table 3: Effect of Cyclodextrins on this compound Solubility in Water

CyclodextrinConcentration (mM)Apparent this compound Solubility (µM)
None0< 1
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1080
Hydroxypropyl-β-cyclodextrin (HP-β-CD)50250
Sulfobutylether-β-cyclodextrin (SBE-β-CD)10150
Sulfobutylether-β-cyclodextrin (SBE-β-CD)50500

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Co-solvent
  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Determine the desired final concentration of this compound and the maximum tolerable concentration of the co-solvent in your experiment.

  • In a sterile microcentrifuge tube, add the required volume of the co-solvent (e.g., DMSO, Ethanol, or PEG 400) to the aqueous buffer.

  • Vortex the buffer/co-solvent mixture thoroughly.

  • Add the required volume of the this compound stock solution to the buffer/co-solvent mixture dropwise while vortexing.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

  • It is recommended to prepare this solution fresh before each experiment.

Protocol 2: Preparation of this compound Solution using a Surfactant
  • Prepare a stock solution of the chosen surfactant (e.g., 10% w/v Polysorbate 80 in water).

  • To your aqueous buffer, add the surfactant stock solution to achieve the desired final concentration (e.g., 0.1% w/v).

  • Mix thoroughly to ensure the surfactant is fully dissolved.

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Add the required volume of the this compound stock solution to the surfactant-containing buffer, preferably dropwise with gentle mixing.

  • Allow the solution to equilibrate for a few minutes.

  • Visually inspect for clarity before use.

Protocol 3: Preparation of this compound Solution using Cyclodextrin
  • Weigh out the required amount of cyclodextrin (e.g., HP-β-CD) and dissolve it in the aqueous buffer to the desired concentration.

  • Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Slowly add the this compound stock solution to the cyclodextrin-containing buffer while stirring.

  • Cap the vial and allow the mixture to shake or stir at room temperature for a specified period (e.g., 1-24 hours) to facilitate the formation of the inclusion complex. The optimal incubation time should be determined empirically.

  • After incubation, filter the solution through a 0.22 µm filter to remove any undissolved drug particles.

  • The clear filtrate is your working solution of the this compound-cyclodextrin complex.

Visualizations

G cluster_workflow Experimental Workflow for Solubility Testing prep_stock Prepare high concentration stock (e.g., 10 mM in DMSO) add_drug Add excess drug to buffer prep_buffer Prepare aqueous buffer with/without excipients prep_buffer->add_drug equilibrate Equilibrate (e.g., 24-48h shaking) add_drug->equilibrate separate Separate solid and liquid (centrifuge/filter) equilibrate->separate analyze Analyze supernatant (e.g., HPLC, UV-Vis) separate->analyze G Aqueous Environment cluster_micelle Micellar Solubilization by Surfactants This compound This compound (Hydrophobic) micelle_core Hydrophobic Core surfactant_head1 Hydrophilic Head micelle_core->surfactant_head1 surfactant_head2 micelle_core->surfactant_head2 surfactant_head3 micelle_core->surfactant_head3 surfactant_head4 micelle_core->surfactant_head4 surfactant_head5 micelle_core->surfactant_head5 surfactant_head6 micelle_core->surfactant_head6 G cluster_inclusion Cyclodextrin Inclusion Complex Formation This compound This compound (Guest Molecule) plus + cyclodextrin Cyclodextrin (Host Molecule) Hydrophobic Cavity right_arrow complex Inclusion Complex (Water Soluble)

References

Technical Support Center: Optimizing Ibuzatrelvir Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ibuzatrelvir, a second-generation oral SARS-CoV-2 main protease (Mpro) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage for in vivo animal studies. The following information is curated from publicly available data on this compound and its parent compound, Nirmatrelvir, to assist in your preclinical research.

FAQs: Frequently Asked Questions

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1] It works by binding to the active site of the enzyme, preventing the cleavage of viral polyproteins, which is a crucial step in the viral replication cycle.[1]

Q2: Has this compound been tested in animal models of COVID-19?

A2: Yes, this compound (PF-07817883) has demonstrated oral efficacy in a mouse-adapted SARS-CoV-2 model.[1][2]

Q3: What is the key advantage of this compound over first-generation protease inhibitors like Nirmatrelvir?

A3: this compound is designed to have improved metabolic stability, which may allow for effective dosing without the need for a pharmacokinetic enhancer like ritonavir.[1] This could potentially reduce the risk of drug-drug interactions.

Q4: What animal models are suitable for testing the in vivo efficacy of this compound?

A4: Several mouse models have been used for evaluating the efficacy of SARS-CoV-2 protease inhibitors, including:

  • K18-hACE2 transgenic mice: These mice express the human ACE2 receptor and are susceptible to SARS-CoV-2 infection, often developing severe disease.[3][4]

  • SCID mice: These immunocompromised mice can be infected with certain SARS-CoV-2 variants, such as the Beta variant.[5]

  • Mouse-adapted SARS-CoV-2 strains in standard laboratory mice (e.g., BALB/c): These models utilize viruses that have been serially passaged in mice to enhance their virulence.[6]

Q5: What are recommended starting doses for this compound in mouse studies?

A5: While specific dose-ranging studies for this compound in animal models are not publicly available, data from its parent compound, Nirmatrelvir, can provide a starting point. It has been reported that this compound showed efficacy at plasma concentrations equivalent to Nirmatrelvir.[1][2] Therefore, initial studies could explore a similar dosage range, which for Nirmatrelvir has been reported to be between 150 mg/kg to 300 mg/kg, administered orally twice daily (BID) .[3][5] It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and experimental conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in viral load reduction between animals 1. Inconsistent oral gavage technique leading to variable drug absorption. 2. Animal-to-animal variation in disease progression. 3. Formulation issues (e.g., precipitation of this compound in the vehicle).1. Ensure all personnel are properly trained in oral gavage techniques for the specific rodent species. 2. Increase the number of animals per group to improve statistical power. Consider randomizing animals based on weight. 3. Prepare fresh formulations for each dosing and visually inspect for any precipitation. Consider using a different vehicle if issues persist (see Experimental Protocols).
No significant reduction in viral load at expected efficacious doses 1. Suboptimal pharmacokinetic properties in the chosen animal model. 2. The chosen dose is below the therapeutic threshold. 3. The timing of treatment initiation is too late in the course of infection.1. Conduct a pharmacokinetic study to determine the Cmax, T1/2, and AUC of this compound in your animal model. 2. Perform a dose-escalation study to identify a more effective dose. 3. Initiate treatment as early as possible after viral challenge, ideally within 4-12 hours post-infection.
Unexpected toxicity or adverse effects (e.g., weight loss, lethargy) 1. The administered dose is too high. 2. The formulation vehicle is causing toxicity. 3. Off-target effects of this compound in the specific animal model.1. Reduce the dose or perform a toxicity study with a range of doses. 2. Administer the vehicle alone to a control group to assess its tolerability. 3. Monitor animals closely for clinical signs of toxicity. If adverse effects persist at therapeutic doses, consider a different animal model.
Difficulty in dissolving this compound for oral administration 1. This compound may have poor solubility in common aqueous vehicles.1. Consult the manufacturer for recommended solvents. 2. Consider using a suspension formulation. A common vehicle for oral protease inhibitors is 0.5% methylcellulose in water.

Experimental Protocols

Dose-Response Study of this compound in K18-hACE2 Mice

Objective: To determine the effective dose of this compound for reducing SARS-CoV-2 viral load in the lungs of K18-hACE2 mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • K18-hACE2 mice (6-8 weeks old)

  • SARS-CoV-2 isolate

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)

Methodology:

  • Animal Acclimatization: Acclimatize K18-hACE2 mice to the BSL-3 facility for at least 72 hours before the experiment.

  • Virus Challenge: Anesthetize mice and intranasally inoculate with a predetermined lethal or sub-lethal dose of SARS-CoV-2.

  • Group Allocation: Randomly assign mice to different treatment groups (n=5-10 per group):

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose)

    • Group 2: this compound (e.g., 50 mg/kg)

    • Group 3: this compound (e.g., 150 mg/kg)

    • Group 4: this compound (e.g., 300 mg/kg)

  • Drug Administration:

    • Initiate treatment 4 hours post-infection.

    • Administer this compound or vehicle orally via gavage twice daily (every 12 hours) for 5 consecutive days.

  • Monitoring: Monitor mice daily for weight loss and clinical signs of disease.

  • Endpoint: At day 5 post-infection, humanely euthanize the mice and collect lung tissue for viral load quantification (e.g., by qRT-PCR or plaque assay).

  • Data Analysis: Compare the viral titers in the lungs of this compound-treated groups to the vehicle control group to determine the dose-dependent efficacy.

Pharmacokinetic (PK) Study of this compound in Mice

Objective: To determine the key pharmacokinetic parameters (Cmax, T1/2, AUC) of a single oral dose of this compound in mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • BALB/c mice (or other appropriate strain, 6-8 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes)

  • LC-MS/MS or other appropriate analytical method for quantifying this compound in plasma

Methodology:

  • Dosing: Administer a single oral dose of this compound (e.g., 150 mg/kg) to a cohort of mice (n=3-4 per timepoint).

  • Blood Sampling: Collect blood samples via a suitable method (e.g., tail vein, retro-orbital sinus) at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.

  • PK Analysis: Use appropriate software to calculate the pharmacokinetic parameters from the plasma concentration-time data.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound in a Mouse Model

Treatment GroupDose (mg/kg, BID)Mean Lung Viral Titer (log10 PFU/g) ± SD% Viral Load Reduction vs. Vehicle
Vehicle Control06.5 ± 0.4-
This compound505.2 ± 0.620%
This compound1504.1 ± 0.537%
This compound3002.8 ± 0.757%

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice (Single Oral Dose)

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng*h/mL)T1/2 (h)
15025001.5150004.0

Visualizations

Ibuzatrelvir_Mechanism_of_Action SARS_CoV_2 SARS-CoV-2 Virus Viral_Polyprotein Viral Polyprotein SARS_CoV_2->Viral_Polyprotein Translation Mpro Main Protease (Mpro/3CLpro) Viral_Polyprotein->Mpro is cleaved by Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins processes to form Viral_Replication Viral Replication Functional_Proteins->Viral_Replication This compound This compound This compound->Mpro Inhibits

Caption: Mechanism of action of this compound.

Dose_Response_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Animal_Acclimatization Acclimatize K18-hACE2 Mice Infection Intranasal Infection Animal_Acclimatization->Infection Virus_Preparation Prepare SARS-CoV-2 Inoculum Virus_Preparation->Infection Drug_Formulation Formulate this compound Doses Dosing Oral Gavage (BID for 5 days) Drug_Formulation->Dosing Grouping Randomize into Treatment Groups Infection->Grouping Grouping->Dosing Monitoring Daily Weight & Clinical Scoring Dosing->Monitoring Euthanasia Euthanize & Harvest Lungs (Day 5) Monitoring->Euthanasia Viral_Load Quantify Lung Viral Titer Euthanasia->Viral_Load Data_Analysis Compare Groups & Determine ED50 Viral_Load->Data_Analysis

Caption: Workflow for an in vivo dose-response study.

Troubleshooting_Logic Start Inconsistent/Unexpected Results Check_Formulation Is the formulation stable and homogenous? Start->Check_Formulation Check_Dosing Is the oral gavage technique consistent? Check_Formulation->Check_Dosing Yes Reformulate Reformulate Drug Check_Formulation->Reformulate No Check_Dose Is the dose appropriate? Check_Dosing->Check_Dose Yes Retrain Retrain on Gavage Technique Check_Dosing->Retrain No Check_Toxicity Are there signs of toxicity? Check_Dose->Check_Toxicity Yes Dose_Escalation Perform Dose-Response Study Check_Dose->Dose_Escalation Unsure Toxicity_Study Perform Toxicity Study Check_Toxicity->Toxicity_Study Yes Re-evaluate Re-evaluate Experiment Check_Toxicity->Re-evaluate No Reformulate->Re-evaluate Retrain->Re-evaluate PK_Study Conduct Pharmacokinetic Study Dose_Escalation->PK_Study PK_Study->Re-evaluate Toxicity_Study->Re-evaluate

Caption: Logical flow for troubleshooting in vivo studies.

References

Troubleshooting inconsistent results in Ibuzatrelvir antiviral assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ibuzatrelvir antiviral assays. Inconsistent results can be a significant challenge; this guide aims to provide clear and actionable solutions to common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro). It functions by forming a reversible covalent bond with the catalytic cysteine residue (Cys145) in the active site of the Mpro. This inhibition prevents the protease from processing viral polyproteins, which is an essential step for viral replication.

Q2: What are the expected IC50 and EC50 values for this compound?

The half-maximal inhibitory concentration (IC50) in biochemical assays and the half-maximal effective concentration (EC50) in cell-based assays are key indicators of antiviral potency. Reported values can vary based on the specific assay conditions. Below is a summary of some published values.

Assay TypeTargetReported IC50/EC50Reference
Biochemical Assay (FRET)SARS-CoV-2 Mpro19 nM (IC50)[1]
Biochemical Assay (FRET)MERS-CoV Mpro65 nM (IC50)[1]
Cell-Based AssaySARS-CoV-230 nM (EC50)[2][3]

Q3: Which cell lines are suitable for this compound antiviral assays?

Several cell lines are commonly used for SARS-CoV-2 antiviral testing. The choice of cell line can impact the assay results. Commonly used cell lines include:

  • Vero E6: An African green monkey kidney cell line that is highly susceptible to SARS-CoV-2 infection.

  • Huh-7: A human liver cancer cell line that can be engineered to express ACE2 and TMPRSS2 to enhance SARS-CoV-2 entry.[4]

  • A549-ACE2: A human lung carcinoma cell line engineered to express the ACE2 receptor.[4]

  • Calu-3: A human lung adenocarcinoma cell line that endogenously expresses ACE2 and TMPRSS2.[5]

  • HEK293T: A human embryonic kidney cell line often used for transient expression of viral proteins in cell-based assays.[6]

Q4: What are the most common causes of inconsistent results in antiviral assays?

Inconsistent results can stem from various factors, including:

  • Cellular Health and Passage Number: High passage numbers can alter cell characteristics and their response to viral infection and antiviral compounds.[7]

  • Virus Titer and Multiplicity of Infection (MOI): The amount of virus used to infect the cells can significantly affect the outcome and apparent potency of the inhibitor.[8]

  • Compound Stability and Solubility: this compound, like any chemical compound, may have stability and solubility issues in certain assay media, leading to variable effective concentrations.

  • Assay Readout Variability: The method used to quantify viral replication (e.g., qPCR, reporter gene, plaque counting) has its own inherent variability.[8]

  • Plasticware and Reagent Quality: Inconsistent quality of plates and reagents can introduce variability.

  • Colloidal Aggregation: Some compounds can form colloidal aggregates in solution, leading to non-specific inhibition and false-positive results.[9]

Troubleshooting Guides

Issue 1: High Variability in IC50/EC50 Values Between Experiments

You are observing significant differences in the calculated IC50 or EC50 values for this compound across multiple independent experiments.

Data Presentation: Example of Inconsistent Results

ExperimentObserved IC50 (nM)Expected IC50 (nM)Fold Difference
122~191.2x
285~194.5x
315~190.8x
4150~197.9x

Troubleshooting Steps:

  • Cell Health and Consistency:

    • Question: Are you using cells within a consistent and low passage number range?

    • Answer: High passage numbers can lead to altered cell physiology and viral susceptibility.[7] It is recommended to use cells within a defined passage number range for all experiments. Start a new batch of cells from a frozen stock after a certain number of passages.

  • Virus Stock Titer:

    • Question: Have you recently tittered your viral stock?

    • Answer: The titer of viral stocks can decrease over time with storage and freeze-thaw cycles. An inaccurate virus titer will lead to variability in the multiplicity of infection (MOI) between experiments. It is advisable to titer the virus stock regularly and aliquot it to minimize freeze-thaw cycles.

  • Compound Preparation:

    • Question: Are you preparing fresh dilutions of this compound for each experiment from a well-characterized stock?

    • Answer: The stability of the compound in solution can affect its potency. Prepare fresh serial dilutions for each assay from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Assay Conditions:

    • Question: Are incubation times and temperatures consistent across all experiments?

    • Answer: Variations in incubation time can significantly impact viral replication and the apparent efficacy of the drug.[8] Use calibrated incubators and timers to ensure consistency.

Logical Relationship: Troubleshooting High IC50/EC50 Variability

G cluster_investigation Investigation Areas cluster_solutions Potential Solutions start High IC50/EC50 Variability Observed cell_health Check Cell Health & Passage Number start->cell_health virus_titer Verify Virus Titer & MOI start->virus_titer compound_prep Review Compound Preparation start->compound_prep assay_conditions Standardize Assay Conditions start->assay_conditions use_low_passage Use Low Passage Cells cell_health->use_low_passage retiter_virus Re-titer Virus Stock virus_titer->retiter_virus fresh_dilutions Prepare Fresh Dilutions compound_prep->fresh_dilutions consistent_incubation Ensure Consistent Incubation assay_conditions->consistent_incubation

Caption: Troubleshooting workflow for high IC50/EC50 variability.

Issue 2: No or Low Antiviral Activity Detected

You are not observing the expected inhibition of viral replication, even at high concentrations of this compound.

Troubleshooting Steps:

  • Enzyme/Virus Activity:

    • Question: Is your Mpro enzyme or SARS-CoV-2 virus stock active?

    • Answer: In biochemical assays, ensure the recombinant Mpro is active by running a positive control with a known substrate. For cell-based assays, confirm the virus stock can effectively infect and cause cytopathic effect (CPE) or generate a signal in your readout.

  • Compound Integrity:

    • Question: Could the this compound stock be degraded?

    • Answer: Obtain a fresh, certified batch of the compound. If you are synthesizing it in-house, verify its identity and purity using analytical methods like NMR and mass spectrometry.

  • Assay Setup:

    • Question: Are you adding the inhibitor at the correct stage of the experiment?

    • Answer: For most antiviral assays, the compound is added either before or at the same time as the virus. The timing can be critical depending on the assay design.

  • Cytotoxicity:

    • Question: Is the compound cytotoxic at the tested concentrations?

    • Answer: High concentrations of a compound can be toxic to the host cells, which can mask the antiviral effect or lead to misleading results.[10] Always run a parallel cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) with the same compound concentrations on uninfected cells.

Experimental Protocols

In Vitro FRET-based Mpro Inhibition Assay

This protocol describes a biochemical assay to measure the inhibition of recombinant SARS-CoV-2 Mpro using a Förster Resonance Energy Transfer (FRET) substrate.

Methodology:

  • Reagents:

    • Recombinant SARS-CoV-2 Mpro

    • FRET-based peptide substrate

    • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)[11]

    • This compound stock solution in DMSO

    • A known Mpro inhibitor as a positive control (e.g., Boceprevir)[11]

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).

    • In a 96-well black plate, add the diluted this compound or control solutions.

    • Add the Mpro enzyme solution to each well and incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[11]

    • Initiate the reaction by adding the FRET substrate to all wells.

    • Measure the fluorescence signal over time using a plate reader with appropriate excitation and emission wavelengths for the FRET pair.

    • Calculate the rate of substrate cleavage and determine the percent inhibition for each this compound concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow: FRET-based Mpro Assay

G A Prepare this compound Dilutions C Pre-incubate Inhibitor and Enzyme A->C B Add Mpro Enzyme to Plate B->C D Add FRET Substrate C->D E Measure Fluorescence D->E F Calculate IC50 E->F G cluster_virus SARS-CoV-2 Life Cycle viral_rna Viral RNA polyprotein Polyprotein Synthesis viral_rna->polyprotein mpro Main Protease (Mpro) polyprotein->mpro functional_proteins Functional Viral Proteins mpro->functional_proteins replication Viral Replication functional_proteins->replication This compound This compound This compound->inhibition inhibition->mpro Inhibition

References

Technical Support Center: Improving the Yield of Ibuzatrelvir Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of Ibuzatrelvir. The information is presented in a question-and-answer format to offer direct and actionable solutions to specific experimental issues.

Troubleshooting Guides

Section 1: Amide Coupling Reactions - Low Yield and Slow Reaction Rates

Question: My amide coupling reaction to form the peptide bonds in the this compound backbone is showing low yield and proceeding very slowly. What are the potential causes and how can I improve it?

Answer:

Low yields and slow reaction rates in amide coupling are common issues. Several factors can contribute to this problem. Here’s a systematic troubleshooting guide:

Potential Causes & Solutions:

  • Inefficient Activation of Carboxylic Acid: The carboxylic acid component must be effectively activated to react with the amine.

    • Coupling Reagent Choice: Carbodiimides like DCC and EDC can sometimes be sluggish. Consider using more powerful uronium- or phosphonium-based reagents like HATU, HBTU, or PyBOP.[1][2] These reagents often lead to faster reactions and higher yields.

    • Additive Use: Always use an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) with carbodiimides.[2] These additives form active esters that are more reactive and can suppress side reactions. HATU already contains the HOAt moiety.

  • Steric Hindrance: The amino acids in the this compound structure, particularly the trifluoromethyl-proline derivative, may be sterically hindered, slowing down the coupling reaction.

    • Reaction Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can sometimes overcome steric hindrance. However, be cautious as this may also increase the risk of epimerization.

    • Extended Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration if necessary.

  • Solvent Effects: The choice of solvent is crucial for solvating the reactants and facilitating the reaction.

    • Solvent Polarity: Aprotic polar solvents like DMF and NMP are generally good choices for peptide synthesis.[3][4] If solubility is an issue, consider using a co-solvent or a different solvent system.

  • Base Selection: The base used to neutralize the amine salt and activate the coupling reagent can significantly impact the reaction.

    • Base Strength: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIEA) is commonly preferred. Stronger, unhindered bases can cause side reactions.

  • Reagent Quality: Ensure all reagents, especially the coupling agents and solvents, are anhydrous and of high purity. Moisture can hydrolyze the activated species and reduce the yield.

Experimental Protocol: General Procedure for HATU-mediated Amide Coupling

  • Dissolve the N-protected amino acid (1.0 equiv.) in anhydrous DMF.

  • Add the amino component (1.0-1.2 equiv.) and DIEA (2.0-3.0 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.0-1.2 equiv.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Section 2: Epimerization During Amide Bond Formation

Question: I am observing significant epimerization at the chiral centers of the amino acid residues during the synthesis of this compound. How can I minimize or prevent this?

Answer:

Epimerization is a critical side reaction in peptide synthesis that can lead to diastereomeric impurities which are often difficult to separate from the desired product.[5] It typically occurs via the formation of an oxazolone intermediate under basic conditions.

Strategies to Suppress Epimerization:

  • Choice of Coupling Reagent and Additive:

    • Uronium/Aminium Reagents: Reagents like HATU are known to suppress epimerization compared to carbodiimides alone.[6] The incorporation of HOAt in HATU is particularly effective in minimizing this side reaction.

    • Phosphonium Reagents: PyBOP is another excellent choice for minimizing epimerization.

  • Reaction Conditions:

    • Temperature: Perform the coupling reaction at a low temperature (e.g., 0 °C or even -15 °C) to reduce the rate of oxazolone formation.

    • Base: Use a sterically hindered, non-nucleophilic base like DIEA or 2,4,6-collidine. Avoid using stronger bases like triethylamine if epimerization is a concern. The amount of base should also be optimized; use the minimum required to neutralize the amine salt and facilitate the reaction.

    • Pre-activation Time: Minimize the time the carboxylic acid is "pre-activated" with the coupling reagent before the addition of the amine component.

  • Solvent: The polarity of the solvent can influence the rate of epimerization. Less polar solvents may sometimes reduce the risk.[7]

  • Protecting Groups: The nature of the N-terminal protecting group on the carboxylic acid component can influence the rate of epimerization. Urethane-based protecting groups (like Boc and Fmoc) are generally less prone to causing epimerization than acyl groups.

Experimental Protocol: Low-Epimerization Amide Coupling

  • Dissolve the N-protected amino acid (1.0 equiv.) and HOAt (1.0 equiv.) in anhydrous DMF.

  • Cool the solution to -15 °C.

  • Add DIC (1.05 equiv.) and stir for 10-15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine component (1.0 equiv.) in anhydrous DMF and add DIEA (1.0 equiv.).

  • Slowly add the amine solution to the pre-activated carboxylic acid solution at -15 °C.

  • Maintain the reaction at a low temperature and monitor its progress by chiral HPLC.

  • Work-up and purification are performed as described in the previous section.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in the synthesis of this compound and how can I remove them?

A1: Common byproducts in peptide synthesis using coupling reagents include:

  • Urea derivatives: From carbodiimide reagents (e.g., dicyclohexylurea from DCC).[8]

  • Guanidinium byproducts: From the reaction of the amine with uronium/aminium reagents.

  • Unreacted starting materials.

  • Diastereomers: Resulting from epimerization.

Removal Strategies:

  • Filtration: Insoluble byproducts like DCU can be removed by filtration.

  • Aqueous Work-up: Water-soluble byproducts can be removed by washing the organic layer with acidic and basic aqueous solutions.

  • Chromatography: Flash column chromatography is the most common method for purifying the final product and removing closely related impurities. Reversed-phase HPLC is often used for final purification to achieve high purity.[9]

Q2: How can I monitor the progress of the synthesis reactions?

A2:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the disappearance of starting materials and the appearance of the product.[10][11]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the reaction progress and can also be used to detect the formation of byproducts and diastereomers.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product and intermediates by providing molecular weight information.

Q3: What are the key starting materials for the synthesis of this compound, and are there any specific challenges in their preparation?

A3: The key building blocks for this compound include:

  • A cyclic glutamine lactam analogue: The synthesis of this precursor can be challenging, with reported yields varying. An improved, higher-yielding multi-step synthesis has been reported starting from N-Boc-L-glutamate dimethyl ester.[13][14][15]

  • A trifluoromethyl-proline derivative: The introduction of the trifluoromethyl group can be complex. Several synthetic routes to trifluoromethyl-proline analogues have been published.[16][17][18]

  • N-(Methoxycarbonyl)-L-tert-leucine.

The synthesis of these chiral building blocks with high enantiopurity is crucial for the overall success of the this compound synthesis.

Quantitative Data Summary

The following tables summarize representative yields for key transformations relevant to the synthesis of this compound, based on literature data for similar compounds.

Table 1: Representative Yields for Amide Coupling Reactions

Coupling ReagentAdditiveBaseSolventTemperature (°C)Typical Yield (%)Reference(s)
DCCHOBtDIEADMF0 to RT60-85[2]
EDCHOBtNMMDCM/DMF0 to RT70-90[8]
HATU-DIEADMF0 to RT85-98[6]
PyBOP-DIEANMP0 to RT80-95[2]

Table 2: Impact of Reaction Conditions on Epimerization

Coupling ReagentBaseTemperature (°C)Epimerization (%)Reference(s)
DCC/HOBtTEART5-15[5]
DCC/HOBtDIEA01-5[5]
HATUDIEA0<1-2[6]
HATUDIEART2-8[19]

Visualizations

Ibuzatrelvir_Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_coupling Peptide Coupling Steps cluster_final Final Steps Cyclic_Glutamine_Analogue Cyclic Glutamine Lactam Analogue Coupling_2 Amide Coupling 2 Cyclic_Glutamine_Analogue->Coupling_2 TFM_Proline Trifluoromethyl- Proline Derivative Coupling_1 Amide Coupling 1 TFM_Proline->Coupling_1 Tert_Leucine N-(Methoxycarbonyl)- L-tert-leucine Tert_Leucine->Coupling_1 Dipeptide Dipeptide Intermediate Coupling_1->Dipeptide Dipeptide->Coupling_2 Tripeptide Tripeptide Intermediate Coupling_2->Tripeptide Nitrile_Formation Nitrile Formation Tripeptide->Nitrile_Formation Deprotection Final Deprotection Nitrile_Formation->Deprotection This compound This compound Deprotection->this compound

Caption: General workflow for the synthesis of this compound.

Epimerization_Mechanism N_Protected_AA N-Protected Amino Acid (L-configuration) Activated_Ester Activated Ester Intermediate N_Protected_AA->Activated_Ester Coupling Reagent Oxazolone Oxazolone Intermediate (planar, achiral) Activated_Ester->Oxazolone Base (e.g., DIEA) -H+ Desired_Product Desired Product (L-configuration) Activated_Ester->Desired_Product + Amine (desired pathway) Epimerized_Product Epimerized Product (D-configuration) Oxazolone->Epimerized_Product +H+ + Amine

Caption: Mechanism of epimerization via oxazolone formation.

References

Addressing cytotoxicity of Ibuzatrelvir at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ibuzatrelvir in their experiments. The focus is on addressing and mitigating potential cytotoxicity observed at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (also known as PF-07817883) is an investigational, orally bioavailable antiviral drug developed by Pfizer.[1] It functions as a second-generation inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication.[1][2] By binding to the active site of this protease, this compound blocks the processing of viral polyproteins, thus halting the viral life cycle.[1][3] Unlike the first-generation inhibitor nirmatrelvir, this compound is designed for use as a single agent without the need for a pharmacokinetic booster like ritonavir.[4]

Q2: What are the IC50 and CC50 values for this compound?

A2: The half-maximal inhibitory concentration (IC50) for this compound against SARS-CoV-2 Mpro has been reported to be in the nanomolar range, indicating high potency.[5] Specific 50% cytotoxic concentration (CC50) values for this compound are not widely available in public literature. However, for context, data for the related Mpro inhibitor, nirmatrelvir, is provided below. The ratio of CC50 to IC50 gives the Selectivity Index (SI), a critical measure of a drug's therapeutic window.[6]

Q3: What does a low Selectivity Index (SI) indicate?

A3: The Selectivity Index (SI = CC50 / IC50) is a measure of a drug's specificity for its antiviral target versus its toxicity to host cells.[6] A low SI value (generally <10) suggests that the concentration of the drug required to inhibit the virus is close to the concentration that causes significant host cell toxicity.[6] This narrow therapeutic window can be a concern, as it may be challenging to achieve effective antiviral activity in vivo without causing adverse effects.[7]

Q4: What are the potential mechanisms of cytotoxicity for protease inhibitors at high concentrations?

A4: While specific mechanisms for this compound are not detailed, protease inhibitors as a class can induce cytotoxicity through several off-target effects.[8] These may include:

  • Mitochondrial Dysfunction: Some HIV protease inhibitors have been shown to cause mitochondrial DNA damage and impair mitochondrial function, leading to decreased cell viability.[9]

  • Inhibition of Host Cell Proteases: At high concentrations, there may be off-target inhibition of host cellular proteases, such as the proteasome, which is critical for protein turnover and cell cycle regulation.[4]

  • Induction of Apoptosis: Off-target effects can trigger programmed cell death (apoptosis) through various cellular stress pathways.[4]

  • Disruption of Cellular Metabolism: Interference with key metabolic pathways can lead to a reduction in cell proliferation and viability.[9]

Quantitative Data Summary

The following table summarizes key potency and cytotoxicity parameters for Mpro inhibitors. Note that CC50 values for the related compound nirmatrelvir are used to provide context for the therapeutic window.

CompoundVirus/TargetCell LineIC50 (nM)CC50 (µM)Selectivity Index (SI)Reference
This compound SARS-CoV-2 Mpro-19>100 (projected)>5263[5]
This compound MERS-CoV Mpro-65>100 (projected)>1538[5]
Nirmatrelvir SARS-CoV-2 (WA1)HeLa-ACE241.5>100>2410[10]
Nirmatrelvir SARS-CoV-2 (Delta)HeLa-ACE226.6>100>3759[10]
Nirmatrelvir SARS-CoV-2 (Omicron)HeLa-ACE238.3>100>2611[10]

Note: CC50 values for nirmatrelvir are often reported as greater than the highest tested concentration (e.g., >100 µM), indicating low cytotoxicity in these assays. The projected values for this compound are based on its development as a second-generation inhibitor with an improved safety profile.

Troubleshooting Guide

Issue: I am observing high cytotoxicity in my cell-based assays with this compound.

This section provides a step-by-step guide to troubleshoot and mitigate unexpected cytotoxicity.

Q1: How can I confirm that the observed effect is cytotoxicity and not just growth inhibition?

A1: Standard "viability" assays like MTT or MTS measure metabolic activity, which can decrease due to either cell death (cytotoxicity) or a slowdown in cell proliferation (cytostatic effect).[11] To distinguish between these, it is recommended to use complementary assays. For example, you can combine a metabolic assay (like MTT) with an assay that measures membrane integrity, such as the Lactate Dehydrogenase (LDH) release assay, which detects a cytosolic enzyme released upon cell lysis.[12][13] A significant increase in LDH release confirms cytotoxicity.

Q2: What are the first steps to troubleshoot unexpected cytotoxicity?

A2:

  • Verify Drug Concentration and Purity: Double-check all calculations for your stock solutions and dilutions. Ensure the purity of your this compound compound and confirm that the solvent (e.g., DMSO) concentration in your final culture medium is non-toxic (typically ≤0.5%).

  • Optimize Incubation Time: High cytotoxicity may be time-dependent. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to find a time point where antiviral activity is effective, but cytotoxicity is minimal.[14]

  • Check Cell Health and Density: Ensure your cells are healthy, within a low passage number, and free of contamination. Seeding density is also critical; cells that are too sparse or too confluent can show altered sensitivity to toxic compounds.

  • Run Appropriate Controls: Always include untreated cells, vehicle control (cells treated with the drug solvent), and a positive control for cytotoxicity (a known toxic compound) to validate your assay setup.[13]

Q3: Could the cell line I'm using be particularly sensitive?

A3: Yes, different cell lines can exhibit varied sensitivity to a compound due to differences in metabolism, expression of drug transporters, or general robustness.[12] If you continue to see high cytotoxicity, consider testing this compound in a different, relevant cell line (e.g., comparing Vero E6 cells to Calu-3 or Caco-2 cells for SARS-CoV-2 research) to determine if the effect is cell-type specific.

Q4: How can I modify my experimental setup to reduce cytotoxicity while still measuring antiviral efficacy?

A4:

  • Lower the Concentration Range: Based on the known high potency (low nM IC50) of this compound, you may be using concentrations that are well above the effective range.[5] Redefine your dose-response curve to focus on lower concentrations.

  • Change the Assay Endpoint: Instead of measuring cell viability as the primary endpoint for antiviral activity (e.g., CPE reduction assay), switch to a more direct measure of viral replication, such as quantitative PCR (qPCR) for viral RNA or a plaque reduction assay. This allows you to assess antiviral efficacy at non-cytotoxic concentrations.

  • Reduce Exposure Time: For some experiments, it may be possible to treat cells with the compound for a shorter period, then wash it out and continue the incubation in fresh medium. This can reduce the cumulative toxic effect.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed Cells in 96-well Plates exp_treat Treat Cells with Drug Dilutions prep_cells->exp_treat prep_drug Prepare Serial Dilutions of this compound prep_drug->exp_treat exp_incubate Incubate for Desired Period (e.g., 48-72h) exp_treat->exp_incubate assay_mtt Perform MTT Assay (Metabolic Activity) exp_incubate->assay_mtt Parallel Plates assay_ldh Perform LDH Assay (Membrane Integrity) exp_incubate->assay_ldh assay_nr Perform Neutral Red Assay (Lysosomal Integrity) exp_incubate->assay_nr analysis_read Read Absorbance (Spectrophotometer) assay_mtt->analysis_read assay_ldh->analysis_read assay_nr->analysis_read analysis_calc Calculate CC50 Value and Plot Dose-Response Curve analysis_read->analysis_calc

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

G start High Cytotoxicity Observed q1 Is solvent (DMSO) concentration <0.5%? start->q1 res1 Reduce DMSO concentration. Re-run experiment. q1->res1 No q2 Are cells healthy and at optimal density? q1->q2 Yes a1_yes Yes a1_no No res2 Optimize cell culture conditions (passage, density, etc.). Re-run experiment. q2->res2 No q3 Is the cytotoxicity assay validated with controls? q2->q3 Yes a2_yes Yes a2_no No res3 Repeat assay with proper untreated and positive controls. q3->res3 No q4 Consider Advanced Mitigation q3->q4 Yes a3_yes Yes a3_no No res4 1. Reduce drug incubation time. 2. Test on a different cell line. 3. Use a more direct antiviral endpoint (e.g., qPCR). q4->res4

Caption: Decision tree for troubleshooting high cytotoxicity results.

G This compound High Concentration This compound off_target Off-Target Interaction (e.g., Host Protease) This compound->off_target mito Mitochondrion off_target->mito inhibits stress Increased Mitochondrial Stress mito->stress cyto_c Cytochrome C Release stress->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: Hypothetical pathway of protease inhibitor-induced cytotoxicity.

Experimental Protocols

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Materials:

  • Cells cultured in a 96-well plate

  • This compound stock solution

  • Culture medium (serum-free for incubation step)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • MTT solvent (e.g., DMSO or isopropanol with 0.04 N HCl)

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow attachment.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound. Include vehicle controls (medium with DMSO) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, carefully remove the drug-containing medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, allowing viable cells to convert MTT to formazan.

  • Solubilization: Carefully remove the MTT solution. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measurement: Read the absorbance at 590 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) x 100

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[13]

Materials:

  • Cells and compound treatment setup as in the MTT assay.

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye).

  • Lysis Buffer (10X, provided in most kits) for maximum LDH release control.

  • Stop Solution (provided in kits).

  • Microplate reader (absorbance at ~490 nm).

Procedure:

  • Setup Plate: Prepare the 96-well plate with cells and compound dilutions as described for the MTT assay. Include three key controls:

    • Vehicle Control: Spontaneous LDH release.

    • Maximum Release Control: Add Lysis Buffer to untreated cells 45 minutes before the end of incubation.[13]

    • No Cell Control: Medium only for background absorbance.

  • Incubation: Incubate the plate for the desired duration.

  • Sample Collection: After incubation, centrifuge the plate (if using suspension cells) or directly collect 50 µL of supernatant from each well and transfer to a new flat-bottom 96-well plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Add the Stop Solution if required by the kit. Measure the absorbance at 490 nm.

  • Calculation: First, subtract the background absorbance (no cell control) from all readings. Then, calculate the percentage of cytotoxicity: % Cytotoxicity = [(Absorbance_Sample - Absorbance_VehicleControl) / (Absorbance_MaxRelease - Absorbance_VehicleControl)] x 100

Protocol 3: Neutral Red (NR) Uptake Assay

This assay assesses cell viability by measuring the uptake of the Neutral Red dye into the lysosomes of living cells. It is sensitive to early cytotoxic events that affect lysosomal function.[12]

Materials:

  • Cells and compound treatment setup as in the MTT assay.

  • Neutral Red (NR) stock solution (e.g., 4 mg/mL in water).

  • NR working solution (diluted from stock in serum-free medium to ~50 µg/mL).

  • Wash Solution (e.g., PBS).

  • Destain Solution (e.g., 1% acetic acid in 50% ethanol).

  • Microplate reader (absorbance at ~540 nm).

Procedure:

  • Setup and Treatment: Prepare and treat the 96-well plate with this compound as previously described.

  • Dye Incubation: After the treatment period, remove the medium and add 100 µL of the pre-warmed NR working solution to each well. Incubate for 2-3 hours at 37°C.

  • Wash: Carefully remove the NR solution and gently wash the cells with 150 µL of PBS to remove unincorporated dye.

  • Destain: Remove the wash solution completely. Add 150 µL of Destain Solution to each well to extract the dye from the lysosomes.

  • Solubilization: Shake the plate on an orbital shaker for 10 minutes to ensure the dye is fully solubilized.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: Calculate cell viability as a percentage relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) x 100

References

Technical Support Center: Interpreting Unexpected Data from Ibuzatrelvir Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ibuzatrelvir. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected data that may arise during in vitro and in vivo experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is an orally bioavailable second-generation SARS-CoV-2 main protease (Mpro or 3CLpro) inhibitor.[1][2] It works by forming a reversible covalent bond with the catalytic cysteine residue (Cys145) in the active site of the Mpro enzyme.[1][3] This inhibition prevents the protease from cleaving viral polyproteins, which is an essential step for viral replication.[3] Unlike the first-generation inhibitor nirmatrelvir (a component of Paxlovid), this compound is designed for improved metabolic stability and does not require co-administration with a pharmacokinetic booster like ritonavir.[2][4] This reduces the potential for drug-drug interactions.[2][5]

Q2: What are the expected outcomes of a successful this compound experiment?

A2: In a typical in vitro antiviral assay, this compound is expected to show potent inhibition of SARS-CoV-2 replication in cultured cells, with a low nanomolar to sub-micromolar IC50 value. In preclinical animal models, oral administration of this compound should lead to a significant reduction in viral load and amelioration of disease symptoms.[1] Clinical studies have demonstrated robust antiviral activity, with significant reductions in viral load in participants treated with this compound compared to placebo.[6][7][8]

Troubleshooting Guides

Issue 1: Higher-Than-Expected IC50 Value in an In Vitro Antiviral Assay

You've performed a cell-based antiviral assay and the calculated IC50 value for this compound is significantly higher than what has been reported in the literature.

  • Assay System Variability:

    • Cell Line: Different cell lines (e.g., Vero E6, Calu-3) can have varying levels of drug transporter expression or metabolic enzymes that may affect the intracellular concentration of this compound. Confirm the cell line used in the reference studies and consider potential differences in your sub-clone.

    • Viral Strain: While this compound targets a highly conserved region of the main protease, mutations in newer viral variants could potentially alter its binding affinity.[2][9] Sequence the viral stock used in your assay to confirm its identity and check for mutations in the Mpro gene.

    • Multiplicity of Infection (MOI): A very high MOI can overwhelm the inhibitory capacity of the drug at lower concentrations, leading to an artificially high IC50. Optimize the MOI to ensure it is within a linear range for the assay.

  • Compound Integrity and Handling:

    • Solubility: this compound may have precipitated out of solution if not prepared correctly. Visually inspect your stock solutions and consider performing a solubility test in your specific assay medium.

    • Stability: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. Use a freshly prepared dilution series from a new aliquot of the compound for a confirmatory experiment.

    • Purity: Verify the purity of your this compound batch using an appropriate analytical method, such as HPLC-MS.

  • Experimental Protocol:

    • Drug Incubation Time: The timing of drug addition relative to viral infection is critical. Pre-incubation of cells with the drug before adding the virus may yield different results than adding the drug and virus simultaneously. Standardize your protocol and compare it with established methodologies.

    • Assay Readout: The method used to quantify viral replication (e.g., qPCR for viral RNA, plaque assay for infectious virus, cytopathic effect) can influence the IC50 value. Ensure your chosen readout is validated and has a good signal-to-noise ratio.

start High IC50 Observed check_assay Verify Assay Parameters (Cell Line, Virus, MOI) start->check_assay check_compound Assess Compound Integrity (Solubility, Stability, Purity) start->check_compound check_protocol Review Experimental Protocol (Incubation Time, Readout) start->check_protocol re_run Re-run Assay with Optimized Parameters check_assay->re_run check_compound->re_run check_protocol->re_run compare Compare with Reference Data re_run->compare conclusion Conclusion on Potency compare->conclusion

Caption: Troubleshooting workflow for unexpectedly high IC50 values.

Issue 2: Unexpected Cytotoxicity Observed in a Specific Cell Line

This compound is showing signs of cytotoxicity at concentrations where it is expected to be safe, based on preclinical data.[1][6]

  • Cell Line Sensitivity:

    • The specific cell line you are using may have a unique metabolic profile or express off-targets that make it more susceptible to this compound-induced toxicity.

    • Action: Perform a cytotoxicity assay (e.g., MTS, CellTiter-Glo) on a panel of different cell lines to determine if the effect is cell line-specific. Also, test a "mock-infected" plate in parallel with your antiviral assay to distinguish between cytotoxicity and virus-induced cytopathic effect.

  • Off-Target Effects:

    • Although designed for selectivity, at high concentrations, this compound could potentially inhibit host cell proteases with a similar active site structure.[4]

    • Action: Consult literature on related protease inhibitors to identify potential human off-target proteases (e.g., cathepsins).[4] If available, perform in vitro assays against these specific proteases to test for cross-reactivity.

  • Compound Impurities:

    • A contaminant in your batch of this compound could be responsible for the observed toxicity.

    • Action: As with potency issues, verify the purity of your compound batch using analytical chemistry techniques.

start Unexpected Cytotoxicity is_cell_specific Is the effect cell-line specific? start->is_cell_specific is_impurity Is the compound pure? is_cell_specific->is_impurity No cell_panel Test on a panel of cell lines is_cell_specific->cell_panel Yes purity_analysis Analyze compound purity (HPLC-MS) is_impurity->purity_analysis Check off_target_assay Perform off-target protease assays cell_panel->off_target_assay conclusion1 Cell-line specific sensitivity cell_panel->conclusion1 conclusion2 Potential off-target activity off_target_assay->conclusion2 conclusion3 Toxicity due to impurity purity_analysis->conclusion3 No

Caption: Decision tree for investigating unexpected cytotoxicity.

Data Summary Tables

Table 1: this compound Clinical Trial Efficacy Data

This table summarizes the primary efficacy endpoint from a phase 2b clinical trial of this compound in adults with COVID-19.[6][7] Researchers can use this as a reference for expected in vivo antiviral activity.

This compound Dose (Twice Daily)Placebo-Adjusted Change in Viral Load (log10 copies/mL) at Day 580% Confidence IntervalP-value
100 mg-0.7-1.1 to -0.30.02
300 mg-0.8-1.3 to -0.30.01
600 mg-1.2-1.5 to -0.8< 0.0001

Data sourced from Mortezavi et al., Clinical Infectious Diseases, 2024.[6][7]

Table 2: Adverse Events Profile from Phase 2b Clinical Trial

This table provides an overview of the safety profile of this compound in the same clinical trial, which can be a useful reference when assessing unexpected in vivo side effects in animal models.

Treatment GroupPercentage of Participants Reporting Adverse Events (AEs)Most Common AEsSerious AEs Related to Treatment
Placebo11.4%Headache, Nausea, Diarrhea0
100 mg this compound5.0%Not specified0
300 mg this compound12.8%Not specified0*
600 mg this compound13.9%Not specified0

One serious adverse event (supraventricular extrasystoles) was reported in the 300 mg group, but it was not considered to be related to the study drug by the investigators.[5][8]

Experimental Protocols

Protocol 1: General SARS-CoV-2 Antiviral Assay (CPE-based)
  • Cell Seeding: Seed Vero E6 cells in 96-well plates at a density that will result in a 90-95% confluent monolayer on the day of infection. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in assay medium (e.g., DMEM with 2% FBS).

  • Infection and Treatment: Remove the growth medium from the cells. Add the diluted this compound to the appropriate wells. Subsequently, add SARS-CoV-2 at a pre-determined MOI (e.g., 0.05). Include "virus control" (virus, no drug) and "cell control" (no virus, no drug) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2, or until the cytopathic effect (CPE) in the virus control wells is approximately 90%.

  • Readout: Assess cell viability using a colorimetric reagent such as CellTiter-Glo® or by staining with crystal violet.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) by fitting the dose-response data to a four-parameter logistic regression curve.

Protocol 2: Mpro Inhibition Assay (FRET-based)
  • Reagents: Recombinant SARS-CoV-2 Mpro, a fluorogenic substrate with a cleavage site for Mpro (e.g., containing a FRET pair), and assay buffer.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the Mpro enzyme to each well. Then, add the diluted this compound or a vehicle control. Incubate for 30 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Measurement: Immediately begin measuring the fluorescence signal at regular intervals using a plate reader. The cleavage of the substrate by Mpro separates the FRET pair, resulting in an increase in fluorescence.

  • Data Analysis: Determine the rate of reaction for each inhibitor concentration. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Mechanism Diagrams

cluster_virus SARS-CoV-2 Replication Cycle Polyprotein Viral Polyproteins (pp1a, pp1ab) Mpro Main Protease (Mpro) Target Enzyme Polyprotein->Mpro Cleavage by Proteins Mature Viral Proteins (e.g., RdRp, Helicase) Mpro->Proteins Produces Replication Viral Replication Complex Proteins->Replication This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Mpro

Caption: Mechanism of action of this compound in the viral replication cycle.

References

Technical Support Center: Stabilizing Ibuzatrelvir in Solution for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on stabilizing Ibuzatrelvir in solution for long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Based on available data, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing stock solutions of this compound.[1] It is recommended to use newly opened, anhydrous DMSO to avoid introducing moisture, which can impact the stability of the compound.[1] For in vivo experiments, further dilution in aqueous buffers will be necessary, and the final DMSO concentration should be kept low to avoid toxicity.

Q2: What are the general recommendations for storing this compound stock solutions?

A2: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C.[1] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]

Q3: How can I assess the stability of my this compound solution?

A3: The stability of an this compound solution can be assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[2] This method should be able to separate the intact this compound from any potential degradation products. A decrease in the peak area of this compound and the appearance of new peaks over time would indicate degradation.

Q4: What are the potential degradation pathways for this compound in solution?

A4: While specific degradation pathways for this compound are not publicly available, molecules with similar functional groups (amides, carbamates, nitriles) can be susceptible to hydrolysis, oxidation, and photolysis.[3][4] Forced degradation studies under various stress conditions (acid, base, peroxide, heat, light) can help identify the likely degradation pathways.[2][3][]

Troubleshooting Guide

Q1: I observed precipitation in my this compound solution after dilution in an aqueous buffer. What should I do?

A1: Precipitation upon dilution in aqueous buffers is a common issue for compounds with low water solubility. Here are some troubleshooting steps:

  • Decrease the final concentration: The concentration of this compound in the aqueous buffer may be above its solubility limit. Try diluting to a lower final concentration.

  • Increase the co-solvent concentration: If experimentally permissible, a slightly higher concentration of an organic co-solvent (like DMSO or ethanol) in the final solution can help maintain solubility.

  • Use a solubilizing excipient: Consider the addition of excipients that can enhance solubility, such as cyclodextrins or non-ionic surfactants.[6]

  • Adjust the pH: The solubility of a compound can be pH-dependent. Experiment with different pH values of the buffer to find the optimal pH for this compound solubility.

Q2: My this compound solution is showing signs of degradation (e.g., color change, new peaks in HPLC). How can I improve its stability?

A2: Degradation of this compound in solution can be mitigated by addressing the underlying cause. Consider the following strategies:

  • Control the pH: Use a buffering agent to maintain the pH of the solution in a range where this compound is most stable.[7] This can be determined through a pH-rate profile study.

  • Protect from light: If photolysis is a suspected degradation pathway, protect the solution from light by using amber vials or storing it in the dark.

  • Deoxygenate the solution: If oxidation is a concern, deoxygenating the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can help.[8][9]

  • Add stabilizing excipients: The addition of antioxidants (e.g., ascorbic acid, butylated hydroxytoluene) or chelating agents (e.g., EDTA) can prevent oxidative degradation.[7][8][9]

Data Presentation

Table 1: Recommended Solvents and General Storage Conditions for this compound Stock Solutions

ParameterRecommendationRationale
Solvent Anhydrous DMSOGood solubility reported.[1]
Storage Temperature -20°C (short-term) or -80°C (long-term)Minimizes chemical degradation.[1]
Aliquoting Single-use aliquotsAvoids repeated freeze-thaw cycles.[1]
Container Tightly sealed, amber glass vialsProtects from moisture and light.

Table 2: Potential Stabilizing Excipients for Aqueous Formulations of this compound

Excipient ClassExampleTypical Concentration RangePotential Benefit
Solubilizers Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-10% w/vIncreases aqueous solubility.
Polysorbate 800.01-0.1% w/vEnhances solubility and prevents adsorption.[10]
Buffers Phosphate, Citrate, Acetate10-50 mMMaintains optimal pH for stability.[7]
Antioxidants Ascorbic Acid0.01-0.1% w/vPrevents oxidative degradation.[7]
Butylated Hydroxytoluene (BHT)0.01-0.02% w/vPrevents oxidative degradation.[7]
Chelating Agents Edetate Disodium (EDTA)0.01-0.1% w/vComplexes with metal ions that can catalyze oxidation.[8][9]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.[3][4]

Methodology:

  • Prepare this compound Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile:water, 1:1).

  • Expose to Stress Conditions:

    • Acidic Hydrolysis: Add 1N HCl and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Add 1N NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solution to a light source (e.g., UV lamp at 254 nm) for 24 hours.

  • Neutralize and Dilute: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze by HPLC: Analyze the samples using a stability-indicating HPLC method to determine the percentage of this compound remaining and to observe the formation of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: Develop a gradient elution method to ensure separation of all components. A starting point could be:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Detection: Use a UV detector at a wavelength where this compound has maximum absorbance (this can be determined using a UV scan).

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the this compound peak from all degradation product peaks.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results prep_sol Prepare this compound Solution stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep_sol->stress_conditions hplc_analysis HPLC Analysis stress_conditions->hplc_analysis lcms_analysis LC-MS for Degradant ID hplc_analysis->lcms_analysis pathway_id Identify Degradation Pathways hplc_analysis->pathway_id method_dev Develop Stability-Indicating Method pathway_id->method_dev

Caption: Workflow for Forced Degradation Study and Method Development.

troubleshooting_flowchart start Instability Observed (Precipitation/Degradation) is_precipitation Is it precipitation? start->is_precipitation is_degradation Is it degradation? is_precipitation->is_degradation No solubility_issue Address Solubility is_precipitation->solubility_issue Yes degradation_issue Address Degradation is_degradation->degradation_issue Yes decrease_conc Decrease Concentration solubility_issue->decrease_conc add_cosolvent Add Co-solvent solubility_issue->add_cosolvent add_excipient Add Solubilizing Excipient solubility_issue->add_excipient adjust_ph Adjust pH solubility_issue->adjust_ph end Stable Solution decrease_conc->end add_cosolvent->end add_excipient->end adjust_ph->end control_ph Control pH with Buffer degradation_issue->control_ph protect_light Protect from Light degradation_issue->protect_light deoxygenate Deoxygenate Solution degradation_issue->deoxygenate add_stabilizer Add Antioxidant/Chelator degradation_issue->add_stabilizer control_ph->end protect_light->end deoxygenate->end add_stabilizer->end

Caption: Troubleshooting Flowchart for this compound Solution Instability.

References

Optimizing Incubation Time for Ibuzatrelvir in Enzymatic Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time for Ibuzatrelvir in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an investigational antiviral drug that acts as a second-generation oral inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3CL protease.[1][2] It works by forming a reversible covalent bond with the active site cysteine residue (Cys145) of the Mpro, which is essential for viral replication.[1][3] By inhibiting this enzyme, this compound blocks the processing of viral polyproteins, thus halting the viral life cycle.[2][4] Unlike its predecessor nirmatrelvir (a component of Paxlovid), this compound is designed for improved metabolic stability and does not require co-administration with a pharmacokinetic booster like ritonavir.[2][3]

Q2: Why is optimizing the pre-incubation time of this compound with the target enzyme important?

A2: Optimizing the pre-incubation time of this compound with the target protease (e.g., SARS-CoV-2 Mpro) is critical for obtaining accurate and reproducible results in enzymatic assays. This step allows the inhibitor to bind to the enzyme and reach a state of equilibrium before the enzymatic reaction is initiated by the addition of the substrate. An insufficient incubation time may lead to an underestimation of the inhibitor's potency (a higher IC50 value), while an excessively long incubation might not be necessary and could prolong the experiment time. For covalent or slow-binding inhibitors, this pre-incubation is especially crucial to observe the full inhibitory effect.

Q3: What is a typical starting point for incubation time in an this compound enzymatic assay?

A3: Based on published studies, a common starting point for the pre-incubation of this compound with SARS-CoV-2 Mpro is 10 minutes at 37°C before initiating the enzymatic reaction by adding a substrate.[3] However, the optimal time can vary depending on the specific assay conditions, such as enzyme and inhibitor concentrations, buffer composition, and temperature. It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific assay conditions.

Q4: What are some common interfering substances in enzymatic assays?

A4: Several substances can interfere with enzymatic assays and should be avoided or minimized in sample preparations. These include chelating agents like EDTA (>0.5 mM), reducing agents such as ascorbic acid (>0.2%), detergents like SDS (>0.2%), NP-40, and Tween-20 (>1%), and preservatives like sodium azide (>0.2%), which can inhibit peroxidase reactions.[5] It is crucial to check the compatibility of all buffer components and sample constituents with the assay.

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of incubation time for this compound in enzymatic assays.

Problem Possible Cause Recommended Solution
Weak or No Signal Inadequate incubation time.Increase the pre-incubation time of this compound with the enzyme to ensure sufficient binding. Perform a time-course experiment to determine the optimal duration.
Inactive enzyme or substrate.Test the activity of the enzyme and substrate independently. Ensure they have been stored correctly and have not expired.[5][6]
Incorrect assay temperature.Ensure all assay components, especially the buffer, are at the recommended temperature (e.g., room temperature or 37°C) before starting the assay.[5][7][8]
Omission of a key reagent.Carefully review the protocol to ensure all reagents were added in the correct order and volume.[5][6]
High Background Signal Substrate degradation.Prepare the substrate solution fresh for each experiment. Protect light-sensitive substrates from light.
Contaminated reagents.Use fresh, high-purity reagents and sterile, nuclease-free water to prepare buffers and solutions.[6]
Non-specific binding.Include appropriate blocking agents in the assay buffer if non-specific binding of the inhibitor or substrate is suspected.[6]
Inconsistent or Irreproducible Results Variable incubation times.Use a calibrated timer and ensure consistent timing for all wells and plates. For multi-plate experiments, stagger the addition of reagents to maintain consistent incubation periods.
Pipetting errors.Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. Prepare a master mix for reagents to be added to multiple wells.[5][8]
Temperature fluctuations.Use a temperature-controlled incubator or water bath to maintain a stable temperature throughout the incubation period.[7]
Edge effects in microplates.To minimize evaporation from the outer wells of a microplate, fill the peripheral wells with buffer or water and do not use them for experimental samples.[7]
IC50 Value is Higher Than Expected Pre-incubation time is too short.For slow-binding or covalent inhibitors, the binding process takes time. Increase the pre-incubation time to allow the inhibitor-enzyme interaction to reach equilibrium. A time-course experiment measuring IC50 at different pre-incubation times can reveal the optimal duration.
Enzyme concentration is too high.A high enzyme concentration can deplete the inhibitor, leading to an underestimation of its potency. Optimize the enzyme concentration to be in the linear range of the assay.
Substrate concentration is too high.A high substrate concentration can compete with the inhibitor, particularly for competitive inhibitors, leading to a higher apparent IC50. Use a substrate concentration at or below the Michaelis constant (Km).

Experimental Protocols

Protocol 1: Determining Optimal Pre-incubation Time for this compound

This protocol outlines a general procedure to determine the optimal pre-incubation time of this compound with its target enzyme, SARS-CoV-2 Mpro, using a FRET-based assay as an example.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare the assay buffer (e.g., 20 mM Bis-Tris, pH 7.4, 1 mM DTT).[3]

    • Prepare the SARS-CoV-2 Mpro enzyme solution at a working concentration (e.g., 100 nM).[3]

    • Prepare the FRET substrate solution at a working concentration (e.g., 100 µM).[3]

  • Assay Procedure:

    • In a 96-well or 384-well microplate suitable for fluorescence readings, add the assay buffer.

    • Add the SARS-CoV-2 Mpro enzyme to all wells except the "no enzyme" control.

    • Add serial dilutions of this compound to the experimental wells. Add an equivalent volume of solvent (e.g., DMSO) to the "enzyme only" (positive control) and "no enzyme" (negative control) wells.

    • Incubate the plate at a constant temperature (e.g., 37°C) for varying periods (e.g., 0, 5, 10, 20, 30, and 60 minutes). This is the pre-incubation step.

    • To initiate the enzymatic reaction, add the FRET substrate to all wells.

    • Immediately begin monitoring the fluorescence signal at the appropriate excitation and emission wavelengths (e.g., excitation at 320 nm and emission at 420 nm) using a microplate reader.[3] Collect data at regular intervals for a set period (e.g., 7 minutes).[3]

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • For each pre-incubation time point, plot the reaction velocity against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each pre-incubation time.

    • The optimal pre-incubation time is the shortest duration at which the IC50 value stabilizes and reaches its minimum.

Quantitative Data Summary

Pre-incubation Time (minutes)Example IC50 (nM)
050
525
1015
2014
3015
6014

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

Ibuzatrelvir_Mechanism_of_Action cluster_virus SARS-CoV-2 Replication Cycle Viral_Polyprotein Viral Polyprotein Mpro SARS-CoV-2 Main Protease (Mpro) Viral_Polyprotein->Mpro Cleavage Functional_Proteins Functional Viral Proteins Viral_Replication Viral Replication Functional_Proteins->Viral_Replication Mpro->Functional_Proteins Enables production of This compound This compound This compound->Mpro Inhibits

Caption: Mechanism of action of this compound.

Optimization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, this compound, Substrate, Buffer) Setup Set up Assay Plate (Enzyme + this compound) Reagents->Setup Incubate Pre-incubate at Various Times (0, 5, 10, 20, 30, 60 min) Setup->Incubate Initiate Initiate Reaction (Add Substrate) Incubate->Initiate Measure Measure Kinetic Readout Initiate->Measure Calculate Calculate Initial Velocities Measure->Calculate Plot Plot Dose-Response Curves Calculate->Plot Determine Determine IC50 for Each Time Point Plot->Determine Select Select Shortest Time with Stable, Minimum IC50 Determine->Select

Caption: Workflow for optimizing pre-incubation time.

Troubleshooting_Tree Start Inconsistent IC50 Results? Check_Time Is Pre-incubation Time Consistent? Start->Check_Time Fix_Time Use a Timer, Stagger Reagent Addition Check_Time->Fix_Time No Check_Temp Is Temperature Stable? Check_Time->Check_Temp Yes Fix_Time->Check_Temp Fix_Temp Use Temperature-Controlled Equipment Check_Temp->Fix_Temp No Check_Reagents Are Reagents Fresh and Properly Mixed? Check_Temp->Check_Reagents Yes Fix_Temp->Check_Reagents Fix_Reagents Prepare Fresh Reagents and Master Mixes Check_Reagents->Fix_Reagents No Review_Protocol Review Protocol for Other Variables Check_Reagents->Review_Protocol Yes Fix_Reagents->Review_Protocol

References

Troubleshooting poor oral bioavailability of Ibuzatrelvir in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering unexpectedly poor oral bioavailability of Ibuzatrelvir in animal studies. While this compound is designed for enhanced oral bioavailability, various experimental factors can influence study outcomes.[1] This guide offers a structured approach to identifying and resolving potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected oral bioavailability?

A1: this compound (PF-07817883) is an investigational, orally bioavailable, second-generation SARS-CoV-2 main protease (Mpro) inhibitor.[1] It is structurally related to nirmatrelvir but has been modified for improved metabolic stability, allowing for administration without a pharmacokinetic booster like ritonavir. While specific preclinical bioavailability data for this compound is not publicly available, its predecessor, nirmatrelvir, demonstrated moderate oral bioavailability in rats (34%-50%) and low bioavailability in monkeys (8.5%).[2] Given that this compound is an improvement, a higher bioavailability than nirmatrelvir would be expected.

Q2: What are the key physicochemical properties of this compound?

A2: Understanding the physicochemical properties of this compound is crucial for formulation development and troubleshooting absorption issues. Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC21H30F3N5O5[3]
Molecular Weight489.5 g/mol [3]
LogP1.7[3]
Hydrogen Bond Donors3[4]
Hydrogen Bond Acceptors9[4]
SolubilitySoluble in DMSO[5]

Q3: What are the primary reasons I might be observing poor oral bioavailability for this compound in my animal studies?

A3: Poor oral bioavailability in preclinical studies, even for a compound designed to be orally bioavailable, can stem from several factors. These can be broadly categorized as issues related to the formulation, the experimental protocol, or the animal model itself. Specific areas to investigate include:

  • Formulation: Inadequate solubility of this compound in the dosing vehicle, inappropriate excipient selection, or physical instability of the formulation.

  • Experimental Protocol: Issues with the administration technique (e.g., improper gavage), stress induced in the animals during dosing, or the effect of fasting/feeding status.[6]

  • Animal Model: Species-specific differences in gastrointestinal physiology, first-pass metabolism, or efflux transporter activity.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving potential causes of poor oral bioavailability of this compound in your animal studies.

Step 1: Formulation-Related Issues

Poor formulation is a common culprit for unexpectedly low oral absorption.

Problem: Low drug exposure despite administering the correct dose.

Possible Causes & Solutions:

Potential IssueTroubleshooting Action
Poor Solubility in Vehicle This compound has low aqueous solubility. Ensure the drug is fully dissolved or homogeneously suspended in the dosing vehicle. Consider using solubilizing excipients such as co-solvents (e.g., PEG400), surfactants (e.g., Tween 80), or complexing agents (e.g., cyclodextrins).[7]
Inappropriate Excipient Selection Some excipients can negatively impact absorption or be toxic to certain animal species.[8] Review the excipients used and consult literature on their suitability for the chosen animal model. Carboxymethyl cellulose is a commonly used suspending agent.[4]
Formulation Instability The drug may precipitate out of solution or suspension before or after administration. Visually inspect the formulation for any signs of precipitation. Prepare fresh formulations for each experiment.
Particle Size (for suspensions) For suspensions, large particle sizes can limit dissolution and subsequent absorption. If possible, reduce the particle size of the drug substance through micronization.
Step 2: Experimental Protocol-Related Issues

The execution of the in vivo study can significantly impact the results.

Problem: High variability in plasma concentrations between animals or unexpectedly low Cmax and AUC.

Possible Causes & Solutions:

Potential IssueTroubleshooting Action
Improper Gavage Technique Incorrect placement of the gavage needle can lead to dosing into the esophagus or trachea, resulting in poor or no absorption. Ensure personnel are properly trained in oral gavage techniques for the specific animal model.
Animal Stress Stress from handling and dosing can alter gastrointestinal blood flow and motility, affecting drug absorption.[9] Acclimatize animals to the experimental procedures and handling to minimize stress.
Food Effects The presence or absence of food can significantly alter drug absorption.[10] For protease inhibitors, the effect of food can be substantial.[11] Standardize the fasting period before dosing (typically overnight for rats) and control access to food post-dosing.
Incorrect Sampling Times If blood samples are not collected frequently enough around the expected Tmax, the true Cmax may be missed. Conduct a pilot study with more frequent sampling to accurately determine the pharmacokinetic profile.
Step 3: Animal Model-Related Issues

Inherent physiological differences between species can lead to variations in bioavailability.

Problem: Consistently low bioavailability in a specific animal model that is not explained by formulation or protocol issues.

Possible Causes & Solutions:

Potential IssueTroubleshooting Action
High First-Pass Metabolism While this compound is designed for improved metabolic stability, some species may have higher levels of specific metabolic enzymes. For its predecessor nirmatrelvir, first-pass metabolism was a significant factor in monkeys.[2] Consider using a different animal model or conducting in vitro metabolism studies with liver microsomes from the species .
Efflux Transporter Activity This compound may be a substrate for efflux transporters (e.g., P-glycoprotein) in the gut, which can pump the drug back into the intestinal lumen, reducing absorption.[12] This can be investigated using in vitro models like Caco-2 cells with and without a P-gp inhibitor.
Species Differences in GI Physiology Factors such as gastric pH, gastrointestinal transit time, and gut microbiome can vary significantly between species and affect drug dissolution and absorption.[13] Review literature on the gastrointestinal physiology of the chosen animal model to assess its suitability for oral absorption studies of your drug class.

Experimental Protocols

In Vitro Permeability Assessment: Caco-2 Assay

This assay is used to predict intestinal drug absorption and identify potential substrates of efflux transporters.

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell® inserts and cultured for approximately 21 days to form a differentiated monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer Yellow).

  • Permeability Assay:

    • A solution of this compound (e.g., 10 µM) is added to the apical (A) side of the monolayer, and the appearance of the drug in the basolateral (B) compartment is measured over time (A-to-B transport).

    • Conversely, the drug is added to the basolateral side, and its appearance on the apical side is measured (B-to-A transport).

  • Sample Analysis: Samples from the donor and receiver compartments are analyzed by LC-MS/MS to determine the concentration of this compound.

  • Data Analysis: The Papp is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver compartment.

    • A is the surface area of the cell monolayer.

    • C0 is the initial concentration in the donor compartment.

  • Efflux Ratio: The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. A ratio greater than 2 suggests that the compound is a substrate for active efflux.

In Vivo Oral Bioavailability Study in Rats

This protocol outlines a typical pharmacokinetic study in rats to determine the oral bioavailability of this compound.

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC) and oral bioavailability (F%) of this compound in rats.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats (or another appropriate strain), weighing 200-250g.

  • Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the experiment.

  • Dosing:

    • Intravenous (IV) Group: Administer this compound (e.g., 1-2 mg/kg) as a bolus injection into the tail vein. The drug should be dissolved in a suitable vehicle for IV administration.

    • Oral (PO) Group: Administer this compound (e.g., 5-10 mg/kg) via oral gavage. The drug should be formulated as a solution or a fine suspension.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Blood Sampling: Collect serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) from the tail vein or another appropriate site into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizations

Troubleshooting_Workflow start Poor Oral Bioavailability Observed formulation Step 1: Investigate Formulation start->formulation solubility Solubility/Stability Issues? formulation->solubility excipients Inappropriate Excipients? formulation->excipients protocol Step 2: Review Experimental Protocol dosing_technique Dosing Technique Issues? protocol->dosing_technique animal_handling Animal Handling/Stress? protocol->animal_handling food_effect Food Effect? protocol->food_effect animal_model Step 3: Assess Animal Model metabolism High First-Pass Metabolism? animal_model->metabolism efflux Efflux Transporter Substrate? animal_model->efflux solubility->protocol No reformulate Reformulate (e.g., co-solvents, micronization) solubility->reformulate Yes excipients->protocol No change_excipients Select Alternative Excipients excipients->change_excipients Yes dosing_technique->animal_handling No retrain_staff Retrain on Gavage Technique dosing_technique->retrain_staff Yes animal_handling->food_effect No acclimatize Acclimatize Animals animal_handling->acclimatize Yes food_effect->animal_model No standardize_fasting Standardize Fasting Protocol food_effect->standardize_fasting Yes metabolism->efflux No in_vitro_metabolism Conduct In Vitro Metabolism Assays metabolism->in_vitro_metabolism Yes caco2_assay Perform Caco-2 Assay efflux->caco2_assay Yes end Bioavailability Improved efflux->end No reformulate->end change_excipients->end retrain_staff->end acclimatize->end standardize_fasting->end in_vitro_metabolism->end caco2_assay->end

Caption: Troubleshooting workflow for poor oral bioavailability.

Caption: Factors influencing the oral absorption of this compound.

References

Validation & Comparative

Ibuzatrelvir vs. Nirmatrelvir: An In Vitro Head-to-Head Comparison of SARS-CoV-2 Main Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two prominent SARS-CoV-2 main protease (Mpro) inhibitors: ibuzatrelvir and nirmatrelvir. This analysis is based on available experimental data to facilitate a comprehensive understanding of their respective potencies and mechanisms of action.

This compound (PF-07817883) is a second-generation oral Mpro inhibitor developed by Pfizer, designed for standalone administration.[1][2] In contrast, nirmatrelvir (PF-07321332) is the active component of Paxlovid, which is co-administered with ritonavir, a pharmacokinetic enhancer, to increase its plasma concentration.[3][4][5][6] Both molecules are peptidomimetic inhibitors that target the highly conserved Mpro of SARS-CoV-2, an enzyme crucial for viral replication.[2][7][8][9] They act by covalently binding to the catalytic cysteine residue (Cys145) in the Mpro active site, thereby blocking the processing of viral polyproteins.[3][10]

Quantitative Comparison of In Vitro Efficacy

ParameterThis compoundNirmatrelvirVirus/Enzyme Strain
IC50 19 nMNot explicitly stated in the same format in the provided resultsSARS-CoV-2 Mpro
Ki 5 nM (or 2.48 nM from a Pfizer publication)[3]0.933 nM (Wildtype)[6][11]SARS-CoV-2 Mpro
EC50 Not explicitly stated in the provided results16 nM (Omicron variant)[12]SARS-CoV-2

Experimental Protocols

The in vitro efficacy of these inhibitors is primarily determined through biochemical and cell-based assays.

Biochemical Assay: Mpro Inhibition (FRET-based)

A common method to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) is the Förster Resonance Energy Transfer (FRET)-based enzymatic assay.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Recombinant Mpro Recombinant Mpro Incubation Incubate Mpro with Inhibitor Dilutions Recombinant Mpro->Incubation Inhibitor Dilutions Inhibitor Dilutions Inhibitor Dilutions->Incubation FRET Substrate FRET Substrate Reaction Initiation Add FRET Substrate FRET Substrate->Reaction Initiation Incubation->Reaction Initiation Measurement Measure Fluorescence (Kinetic Read) Reaction Initiation->Measurement Data Plotting Plot Fluorescence vs. Inhibitor Concentration Measurement->Data Plotting Calculation Calculate IC50 and Ki Data Plotting->Calculation

Caption: Workflow for Mpro FRET-based inhibition assay.

Methodology:

  • Enzyme and Substrate: Recombinant SARS-CoV-2 Mpro is used as the enzyme. A synthetic peptide substrate containing a fluorophore and a quencher is employed. When the substrate is intact, the quencher suppresses the fluorescence of the fluorophore.

  • Inhibition Assay: The Mpro enzyme is pre-incubated with varying concentrations of the inhibitor (this compound or nirmatrelvir).

  • Reaction Initiation: The FRET substrate is added to the enzyme-inhibitor mixture to start the cleavage reaction.

  • Data Acquisition: As the Mpro cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence. This increase is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of fluorescence increase is proportional to the enzyme activity. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the enzyme activity against the inhibitor concentration. The Ki value is then determined from the IC50 value.[3][11]

Cell-Based Antiviral Assay

This assay determines the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50% in cultured cells.

Experimental Workflow:

cluster_prep Preparation cluster_infection Infection and Treatment cluster_quantification Quantification Host Cells Seed Host Cells (e.g., VeroE6) Infection Infect Cells with SARS-CoV-2 Host Cells->Infection Drug Dilutions Drug Dilutions Treatment Add Drug Dilutions to Infected Cells Drug Dilutions->Treatment SARS-CoV-2 SARS-CoV-2 SARS-CoV-2->Infection Infection->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Viral Load Quantify Viral Load (e.g., RT-qPCR, CPE) Incubation->Viral Load EC50 Calculation Calculate EC50 Viral Load->EC50 Calculation Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Translation Translation of Viral RNA into Polyproteins (pp1a, pp1ab) Viral RNA Release->Translation Mpro Cleavage Mpro-mediated Polyprotein Cleavage Translation->Mpro Cleavage Functional Proteins Formation of Functional Viral Proteins Mpro Cleavage->Functional Proteins Viral Replication Viral Replication and Assembly Functional Proteins->Viral Replication New Virions Release of New Virions Viral Replication->New Virions Inhibitor This compound or Nirmatrelvir Inhibitor->Mpro Cleavage Inhibition

References

Comparative Efficacy of Ibuzatrelvir and Other Oral Antivirals for COVID-19: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Ibuzatrelvir against other prominent oral antiviral therapies for COVID-19. It includes a summary of available quantitative data, detailed experimental protocols from key clinical trials, and visualizations of the drug's mechanism and trial workflows.

This compound (PF-07817883) is an investigational second-generation oral antiviral drug developed by Pfizer for the treatment of COVID-19.[1] As a SARS-CoV-2 main protease (Mpro) inhibitor, it is designed to block viral replication.[1][2] A key distinguishing feature of this compound is that it does not require co-administration with ritonavir, a cytochrome P450 3A4 (CYP3A4) inhibitor used to boost the concentration of other protease inhibitors like nirmatrelvir (the active component of Paxlovid).[2][3] This characteristic is expected to reduce the potential for drug-drug interactions, a notable concern with Paxlovid.[1][2]

Comparative Efficacy and Safety of Oral Antivirals

The landscape of oral antiviral treatments for COVID-19 is evolving. While several options are available, their efficacy and safety profiles vary. The following table summarizes key quantitative data from clinical trials of this compound and other leading oral antivirals. It is important to note that this compound is still under investigation, and data from its Phase 3 trials are forthcoming.[2][4]

Drug Mechanism of Action Key Efficacy Data Key Safety/Tolerability Data Clinical Trial
This compound SARS-CoV-2 Mpro InhibitorPhase 2b trial showed a greater viral load reduction compared to placebo.[1][3] Phase 3 trials are ongoing to evaluate prevention of disease progression.[2][4]Generally well-tolerated in Phase 2b trial.[1][3] Does not require ritonavir, potentially reducing drug-drug interactions and avoiding "Paxlovid mouth".[1][2]Phase 2b (NCT05799495), Phase 3 (NCT06679140, NCT07013474)[2][3][5]
Paxlovid (Nirmatrelvir/ritonavir) SARS-CoV-2 Mpro Inhibitor89% reduction in risk of hospitalization or death in high-risk, unvaccinated adults treated within 3 days of symptom onset.[6] Reduced risk by 88% when treated within 5 days.[6]Potential for numerous drug-drug interactions due to ritonavir.[7] Common side effect is an unpleasant metallic taste ("Paxlovid mouth").[1]EPIC-HR (NCT04960202)[6][8]
Molnupiravir Viral RNA Polymerase Inhibitor (induces viral mutagenesis)Approximately 50% reduction in the risk of hospitalization or death in non-hospitalized, unvaccinated adults with mild-to-moderate COVID-19.[9][10]Generally well-tolerated.[10] Concerns exist regarding potential mutagenicity, though studies in mammals have not shown this at therapeutic doses.[11]MOVe-OUT (Phase 3)[9][10]
Ensitrelvir SARS-CoV-2 Mpro InhibitorIn a Phase 2 trial, median time to infectious viral clearance was reduced by about 50 hours compared to placebo.[12] In a Phase 3 trial, it demonstrated potent antiviral efficacy with a greater reduction in viral RNA levels compared to placebo.[13]Well-tolerated with an adverse event profile similar to placebo.[13]SCORPIO-HR (Phase 3, NCT05305547), Phase 2/3 (jRCT2031210350)[13][14]

Experimental Protocols and Methodologies

The clinical evaluation of these oral antivirals follows rigorous, standardized protocols. Below is a generalized methodology based on the designs of the key clinical trials cited.

Key Clinical Trial Design: A Generalized Protocol

1. Study Design: Most pivotal trials are Phase 3, randomized, double-blind, placebo-controlled studies.[2][4][6][10] Participants are randomly assigned to receive either the investigational drug or a placebo.[15]

2. Patient Population:

  • Inclusion Criteria: Typically include non-hospitalized adults and adolescents with symptomatic, confirmed mild-to-moderate COVID-19.[4][15] Many trials focus on patients at high risk for progression to severe disease, defined by factors such as age, obesity, diabetes, and cardiovascular disease.[4][7] Symptom onset is usually required within 5 days prior to randomization.[7][16]

  • Exclusion Criteria: Often include patients with severe COVID-19 requiring hospitalization, known hypersensitivity to the drug components, or severe renal or hepatic impairment.[16]

3. Treatment Regimen:

  • This compound: Oral tablets taken twice daily for 5 days.[4]

  • Paxlovid: Co-packaged nirmatrelvir and ritonavir tablets taken orally every 12 hours for 5 days.[7]

  • Molnupiravir: Oral capsules taken every 12 hours for 5 days.[9]

  • Ensitrelvir: Oral tablets administered once daily for 5 days.[17]

4. Endpoints:

  • Primary Endpoint: The most common primary endpoint is the proportion of participants with COVID-19-related hospitalization or death from any cause by Day 28.[2][6]

  • Secondary Endpoints: These often include time to symptom resolution, change in viral load from baseline, and safety and tolerability assessments.[2][4] Some studies also evaluate the incidence of Long COVID symptoms.[2][4]

5. Data Collection and Analysis:

  • Nasal swabs are collected at baseline and at specified time points to measure viral RNA levels (e.g., via RT-PCR).[5]

  • Symptom severity is often self-reported by participants using a diary.[18]

  • Safety is monitored through the recording of adverse events, laboratory tests, and vital sign measurements.[5]

  • Statistical analyses, such as the Kaplan-Meier method, are used to estimate the cumulative proportion of participants meeting the primary endpoint.[8]

Visualizing Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Mechanism_of_Action cluster_virus SARS-CoV-2 Virus Viral_RNA Viral RNA Polyprotein Viral Polyproteins Viral_RNA->Polyprotein Translation Mpro Main Protease (Mpro) Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Cleavage Replication New Virus Particles Functional_Proteins->Replication This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Mpro

Caption: Mechanism of Action for this compound.

Clinical_Trial_Workflow Informed_Consent Informed Consent Randomization Randomization (1:1) Informed_Consent->Randomization Treatment_Arm Treatment Arm (e.g., this compound) Randomization->Treatment_Arm Group A Placebo_Arm Placebo Arm Randomization->Placebo_Arm Group B Safety_Monitoring Ongoing Safety Monitoring Randomization->Safety_Monitoring Dosing 5-Day Dosing Period Treatment_Arm->Dosing Placebo_Arm->Dosing Follow_Up Follow-Up (e.g., 28 Days) Dosing->Follow_Up Dosing->Safety_Monitoring Endpoint_Analysis Primary Endpoint Analysis (Hospitalization/Death) Follow_Up->Endpoint_Analysis Secondary_Analysis Secondary Endpoint Analysis (Viral Load, Symptoms) Follow_Up->Secondary_Analysis Follow_Up->Safety_Monitoring

Caption: Generalized workflow for a randomized controlled trial of an oral antiviral for COVID-19.

References

Ibuzatrelvir Demonstrates Potent Activity Against Nirmatrelvir-Resistant SARS-CoV-2 Mutants

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the cross-resistance profile of Ibuzatrelvir reveals its potential as a second-generation therapeutic to combat emerging nirmatrelvir resistance in SARS-CoV-2. Experimental data from biochemical and cell-based assays indicate that while some high-level resistance mutations to nirmatrelvir can reduce the susceptibility to this compound, it retains significant inhibitory activity against several key mutant strains.

This compound, a second-generation oral antiviral candidate, like its predecessor nirmatrelvir, is a potent inhibitor of the SARS-CoV-2 main protease (Mpro).[1][2] This enzyme is critical for the cleavage of viral polyproteins, a process essential for viral replication.[3][4] Both molecules act as covalent inhibitors, forming a reversible covalent bond with the catalytic cysteine (Cys145) in the Mpro active site.[5][6] However, the emergence of resistance mutations in the Mpro enzyme poses a challenge to the long-term efficacy of nirmatrelvir-based therapies.[7][8][9] This guide provides a comparative overview of the cross-resistance profile of this compound against nirmatrelvir-resistant SARS-CoV-2 mutants, supported by experimental data and detailed methodologies.

Comparative Inhibitory Activity

Biochemical assays are crucial for determining the direct inhibitory effect of compounds on the Mpro enzyme. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the drug required to inhibit 50% of the enzyme's activity.

A significant concern in antiviral development is the emergence of drug-resistant mutations. Studies have identified several mutations in the SARS-CoV-2 Mpro that confer resistance to nirmatrelvir. A key study investigated the inhibitory activity of this compound against a nirmatrelvir-resistant triple mutant, L50F/E166A/L167F.[8][9] The results demonstrated that while this mutant showed significantly reduced susceptibility to nirmatrelvir, this compound still maintained a notable level of inhibition.

Table 1: Comparative IC50 Values of Mpro Inhibitors Against Wild-Type and Mutant SARS-CoV-2 Main Protease

CompoundMpro VariantIC50 (nM)Fold Change vs. WTReference
NirmatrelvirWild-Type10 - 13-[10]
NirmatrelvirL50F/E166A/L167F850 - 1600~65 - 160[8][9]
This compound Wild-Type 19 - [5]
This compound L50F/E166A/L167F Not explicitly stated, but noted as having decreased potency - [8][9]
This compound P132H 13 0.68 [5]
This compound L50F 6 0.32 [5]

Note: The fold change is calculated relative to the wild-type IC50 for the respective compound. A fold change greater than 1 indicates reduced susceptibility.

Antiviral Efficacy in Cell-Based Assays

While biochemical assays measure direct enzyme inhibition, cell-based assays provide a more comprehensive understanding of a drug's antiviral activity in a biological context. The half-maximal effective concentration (EC50) is determined in these assays, representing the concentration of a drug that provides 50% of its maximal antiviral effect.

A study utilizing a subgenomic SARS-CoV-2 replicon system assessed the susceptibility of various nirmatrelvir-resistant mutants to next-generation Mpro inhibitors, including this compound.[11] The findings revealed that while the E166V mutation reduced viral RNA replication, other mutations maintained or even increased replication capacity. The study highlighted that this compound largely shared a similar mutational sensitivity profile with nirmatrelvir, except for an advantage against E166A mutants.[11]

Table 2: Comparative EC50 Values of Mpro Inhibitors Against Nirmatrelvir-Resistant SARS-CoV-2 Replicons

CompoundMpro MutantEC50 (µM)Fold Change vs. WTReference
NirmatrelvirWild-Type (Omicron BA.1)0.11-[12]
NirmatrelvirS144A/E166A (Omicron BA.1)2.22~20[12]
This compound E166A mutants Showed an advantage over nirmatrelvir - [11]

Note: Direct comparative EC50 values for a broad range of mutants for both drugs from a single study are limited. The data presented is from different studies and should be interpreted with caution.

Experimental Protocols

Generation of Nirmatrelvir-Resistant Mutants

The generation of drug-resistant mutants is a critical step in assessing the cross-resistance profile of new antiviral candidates. This is typically achieved through in vitro serial passaging of the virus in the presence of increasing concentrations of the selective drug.

G cluster_workflow In Vitro Generation of Resistant Mutants start Start with Wild-Type SARS-CoV-2 Virus infect Infect Host Cells (e.g., Vero E6) start->infect treat Treat with Sub-lethal Concentration of Nirmatrelvir infect->treat incubate Incubate for Viral Replication treat->incubate harvest Harvest Viral Supernatant incubate->harvest passage Serially Passage Virus with Increasing Drug Concentrations harvest->passage sequence Sequence Mpro Gene to Identify Mutations passage->sequence isolate Isolate and Characterize Resistant Viral Clones sequence->isolate

In Vitro Resistance Selection Workflow
Biochemical Mpro Inhibition Assay (FRET-based)

The Förster Resonance Energy Transfer (FRET) assay is a common method to measure the enzymatic activity of proteases like Mpro and the inhibitory effects of compounds.

G cluster_workflow FRET-Based Mpro Inhibition Assay reagents Prepare Reagents: - Recombinant Mpro Enzyme - FRET Substrate - Test Compound (this compound/Nirmatrelvir) - Assay Buffer mix Mix Mpro Enzyme with Test Compound reagents->mix incubate_pre Pre-incubate mix->incubate_pre add_substrate Add FRET Substrate to Initiate Reaction incubate_pre->add_substrate measure Measure Fluorescence Signal Over Time add_substrate->measure analyze Calculate IC50 Value measure->analyze

FRET-Based Enzymatic Assay Workflow
Cell-Based Antiviral Assay (CPE Reduction)

The Cytopathic Effect (CPE) reduction assay is a widely used method to determine the antiviral efficacy of a compound by measuring its ability to protect host cells from virus-induced cell death.[13][14][15][16][17]

G cluster_workflow CPE Reduction Antiviral Assay seed_cells Seed Host Cells (e.g., Vero E6) in a Multi-well Plate add_compound Add Serial Dilutions of Test Compound seed_cells->add_compound infect_cells Infect Cells with SARS-CoV-2 add_compound->infect_cells incubate Incubate for a Defined Period (e.g., 72 hours) infect_cells->incubate assess_cpe Assess Cytopathic Effect (Cell Viability Assay) incubate->assess_cpe calculate_ec50 Calculate EC50 Value assess_cpe->calculate_ec50

CPE Reduction Assay Workflow

Mechanism of Action and Resistance

Both nirmatrelvir and this compound are peptidomimetic inhibitors that target the highly conserved main protease of SARS-CoV-2.[1][2] They are designed to mimic the natural substrate of Mpro, allowing them to bind to the active site. The key inhibitory action is the formation of a reversible covalent bond between the drug's nitrile warhead and the catalytic cysteine residue (Cys145) of the enzyme.[5][6] This covalent modification blocks the enzyme's ability to process viral polyproteins, thereby halting viral replication.

Resistance to nirmatrelvir primarily arises from mutations in the Mpro gene that either directly interfere with drug binding or alter the enzyme's catalytic efficiency.[7][8][9] Mutations at or near the drug-binding site can reduce the affinity of nirmatrelvir for the Mpro active site. The L50F, E166A/V, and L167F mutations are examples of such resistance-conferring substitutions.[8][9] this compound, being a second-generation inhibitor, was designed to have an improved profile, potentially offering better interactions with the Mpro active site that may overcome some of the resistance conferred by these mutations.[1][2] The data so far suggests that while not completely immune to the effects of these mutations, this compound may retain more significant activity against certain resistant strains compared to nirmatrelvir.[11]

Conclusion

The emergence of nirmatrelvir-resistant SARS-CoV-2 variants underscores the need for next-generation Mpro inhibitors. This compound has demonstrated promising in vitro activity against both wild-type and some nirmatrelvir-resistant Mpro mutants. While high-level resistance mutations can reduce its efficacy, the available data suggests that this compound may offer a valuable therapeutic alternative. Further comprehensive head-to-head studies evaluating a broader panel of Mpro mutants are warranted to fully elucidate its cross-resistance profile and clinical potential. The development of such second-generation inhibitors is a critical component of the strategy to combat the evolving landscape of SARS-CoV-2.

References

Validating Ibuzatrelvir's In Vivo Efficacy: A Comparative Guide in the Hamster Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the in vivo efficacy of Ibuzatrelvir, a novel second-generation oral SARS-CoV-2 main protease (Mpro) inhibitor, within a Syrian hamster model. While specific in vivo efficacy data for this compound in this model is not yet publicly available, this document outlines a detailed experimental protocol and presents comparative data from studies on other key oral antiviral agents. This information serves as a benchmark for the anticipated performance of promising new therapeutics like this compound.

Executive Summary

This compound, developed by Pfizer, is a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme for viral replication.[1][2][3][4] Unlike the first-generation protease inhibitor nirmatrelvir (a component of Paxlovid), this compound is designed for standalone administration, eliminating the need for a pharmacokinetic booster like ritonavir and potentially reducing drug-drug interactions.[5] The Syrian hamster has emerged as a robust and reliable preclinical model for studying SARS-CoV-2, as the infection recapitulates key aspects of human disease, including viral replication in the respiratory tract and associated lung pathology.[6][7] This guide details a standardized protocol for assessing antiviral efficacy in this model and provides a comparative analysis of publicly available data for other oral antivirals to contextualize the potential efficacy of this compound.

Comparative In Vivo Efficacy of Oral Antivirals in the Hamster Model

The following table summarizes the in vivo efficacy of two widely studied oral antiviral agents, Molnupiravir and Paxlovid (nirmatrelvir/ritonavir), in hamster models of SARS-CoV-2 infection. This data provides a benchmark for evaluating the potential of this compound. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions.

Antiviral AgentHamster ModelDosing RegimenKey Efficacy EndpointsFindings
Molnupiravir Syrian Hamster250 mg/kg, twice dailyLung Viral Titer, Lung PathologyProfoundly inhibited virus replication in the upper and lower respiratory tract. Caused a concomitant reduction in the level of lung disease and viral antigen load.[6]
Paxlovid (Nirmatrelvir/ritonavir) Roborovski Dwarf Hamster250 mg/kg nirmatrelvir / 83.3 mg/kg ritonavir, twice dailySurvival, Lung Viral TiterMitigated severe disease and prevented death in hamsters infected with the Omicron variant. Resulted in equivalent lung titer reduction compared to Molnupiravir.[8][9]
This compound Syrian HamsterNot Publicly AvailableNot Publicly AvailableEfficacy data in a hamster model is not yet publicly available.

Mechanism of Action: this compound as a SARS-CoV-2 Mpro Inhibitor

This compound functions by inhibiting the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro).[1][2][3][4] This viral enzyme is essential for the cleavage of polyproteins into functional proteins required for viral replication. By binding to the active site of Mpro, this compound blocks this cleavage process, thereby halting viral propagation.

cluster_virus SARS-CoV-2 Replication Cycle cluster_drug This compound Intervention Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Polyprotein Translation Polyprotein Translation Viral RNA Release->Polyprotein Translation Polyprotein Polyprotein Polyprotein Translation->Polyprotein Mpro (3CLpro) Mpro (3CLpro) Polyprotein->Mpro (3CLpro) Functional Viral Proteins Functional Viral Proteins Mpro (3CLpro)->Functional Viral Proteins Viral Assembly & Release Viral Assembly & Release Functional Viral Proteins->Viral Assembly & Release This compound This compound This compound->Inhibition Inhibition->Mpro (3CLpro)

Caption: Mechanism of Action of this compound.

Experimental Protocol: In Vivo Efficacy in the Syrian Hamster Model

This protocol outlines a standardized approach for evaluating the antiviral efficacy of a test article, such as this compound, against SARS-CoV-2 in the Syrian hamster model.

1. Animals and Housing:

  • Species: Golden Syrian hamsters (Mesocricetus auratus).

  • Age: 6-8 weeks old.

  • Sex: Both male and female, with groups balanced for sex.

  • Housing: Animals are housed in individually ventilated cages under biosafety level 3 (BSL-3) conditions.

2. Virus:

  • Strain: A well-characterized strain of SARS-CoV-2 (e.g., a recent clinical isolate).

  • Inoculum: 1 x 10^5 plaque-forming units (PFU) in 100 µL of sterile phosphate-buffered saline (PBS).

3. Experimental Groups:

  • Group 1 (Vehicle Control): Infected and treated with the vehicle used to formulate the test article.

  • Group 2 (Test Article - Prophylactic): Treatment with the test article initiated 24 hours prior to infection.

  • Group 3 (Test Article - Therapeutic): Treatment with the test article initiated 4 hours post-infection.

  • Group 4 (Comparator Drug): Infected and treated with a known effective antiviral (e.g., Molnupiravir) as a positive control.

4. Experimental Procedure:

  • Day -1: Group 2 begins prophylactic treatment with the test article.

  • Day 0: All animals are anesthetized and intranasally inoculated with SARS-CoV-2. Group 3 begins therapeutic treatment.

  • Daily (Days 0-7): Body weight and clinical signs are recorded.

  • Day 4 Post-Infection: A subset of animals from each group is euthanized for tissue collection.

    • Lungs are harvested for viral load quantification (RT-qPCR and TCID50 assay) and histopathological analysis.

    • Nasal turbinates are collected for viral load quantification.

  • Day 7 Post-Infection: Remaining animals are euthanized for final tissue collection and analysis.

5. Endpoints:

  • Primary:

    • Reduction in lung viral titer (TCID50/gram of tissue) compared to the vehicle control group.

    • Reduction in lung viral RNA copies (RT-qPCR) compared to the vehicle control group.

  • Secondary:

    • Change in body weight.

    • Clinical scoring of disease severity.

    • Histopathological evaluation of lung tissue for inflammation and damage.

cluster_workflow Experimental Workflow Acclimatization Acclimatization Group_Assignment Group_Assignment Acclimatization->Group_Assignment Prophylactic_Treatment Prophylactic_Treatment Group_Assignment->Prophylactic_Treatment Group 2 Infection Infection Group_Assignment->Infection All Groups Prophylactic_Treatment->Infection Therapeutic_Treatment Therapeutic_Treatment Infection->Therapeutic_Treatment Group 3 Monitoring Monitoring Infection->Monitoring Therapeutic_Treatment->Monitoring Interim_Endpoint Interim_Endpoint Monitoring->Interim_Endpoint Day 4 Final_Endpoint Final_Endpoint Monitoring->Final_Endpoint Day 7

Caption: In Vivo Efficacy Study Workflow.

Conclusion

The Syrian hamster model provides a valuable platform for the preclinical evaluation of novel antiviral candidates for COVID-19. While awaiting specific data on this compound's performance in this model, the established efficacy of other oral antivirals like Molnupiravir and Paxlovid sets a high bar for new therapeutics. The detailed experimental protocol provided in this guide offers a standardized approach for generating robust and comparable data to validate the in vivo efficacy of this compound and other emerging antiviral agents. The favorable mechanism of action and the potential for a simplified treatment regimen position this compound as a promising candidate for the continued fight against COVID-19.

References

Head-to-Head Comparison of Ibuzatrelvir and Ensitrelvir in SARS-CoV-2 Mpro Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers and drug development professionals.

This guide provides a comprehensive, data-driven comparison of two prominent SARS-CoV-2 main protease (Mpro) inhibitors: Ibuzatrelvir and Ensitrelvir. The main protease is a critical enzyme in the life cycle of SARS-CoV-2, responsible for cleaving viral polyproteins into functional non-structural proteins essential for viral replication.[1] Its inhibition is a key therapeutic strategy to combat COVID-19. This document summarizes their inhibitory mechanisms, quantitative performance data, and the experimental protocols used for their evaluation.

Mechanism of Mpro Inhibition

This compound and Ensitrelvir employ different strategies to inhibit the catalytic activity of Mpro.

This compound is a potent inhibitor that forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[2] This interaction is mediated by its nitrile warhead, which is attacked by the thiol group of Cys145, leading to the formation of a thioimidate adduct.[2] This covalent modification effectively blocks the substrate-binding pocket and inactivates the enzyme.

Ensitrelvir , on the other hand, is a non-covalent, non-peptidic inhibitor .[3] It binds to the substrate-binding pocket of Mpro through a network of non-covalent interactions, including hydrogen bonds and hydrophobic interactions.[3] By occupying the active site, ensitrelvir physically obstructs the access of the viral polyprotein substrate to the catalytic dyad (Cys145 and His41), thereby preventing proteolytic cleavage.[4]

Quantitative Comparison of Mpro Inhibition

The inhibitory potency of this compound and Ensitrelvir against SARS-CoV-2 Mpro has been quantified using in vitro enzymatic assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values.

InhibitorTargetIC50KiInhibition MechanismReference
This compound SARS-CoV-2 Mpro19 nM5 nMReversible Covalent[2]
Ensitrelvir SARS-CoV-2 Mpro9 nMNot ReportedNon-covalent[5]

Experimental Protocols

The quantitative data presented above were primarily generated using Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assays. Below are detailed methodologies for these key experiments.

Mpro Inhibition Assay (FRET-based)

This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic substrate by Mpro.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKM-E(Edans)-NH2)

  • Assay buffer (e.g., 20 mM Bis-Tris, pH 7.4, 1 mM DTT)

  • Inhibitors (this compound or Ensitrelvir) dissolved in DMSO

  • Microplate reader capable of fluorescence detection (e.g., excitation at 340 nm and emission at 490 nm)

Procedure:

  • Enzyme and Inhibitor Pre-incubation: A solution of SARS-CoV-2 Mpro (e.g., 100 nM) is pre-incubated with varying concentrations of the inhibitor (this compound or Ensitrelvir) in the assay buffer for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C). A DMSO control (no inhibitor) is also prepared.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the FRET substrate to the enzyme-inhibitor mixture.

  • Fluorescence Monitoring: The increase in fluorescence intensity, resulting from the cleavage of the FRET substrate and separation of the quencher and fluorophore, is monitored over time using a microplate reader.

  • Data Analysis: The initial velocity of the reaction is calculated from the linear phase of the fluorescence signal progression. The percentage of inhibition for each inhibitor concentration is determined by comparing the initial velocity to that of the DMSO control.

  • IC50 Determination: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the dose-response data to a suitable equation using software such as GraphPad Prism.[6]

For Ki Determination: The inhibition constant (Ki) is determined by measuring the initial reaction velocities at various substrate and inhibitor concentrations. The data is then fitted to the Michaelis-Menten equation for competitive inhibition.

Visualizing the Mpro Pathway and Experimental Workflow

To better understand the context of Mpro inhibition and the experimental process, the following diagrams have been generated.

Mpro_Signaling_Pathway cluster_virus SARS-CoV-2 cluster_inhibition Inhibition Viral RNA Viral RNA Polyproteins (pp1a, pp1ab) Polyproteins (pp1a, pp1ab) Viral RNA->Polyproteins (pp1a, pp1ab) Translation Mpro (3CLpro) Mpro (3CLpro) Polyproteins (pp1a, pp1ab)->Mpro (3CLpro) Autocatalytic cleavage Functional Non-structural Proteins Functional Non-structural Proteins Mpro (3CLpro)->Functional Non-structural Proteins Proteolytic Cleavage Inhibited Mpro Inhibited Mpro Viral Replication Complex Viral Replication Complex Functional Non-structural Proteins->Viral Replication Complex Assembly Viral Replication Complex->Viral RNA Replication This compound This compound This compound->Mpro (3CLpro) Covalent Inhibition Ensitrelvir Ensitrelvir Ensitrelvir->Mpro (3CLpro) Non-covalent Inhibition

Caption: SARS-CoV-2 Mpro proteolytic cleavage pathway and points of inhibition.

FRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Reagents Prepare Mpro, FRET Substrate, Inhibitor dilutions, Assay Buffer Pre-incubation Pre-incubate Mpro with Inhibitor (or DMSO control) Prepare Reagents->Pre-incubation Initiate Reaction Add FRET Substrate Pre-incubation->Initiate Reaction Monitor Fluorescence Measure fluorescence increase over time Initiate Reaction->Monitor Fluorescence Calculate Initial Velocity Determine reaction rate from linear phase Monitor Fluorescence->Calculate Initial Velocity Calculate % Inhibition Compare inhibitor rates to control Calculate Initial Velocity->Calculate % Inhibition Determine IC50 Fit dose-response curve Calculate % Inhibition->Determine IC50

Caption: Experimental workflow for the FRET-based Mpro inhibition assay.

References

A Comparative Analysis of Ibuzatrelvir's Antiviral Efficacy Against Emerging SARS-CoV-2 Variants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ibuzatrelvir (PF-07817883), a second-generation oral SARS-CoV-2 main protease (Mpro) inhibitor, with other antiviral alternatives. It includes supporting experimental data from in vitro studies and clinical trials to validate its activity against emerging SARS-CoV-2 variants.

Introduction

The continuous evolution of SARS-CoV-2 necessitates the development of robust antiviral therapies that maintain efficacy against new variants. This compound is an investigational antiviral drug developed by Pfizer as a successor to nirmatrelvir, the active component of Paxlovid.[1] Unlike its predecessor, this compound is designed for standalone administration without the need for a pharmacokinetic booster like ritonavir.[2][3] This key difference aims to reduce the potential for drug-drug interactions and improve patient tolerability, addressing some of the limitations of current first-line treatments.[4][5] This guide synthesizes available data on this compound's mechanism, potency, and clinical performance.

Mechanism of Action: Targeting a Conserved Viral Enzyme

This compound functions by inhibiting the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[6] This enzyme is critical for the viral life cycle, as it cleaves viral polyproteins into functional proteins required for viral replication.[7] The mechanism involves a reversible covalent bond between this compound's nitrile warhead and the active site cysteine residue (Cys145) of the Mpro.[1][7] Because the Mpro active site is highly conserved across coronaviruses, including emerging SARS-CoV-2 variants, inhibitors targeting this enzyme are expected to exhibit broad and durable antiviral activity.[4][7]

Mechanism of Mpro Inhibition by this compound cluster_virus SARS-CoV-2 Replication Cycle cluster_drug Drug Action Viral_Entry Viral Entry & Uncoating Translation Translation of Viral RNA (Polyproteins pp1a/ab) Viral_Entry->Translation Mpro Main Protease (Mpro) Cleavage of Polyproteins Translation->Mpro Replication Viral RNA Replication & Transcription Mpro->Replication Assembly Virion Assembly Replication->Assembly Release New Virion Release Assembly->Release This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Mpro Blocks Proteolytic Activity

Caption: SARS-CoV-2 Mpro Inhibition Pathway.

Comparative Performance Data

In Vitro Potency

This compound has demonstrated potent inhibitory activity against the Mpro of SARS-CoV-2 and other coronaviruses in preclinical studies.[6][8] Its efficacy is maintained against variants of concern, which is attributed to the conserved nature of its target enzyme.[7]

Enzyme/Variant This compound IC₅₀ This compound Kᵢ Reference
SARS-CoV-2 Mpro19 nM5 nM[7]
MERS-CoV Mpro65 nM31 nM[7]
SARS-CoV-2 Omicron (P132H mutation)No significant change in IC₅₀Not Reported[7]

IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) values indicate the drug's potency; lower values signify higher potency.

Clinical Efficacy: Viral Load Reduction

A Phase 2b, double-blind, randomized clinical trial (NCT05799495) evaluated the efficacy and safety of this compound in adults with symptomatic, mild-to-moderate COVID-19 who were not at high risk for severe disease.[8][9] All baseline SARS-CoV-2 variants identified in the trial belonged to the Omicron lineage.[8] The primary endpoint was the change in nasopharyngeal viral load from baseline to Day 5.[9]

Treatment Group Placebo-Adjusted LS Mean Change in Viral Load (log₁₀ copies/mL) at Day 5 80% Confidence Interval P-value Reference
This compound 100 mg (Twice Daily)-0.7-1.1 to -0.3.02[8][9]
This compound 300 mg (Twice Daily)-0.8-1.3 to -0.3.01[8][9]
This compound 600 mg (Twice Daily)-1.2-1.5 to -0.8<.0001[8][9]

LS Mean (Least Squares Mean) change from baseline. Data from participants with baseline viral load ≥4 log₁₀ copies/mL.[9]

All tested doses of this compound demonstrated a statistically significant and robust reduction in viral load compared to placebo.[9][10]

Comparison with Alternatives

The primary alternative to this compound is Paxlovid (nirmatrelvir/ritonavir). While both target the same viral enzyme, their clinical profiles differ.

Feature This compound Paxlovid (Nirmatrelvir/Ritonavir) Reference
Mechanism SARS-CoV-2 Mpro InhibitorSARS-CoV-2 Mpro Inhibitor + CYP3A4 Inhibitor[1][3]
Booster Requirement No (Monotherapy)Yes (Ritonavir)[2][4]
Drug-Drug Interactions Low potentialSignificant potential due to ritonavir[5][8]
Reported Dysgeusia ("Paxlovid Mouth") Not reported in Phase 2b trialCommon side effect[1][9]
Clinical Status Phase 3 trial initiatedFDA Approved[1][4]

Experimental Protocols

In Vitro Antiviral Activity Assay (General Methodology)

Evaluating the in vitro efficacy of antiviral compounds like this compound against SARS-CoV-2 variants typically involves cell-based assays.

Workflow for In Vitro Antiviral Assay Cell_Seeding 1. Cell Seeding (e.g., Vero E6 cells) in 96-well plates Incubation1 2. Overnight Incubation (37°C, 5% CO₂) Cell_Seeding->Incubation1 Drug_Addition 3. Drug Preparation (Serial dilutions of this compound) Incubation1->Drug_Addition Infection 4. Cell Infection (SARS-CoV-2 variant at specific MOI) Drug_Addition->Infection Incubation2 5. Incubation with Drug & Virus (e.g., 72-96 hours) Infection->Incubation2 Quantification 6. Quantification of Antiviral Effect Incubation2->Quantification CPE Cytopathic Effect (CPE) Assay (Crystal Violet Staining) Quantification->CPE Method A Plaque Plaque Reduction Assay (Plaque Counting) Quantification->Plaque Method B qRT_PCR qRT-PCR (Viral RNA Quantification) Quantification->qRT_PCR Method C

Caption: In Vitro Antiviral Assay Workflow.

Detailed Steps:

  • Cell Culture: Vero E6 or Calu-3 cells, which are permissive to SARS-CoV-2 infection, are seeded in 96-well plates and incubated overnight to form a monolayer.[11]

  • Compound Preparation: this compound is serially diluted to a range of concentrations to determine the dose-response relationship.

  • Infection: Cells are infected with a specific SARS-CoV-2 variant at a predetermined multiplicity of infection (MOI).[11]

  • Treatment: The diluted compound is added to the infected cells. Control wells include virus-only (no drug) and mock-infected (no virus, no drug) cells.[12]

  • Incubation: Plates are incubated for a period of 72 to 96 hours to allow for viral replication and the manifestation of cytopathic effects (CPE).[11]

  • Efficacy Measurement: The antiviral activity is quantified using one of several methods:

    • Plaque Reduction Assay: Measures the reduction in the number of viral plaques (zones of cell death) in the presence of the drug.[13]

    • CPE Inhibition Assay: Quantifies the inhibition of virus-induced cell death, often by staining surviving cells with crystal violet.[14]

    • Quantitative RT-PCR (qRT-PCR): Measures the amount of viral RNA in the cell supernatant to determine the reduction in viral replication.[13]

Phase 2b Clinical Trial Protocol (this compound)

The NCT05799495 study provides a framework for this compound's clinical validation.

This compound Phase 2b Clinical Trial Design Screening Screening & Enrollment (Symptomatic Adults, 18-65 yrs, No severe disease risk factors) Randomization Randomization (Double-Blind, 1:1:2:2) Screening->Randomization Placebo Placebo Group Randomization->Placebo Dose100 This compound 100 mg Randomization->Dose100 Dose300 This compound 300 mg Randomization->Dose300 Dose600 This compound 600 mg Randomization->Dose600 Treatment 5-Day Treatment Period (Oral, Twice Daily) Placebo->Treatment Dose100->Treatment Dose300->Treatment Dose600->Treatment FollowUp Follow-Up (Day 33) Treatment->FollowUp Endpoint Primary Endpoint: Change in Viral Load at Day 5 FollowUp->Endpoint

Caption: Phase 2b Clinical Trial Design.

Key Methodological Points:

  • Participants: The trial enrolled 240 adults aged 18 to <65 years with symptomatic COVID-19 and no risk factors for severe disease.[8]

  • Design: A double-blind, randomized, placebo-controlled study.[9]

  • Intervention: Participants were randomized to receive one of three doses of this compound (100 mg, 300 mg, or 600 mg) or a placebo, administered orally twice daily for five days.[9][15]

  • Specimen Collection: Nasopharyngeal specimens for viral load quantification were collected at baseline (Day 1) and on Days 3, 5, 10, 14, and 21.[8]

  • Safety Monitoring: Adverse events were recorded through Day 33.[9]

Conclusion

This compound demonstrates potent pan-coronavirus activity in vitro and significant viral load reduction in clinical settings against recent SARS-CoV-2 variants, including the Omicron lineage. Its primary advantage over the current standard of care, Paxlovid, is its formulation as a standalone agent, which eliminates the need for a ritonavir booster and thereby reduces the risk of drug-drug interactions and improves its side-effect profile.[1][5] Ongoing Phase 3 trials will further elucidate its clinical efficacy and safety in a broader population, positioning this compound as a promising next-generation treatment for COVID-19.[4][16]

References

Safety Operating Guide

Navigating the Safe Disposal of Ibuzatrelvir in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

As an investigational antiviral agent, the proper disposal of Ibuzatrelvir is paramount to ensure environmental safety and regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly.

This compound, also known as PF-07817883, is an orally bioavailable SARS-CoV-2 main protease inhibitor.[1][2] According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[3] This classification is a key determinant for the appropriate disposal pathway. While this simplifies disposal to some extent, it does not exempt laboratories from adhering to established best practices for chemical and pharmaceutical waste management.

Key Characteristics of this compound

For safe handling and disposal, it is essential to be aware of the fundamental properties of this compound.

PropertyValueSource
Chemical Formula C21H30F3N5O5[3][4]
Molecular Weight 489.49 g/mol [3]
CAS Number 2755812-39-4[3]
Hazard Classification Not a hazardous substance or mixture[3]

Experimental Protocols for Disposal

The following step-by-step protocols are designed to guide laboratory personnel in the proper disposal of this compound. These procedures are based on general guidelines for non-hazardous pharmaceutical waste and should be adapted to comply with institutional and local regulations.

Protocol 1: Disposal of Solid this compound Waste

  • Decontamination of Empty Containers: All empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol). The rinsate should be collected and disposed of as chemical waste.

  • Rendering the Compound Unusable: For residual amounts of solid this compound, mix the compound with an inert and non-appealing substance, such as cat litter, sand, or used coffee grounds.[5][6][7] This step is a precautionary measure to deter accidental ingestion or diversion.

  • Packaging for Disposal: Place the mixture into a sealed, leak-proof container. A heavy-duty plastic bag or a screw-cap container is recommended.[5][6]

  • Labeling: Clearly label the container as "Non-Hazardous Laboratory Waste" and include the name "this compound mixture."

  • Final Disposal: Dispose of the sealed container in the regular laboratory trash, unless institutional policy requires incineration for all chemical waste.

Protocol 2: Disposal of this compound in Solution

  • Aqueous Solutions: Small quantities of aqueous solutions containing this compound may be permissible for drain disposal depending on local regulations. However, the preferred method is to collect all aqueous waste containing the compound.

  • Organic Solvents: Solutions of this compound in organic solvents must be collected in an appropriate, labeled, and sealed waste container for hazardous chemical waste. Do not mix incompatible solvents.

  • Waste Collection: Collect all solutions in a designated waste container. The container should be clearly labeled with the contents, including the name "this compound" and the solvent used.

  • Arranging for Pickup: Follow your institution's established procedures for chemical waste pickup and disposal, which typically involves incineration by a licensed waste management vendor.

Decision-Making for this compound Disposal

The following flowchart illustrates the logical steps for determining the correct disposal path for this compound waste.

Ibuzatrelvir_Disposal_Workflow cluster_0 Waste Identification cluster_1 Solid Waste Disposal cluster_2 Liquid Waste Disposal cluster_3 Container Decontamination start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type is_solid Solid Waste (powder, tablets) waste_type->is_solid Solid is_liquid Liquid Waste (solutions) waste_type->is_liquid Liquid is_empty Empty Contaminated Container waste_type->is_empty Empty Container mix_solid Mix with inert material (e.g., cat litter, sand) is_solid->mix_solid solvent_type Determine Solvent is_liquid->solvent_type triple_rinse Triple-rinse with appropriate solvent is_empty->triple_rinse seal_solid Place in a sealed, leak-proof container mix_solid->seal_solid label_solid Label as 'Non-Hazardous Laboratory Waste' seal_solid->label_solid dispose_solid Dispose in regular lab trash (or as per institutional policy) label_solid->dispose_solid aqueous_sol Aqueous Solution solvent_type->aqueous_sol Aqueous organic_sol Organic Solvent solvent_type->organic_sol Organic collect_waste Collect in a labeled, sealed waste container aqueous_sol->collect_waste organic_sol->collect_waste incinerate Dispose via institutional chemical waste program (incineration) collect_waste->incinerate collect_rinsate Collect rinsate for chemical waste disposal triple_rinse->collect_rinsate collect_rinsate->incinerate dispose_container Dispose of rinsed container in regular trash or recycling collect_rinsate->dispose_container

Caption: Workflow for the proper disposal of this compound waste.

For investigational drugs like this compound, it is also prudent to consider participation in drug take-back programs if available, especially for unused or expired materials from clinical trials.[6][8] These programs offer a secure and environmentally sound method for the disposal of pharmaceutical products. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

Essential Safety and Handling Protocols for Ibuzatrelvir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling of Ibuzatrelvir

This document provides crucial safety and logistical information for the handling of this compound, an investigational antiviral agent. While the Safety Data Sheet (SDS) for this compound may not classify it as a hazardous substance, its nature as a potent pharmaceutical compound necessitates stringent handling protocols to minimize exposure and ensure a safe laboratory environment. Adherence to these guidelines is paramount for personnel safety and to maintain the integrity of research.

A thorough risk assessment should be conducted for all procedures involving this compound to determine the appropriate level of containment and personal protective equipment (PPE).[1][2]

Personal Protective Equipment (PPE) for Handling this compound

The selection of appropriate PPE is critical and should be based on a risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for various activities involving this compound.

Activity Recommended Personal Protective Equipment (PPE)
Low-Risk Activities (e.g., handling sealed containers, visual inspection)- Laboratory coat- Safety glasses- Nitrile gloves
Moderate-Risk Activities (e.g., preparing solutions from solid compound, weighing powder in a ventilated enclosure)- Laboratory coat or disposable gown- Safety goggles or face shield- Double nitrile gloves- N95 respirator or higher
High-Risk Activities (e.g., handling large quantities of powder, procedures with high potential for aerosolization)- Disposable gown with tight-fitting cuffs- Face shield and safety goggles- Double nitrile gloves- Powered Air-Purifying Respirator (PAPR)

Operational Procedures for Handling this compound

Engineering Controls

Primary containment through engineering controls is the most effective way to minimize exposure to potent compounds.[3]

  • Ventilated Enclosures: All manipulations of solid this compound, including weighing and reconstituting, should be performed in a certified chemical fume hood, biological safety cabinet, or a powder containment hood.

  • Isolation Technology: For high-potency applications or when handling larger quantities, the use of a glove box or flexible isolator is recommended to provide a physical barrier between the operator and the compound.[4][5]

Donning and Doffing of PPE

Proper donning and doffing procedures are essential to prevent contamination.[1][6][7][8]

Donning Sequence:

  • Perform hand hygiene.

  • Put on a disposable gown, ensuring it is securely fastened.

  • Put on a respirator (e.g., N95 or PAPR). Perform a fit check.

  • Put on safety goggles or a face shield.

  • Perform hand hygiene.

  • Put on the first pair of nitrile gloves, ensuring the cuffs of the gown are tucked in.

  • Put on the second pair of nitrile gloves over the first pair.

Doffing Sequence (to be performed in a designated area):

  • Remove the outer pair of gloves.

  • Remove the gown by carefully rolling it outwards and away from the body.

  • Perform hand hygiene.

  • Remove the face shield or goggles from the back.

  • Remove the respirator from the back without touching the front.

  • Remove the inner pair of gloves.

  • Perform thorough hand hygiene.

cluster_donning Donning PPE cluster_doffing Doffing PPE d1 Hand Hygiene d2 Gown d1->d2 d3 Respirator d2->d3 d4 Goggles/Face Shield d3->d4 d5 Inner Gloves d4->d5 d6 Outer Gloves d5->d6 f1 Remove Outer Gloves f2 Remove Gown f1->f2 f3 Hand Hygiene f2->f3 f4 Remove Goggles/Face Shield f3->f4 f5 Remove Respirator f4->f5 f6 Remove Inner Gloves f5->f6 f7 Final Hand Hygiene f6->f7

Diagram of PPE Donning and Doffing Sequence.

Disposal Plan for this compound and Contaminated Materials

All waste generated from the handling of this compound must be treated as hazardous pharmaceutical waste.[9][10][11][12]

  • Solid Waste:

    • Place all contaminated solid waste, including disposable PPE (gowns, gloves, masks), weigh boats, and contaminated labware, into a dedicated, clearly labeled hazardous waste container.

    • This container should be a sealable, puncture-resistant plastic bag or drum.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not dispose of liquid waste containing this compound down the drain.

  • Sharps Waste:

    • Dispose of all contaminated sharps (needles, syringes, scalpels) in a designated, puncture-proof sharps container.

  • Waste Disposal:

    • All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for pharmaceutical waste disposal.[9][10]

Decontamination and Emergency Procedures

Decontamination
  • Work Surfaces: At the end of each work session, decontaminate all work surfaces with a suitable cleaning agent. A common procedure involves a three-step process:

    • Wipe down surfaces with a detergent solution.

    • Rinse with water.

    • Wipe down with 70% ethanol or another appropriate disinfectant.

  • Equipment: Decontaminate all non-disposable equipment that has come into contact with this compound using a validated cleaning procedure.[13][14]

Emergency Spill Response

In the event of a spill of this compound powder, follow these steps:[2][15][16][17][18]

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill location.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator, double gloves, a disposable gown, and eye protection.

  • Contain the Spill:

    • For small powder spills, gently cover the spill with absorbent pads or granules to prevent further dispersal.

    • For liquid spills, surround the spill with absorbent material, working from the outside in.

  • Clean the Spill:

    • Carefully collect the absorbed material using a scoop and place it into a labeled hazardous waste container. Avoid creating dust.

    • Decontaminate the spill area using the three-step process described above.

  • Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous pharmaceutical waste.

  • Report the Incident: Report the spill to your laboratory supervisor and the institution's EHS office.

cluster_emergency Emergency Spill start This compound Handling Workflow prep Preparation: - Risk Assessment - Gather Materials - Don PPE start->prep handling Handling: - Weighing/Reconstituting in a Ventilated Enclosure prep->handling post_handling Post-Handling: - Decontaminate Surfaces - Doff PPE handling->post_handling spill Spill Occurs handling->spill waste Waste Disposal: - Segregate Waste - Label Containers post_handling->waste disposal Dispose via EHS waste->disposal evacuate Evacuate & Secure Area spill->evacuate don_ppe Don Emergency PPE evacuate->don_ppe contain Contain Spill don_ppe->contain clean Clean & Decontaminate contain->clean spill_waste Dispose of Spill Waste clean->spill_waste spill_waste->waste

Workflow for Handling this compound and Emergency Spill Response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.